molecular formula C8H7NO B1339967 2-Hydroxy-3-methylbenzonitrile CAS No. 13589-71-4

2-Hydroxy-3-methylbenzonitrile

Cat. No.: B1339967
CAS No.: 13589-71-4
M. Wt: 133.15 g/mol
InChI Key: LTJBGZJJPIHUIB-UHFFFAOYSA-N
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Description

2-Hydroxy-3-methylbenzonitrile (CAS 13589-71-4) is an aromatic compound with molecular formula C 8 H 7 NO and a molecular weight of 133.15 g/mol . This chemical building block features both a hydroxy group and a nitrile group on a toluene ring, making it a valuable intermediate for the synthesis of more complex heterocyclic compounds. While specific applications for this isomer are not detailed in the available literature, related hydroxy and methyl-substituted benzonitriles are prominently featured in advanced research. For instance, nitrile oxide derivatives of similar compounds are key reactants in [3+2] cycloaddition reactions, a fundamental method for constructing spiroisoxazolines and other five-membered heterocycles that are attractive targets in the search for new pharmaceuticals . Furthermore, benzylidene derivatives incorporating hydroxy and methoxy substituents are extensively studied for their cytotoxic activity against various tumor cell lines, demonstrating the utility of such phenolic nitriles in medicinal chemistry research . Please note that this product is intended for research and development purposes only. It is not intended for human or veterinary use . Safety Information: Signal Word: Warning. Hazard Statements: H302 (Harmful if swallowed), H319 (Causes serious eye irritation) . Storage: Store sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxy-3-methylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-3-2-4-7(5-9)8(6)10/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTJBGZJJPIHUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30559713
Record name 2-Hydroxy-3-methylbenzonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13589-71-4
Record name 2-Hydroxy-3-methylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30559713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

2-Hydroxy-3-methylbenzonitrile is a bifunctional aromatic organic compound that is emerging as a significant building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors. Its structure, which incorporates a phenolic hydroxyl group and a nitrile moiety on a methyl-substituted benzene ring, offers a unique combination of reactive sites. This distinct arrangement allows for a wide range of chemical transformations, making it a valuable precursor for the construction of diverse heterocyclic systems and other targeted organic compounds. The nitrile group, a stable and versatile functional group, can be transformed into amines, amides, or carboxylic acids, while the phenolic hydroxyl group provides a handle for etherification, esterification, and cyclization reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and applications, with a focus on its utility in drug discovery and development.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and material science. The key properties of this compound are summarized below.

PropertyValueReference(s)
CAS Number 13589-71-4[1]
Molecular Formula C₈H₇NO[2]
Molecular Weight 133.15 g/mol [2]
IUPAC Name This compound
Appearance Solid (typically white to off-white)
Melting Point Data not readily available
Boiling Point Data not readily available
Solubility Expected to have low solubility in water, but soluble in common organic solvents like ethanol, acetone, and dichloromethane.

Synthesis and Mechanistic Insights

The synthesis of this compound can be approached through several routes, with a common and practical method being the dehydration of the corresponding aldoxime derived from 2-hydroxy-3-methylbenzaldehyde. This transformation is efficient and utilizes readily available starting materials.

A prominent synthetic pathway involves a one-pot reaction from the parent aldehyde using hydroxylamine hydrochloride in the presence of a catalyst, such as ferrous sulfate in a suitable solvent like DMF.[3] This method is advantageous as it is often high-yielding and avoids the use of more hazardous reagents.[3]

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product start 2-Hydroxy-3-methylbenzaldehyde intermediate 2-Hydroxy-3-methylbenzaldehyde Oxime (Intermediate) start->intermediate Oxime Formation reagent Hydroxylamine Hydrochloride (NH₂OH·HCl) reagent->intermediate catalyst Ferrous Sulfate (FeSO₄) Solvent: DMF Heat (Reflux) product This compound catalyst->product catalyst->intermediate intermediate->product Dehydration

A flowchart illustrating the synthesis of this compound.
Experimental Protocol: One-Pot Synthesis from 2-Hydroxy-3-methylbenzaldehyde

This protocol is adapted from established procedures for the synthesis of nitriles from aldehydes.[3]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-3-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and anhydrous ferrous sulfate (catalytic amount) in dimethylformamide (DMF).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-6 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Analytical Characterization: A Spectroscopic Approach

The structural elucidation and purity assessment of this compound are crucial for its use in further synthetic applications. A combination of spectroscopic techniques provides a comprehensive characterization of the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the key functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH), nitrile (-C≡N), and aromatic C-H and C=C bonds.

  • -OH Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, which may be involved in intramolecular hydrogen bonding with the nitrile group.[4]

  • Aromatic C-H Stretch: Peaks in the range of 3000-3100 cm⁻¹ are indicative of the C-H stretching vibrations of the benzene ring.[4]

  • Aliphatic C-H Stretch: Absorptions between 2850-2960 cm⁻¹ correspond to the C-H stretching of the methyl group.[4]

  • -C≡N Stretch: A sharp, medium-to-strong intensity peak in the range of 2220-2260 cm⁻¹ is a clear indicator of the nitrile functional group.[5]

  • C=C Aromatic Stretch: Bands in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the molecular structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the phenolic hydroxyl proton, and the methyl protons. Based on the structure of the related 2-hydroxy-3-methylbenzaldehyde, the aromatic protons would appear in the downfield region (around 6.9-7.4 ppm), the phenolic proton as a singlet further downfield (potentially >10 ppm), and the methyl protons as a singlet in the upfield region (around 2.2 ppm).[7]

  • ¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in the molecule, including the nitrile carbon (typically in the 115-125 ppm range), the aromatic carbons (110-160 ppm), and the methyl carbon (around 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The electron ionization (EI) mass spectrum would show the molecular ion peak [M]⁺ at an m/z corresponding to the molecular weight of 133.15. Common fragmentation patterns for similar aromatic compounds involve the loss of small molecules or radicals, such as HCN, CO, or a methyl radical.[8]

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_result Confirmation synthesis Synthesized Compound ir FTIR Spectroscopy (Functional Groups) synthesis->ir Characterize nmr NMR Spectroscopy (¹H & ¹³C) (Structural Elucidation) synthesis->nmr ms Mass Spectrometry (Molecular Weight) synthesis->ms hplc HPLC/GC (Purity Assessment) synthesis->hplc confirmation Structure & Purity Confirmed ir->confirmation nmr->confirmation ms->confirmation hplc->confirmation

A logical workflow for the analytical characterization of this compound.

Applications in Research and Drug Development

The strategic placement of the hydroxyl and nitrile groups makes this compound a valuable intermediate in medicinal chemistry. It serves as a scaffold for the synthesis of various heterocyclic compounds with potential biological activities.

For instance, the related compound 2-hydroxybenzonitrile is a key starting material for the synthesis of benzofuran derivatives.[9][10] These derivatives have shown a wide range of pharmacological activities, including acting as inhibitors of acetylcholinesterase, an enzyme implicated in Alzheimer's disease.[9] The structural similarity suggests that this compound could be utilized in analogous synthetic strategies to create novel benzofuran-based therapeutic agents.

Furthermore, substituted benzonitriles are present in a number of approved pharmaceuticals and clinical candidates, highlighting the biocompatibility and favorable properties of the nitrile pharmacophore.[11] The nitrile group can act as a hydrogen bond acceptor or a bioisostere for other functional groups, contributing to the binding affinity of a molecule to its biological target.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not widely available, data from structurally similar compounds like 2-hydroxybenzonitrile and other substituted nitriles can provide guidance.

  • General Hazards: Similar nitriles are often classified as harmful if swallowed, in contact with skin, or if inhaled.[12][13] They can cause skin and serious eye irritation.[14][15]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[12][14] A NIOSH/MSHA-approved respirator should be used if there is a risk of inhalation.[13]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[15]

  • First Aid: In case of contact, immediately flush eyes or skin with plenty of water.[14] If inhaled, move to fresh air.[14] If swallowed, rinse mouth with water and seek immediate medical attention.[12][14]

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for 2-Hydroxy-3-methylbenzonitrile, a valuable chemical intermediate. The document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the chemical logic, experimental protocols, and comparative analysis of different synthetic strategies. We will explore multi-step syntheses commencing from o-cresol, detailing the critical transformations including formylation, oximation, and dehydration, as well as alternative cyanation methodologies. Each section is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of this compound

This compound, also known as 2-cyano-6-methylphenol, is a substituted aromatic nitrile with significant utility as a building block in the synthesis of more complex molecules. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for a diverse range of chemical transformations. This makes it a strategic precursor for the development of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of the hydroxyl, methyl, and cyano groups on the benzene ring imparts unique reactivity and properties to the molecule, making its efficient and selective synthesis a topic of considerable interest in organic chemistry.

This guide will dissect the most prevalent and practical synthetic routes to this target molecule, emphasizing the rationale behind the selection of reagents and reaction conditions. We will also provide detailed experimental protocols and visual aids to facilitate a thorough understanding of the synthetic processes.

Primary Synthesis Pathway: A Multi-step Approach from o-Cresol

The most common and well-established route to this compound begins with the readily available starting material, o-cresol (2-methylphenol).[1][2] This pathway involves a three-step sequence:

  • Formylation of o-cresol to produce 2-Hydroxy-3-methylbenzaldehyde.

  • Oximation of the resulting aldehyde to yield 2-Hydroxy-3-methylbenzaldehyde oxime.

  • Dehydration of the oxime to afford the final product, this compound.

Step 1: Ortho-Formylation of o-Cresol

The introduction of a formyl (-CHO) group at the position ortho to the hydroxyl group of o-cresol is a critical first step. The Reimer-Tiemann reaction is a classic and effective method for this transformation.[3][4][5]

Causality and Mechanistic Insight: The Reimer-Tiemann reaction involves the reaction of a phenol with chloroform in a strongly basic solution.[4] The base deprotonates chloroform to form the trichlorocarbanion, which then undergoes alpha-elimination to generate the highly electrophilic dichlorocarbene (:CCl2).[3] Simultaneously, the phenol is deprotonated to the more nucleophilic phenoxide ion. The electron-rich phenoxide ring attacks the dichlorocarbene, preferentially at the ortho position due to the directing effect of the hydroxyl group and potential coordination with the alkali metal cation.[3] Subsequent hydrolysis of the dichloromethyl group under the basic reaction conditions yields the aldehyde.[3]

Caption: Simplified workflow of the Reimer-Tiemann formylation of o-cresol.

Experimental Protocol: Reimer-Tiemann Formylation of o-Cresol

  • Materials: o-Cresol, Chloroform (CHCl3), Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl), Diethyl Ether, Anhydrous Magnesium Sulfate.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, dissolve sodium hydroxide in water to create a concentrated solution.

    • Add o-cresol to the basic solution and stir until it dissolves to form sodium o-cresolate.

    • Cool the mixture in an ice bath and slowly add chloroform dropwise with vigorous stirring. The reaction is exothermic and the temperature should be maintained below 10 °C.[3]

    • After the addition is complete, heat the reaction mixture to 60-70 °C and maintain it for several hours with continued stirring.

    • Cool the mixture and acidify with dilute hydrochloric acid.

    • The product, 2-Hydroxy-3-methylbenzaldehyde, can be isolated by steam distillation or solvent extraction with diethyl ether.

    • Dry the organic extracts over anhydrous magnesium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • Purify the aldehyde by vacuum distillation or recrystallization.

Step 2: Oximation of 2-Hydroxy-3-methylbenzaldehyde

The conversion of the aldehyde to an oxime is a standard condensation reaction with hydroxylamine.

Causality and Mechanistic Insight: The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon of the aldehyde, followed by dehydration to form the C=N double bond of the oxime. This reaction is typically carried out in a slightly acidic or neutral medium to facilitate both the nucleophilic attack and the dehydration step.

Experimental Protocol: Synthesis of 2-Hydroxy-3-methylbenzaldehyde Oxime

  • Materials: 2-Hydroxy-3-methylbenzaldehyde, Hydroxylamine Hydrochloride (NH2OH·HCl), Sodium Acetate or Sodium Hydroxide, Ethanol, Water.

  • Procedure:

    • Dissolve 2-Hydroxy-3-methylbenzaldehyde in ethanol in a reaction flask.

    • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and a base such as sodium acetate or sodium hydroxide to liberate free hydroxylamine.

    • Add the hydroxylamine solution to the aldehyde solution and stir at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the oxime may precipitate out of the solution. If not, the product can be isolated by pouring the reaction mixture into cold water and collecting the precipitate by filtration.

    • Wash the collected solid with cold water and dry to obtain 2-Hydroxy-3-methylbenzaldehyde oxime.

Step 3: Dehydration of 2-Hydroxy-3-methylbenzaldehyde Oxime

The final step is the elimination of a water molecule from the oxime to form the nitrile group.

Causality and Mechanistic Insight: This dehydration is typically achieved by heating the oxime with a dehydrating agent. A variety of reagents can be employed, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of dehydrating agent can influence the reaction conditions and yield. Acetic anhydride is a common and effective choice for this transformation.

Caption: Three-step synthesis of this compound from o-cresol.

Experimental Protocol: Dehydration to this compound

  • Materials: 2-Hydroxy-3-methylbenzaldehyde Oxime, Acetic Anhydride.

  • Procedure:

    • Place the 2-Hydroxy-3-methylbenzaldehyde oxime in a reaction flask.

    • Add an excess of acetic anhydride.

    • Gently heat the mixture under reflux for a short period. The reaction is often rapid.

    • Cool the reaction mixture and pour it into ice-cold water to hydrolyze the excess acetic anhydride.

    • The product, this compound, will precipitate as a solid.

    • Collect the solid by filtration, wash thoroughly with water, and dry.

    • Recrystallization from a suitable solvent like ethanol or an ethanol-water mixture can be performed for further purification.

Alternative Synthesis Strategies

While the pathway from o-cresol is robust, other methods exist for the synthesis of this compound, primarily involving different approaches to introduce the cyano group.

Sandmeyer Reaction

The Sandmeyer reaction provides a powerful method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.[6][7] This route would begin with 2-amino-6-methylphenol.

Causality and Mechanistic Insight: The Sandmeyer reaction involves the diazotization of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form a diazonium salt.[8] This is followed by a copper(I) cyanide-catalyzed substitution of the diazonium group with a cyanide nucleophile.[6][7] The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism.[6]

Experimental Protocol Outline: Sandmeyer Cyanation

  • Step 1: Diazotization of 2-Amino-6-methylphenol

    • Dissolve 2-amino-6-methylphenol in a cold aqueous solution of a strong acid (e.g., HCl or H2SO4).

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite (NaNO2) dropwise, keeping the temperature below 5 °C.

  • Step 2: Cyanation

    • In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

    • Slowly add the cold diazonium salt solution to the copper cyanide solution with stirring.

    • Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction.

    • The product can be isolated by extraction and purified by chromatography or recrystallization.

Direct Cyanation of Phenol Derivatives

Recent advancements in catalysis have led to methods for the direct cyanation of phenols, potentially offering a more streamlined approach.[9] These methods often employ transition metal catalysts and various cyanating agents. For instance, nickel-catalyzed cyanation of phenol derivatives activated by 2,4,6-trichloro-1,3,5-triazine (TCT) using aminoacetonitrile as the cyanating agent has been reported.[9] While this specific application to 2-methylphenol to achieve the desired regioselectivity may require further investigation, it represents a modern and evolving area of synthetic chemistry.

Data Summary and Comparison of Pathways

ParameterPathway 1: From o-CresolPathway 2: Sandmeyer Reaction
Starting Material o-Cresol2-Amino-6-methylphenol
Number of Steps 32 (from the amine)
Key Reagents Chloroform, NaOH, Hydroxylamine, Acetic AnhydrideNaNO2, HCl, CuCN, KCN
Advantages Readily available starting material, well-established procedures.Powerful method for introducing the cyano group.
Disadvantages Multi-step process, use of toxic chloroform.Starting amine may be less accessible, use of highly toxic cyanides.
Typical Overall Yield ModerateModerate to Good

Conclusion

The synthesis of this compound is most reliably achieved through a three-step sequence starting from o-cresol, involving formylation, oximation, and dehydration. This pathway, while multi-stepped, utilizes well-understood reactions and readily available starting materials. Alternative methods like the Sandmeyer reaction offer a more direct route to cyanation but require a different starting material and involve the handling of highly toxic reagents. The choice of synthetic route will ultimately depend on factors such as the availability of starting materials, scale of the synthesis, and the specific safety and environmental constraints of the laboratory setting. As catalytic methods for direct cyanation continue to develop, they may offer more efficient and greener alternatives in the future.

References

A Spectroscopic Guide to 2-Hydroxy-3-methylbenzonitrile: Elucidation and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Hydroxy-3-methylbenzonitrile. In the dynamic fields of chemical research and drug development, the unambiguous structural confirmation of novel or synthesized molecules is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are fundamental to this process, offering detailed insights into the molecular architecture. Due to a scarcity of consolidated experimental data for this compound in publicly accessible databases, this guide employs a predictive approach rooted in foundational spectroscopic principles and comparative analysis with structurally related compounds. By examining the spectroscopic characteristics of benzonitrile, 2-hydroxybenzonitrile, and 3-methylbenzonitrile, we can deconstruct the influence of the hydroxyl, methyl, and nitrile functional groups on the benzene scaffold. This document serves as an in-depth resource for researchers, enabling them to anticipate, interpret, and validate the spectroscopic data of this compound and its analogues.

Molecular Structure and Spectroscopic Overview

This compound possesses a benzene ring substituted with a hydroxyl (-OH) group at position 2, a methyl (-CH₃) group at position 3, and a nitrile (-C≡N) group at position 1. This unique arrangement of electron-donating (-OH, -CH₃) and electron-withdrawing (-C≡N) groups creates a distinct electronic environment that governs its spectroscopic behavior.

G M [C₈H₇NO]⁺˙ m/z = 133 (Molecular Ion) M_minus_H [C₈H₆NO]⁺ m/z = 132 M->M_minus_H - H˙ M_minus_CO [C₇H₇N]⁺˙ m/z = 105 M->M_minus_CO - CO M_minus_CH3 [C₇H₄NO]⁺ m/z = 118 M->M_minus_CH3 - ˙CH₃ M_minus_HCN [C₇H₆O]⁺˙ m/z = 106 M_minus_CO->M_minus_HCN - HCN

An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2-Hydroxy-3-methylbenzonitrile, a molecule of significant interest to researchers, scientists, and professionals in the field of drug development. We will delve into its core molecular features, spectroscopic signature, synthetic pathways, and its emerging role as a versatile building block for novel therapeutic agents.

Unveiling the Molecular Architecture

This compound, with the chemical formula C₈H₇NO, possesses a strategically functionalized aromatic scaffold. The benzene ring is substituted with a hydroxyl (-OH) group, a nitrile (-CN) group, and a methyl (-CH₃) group. The ortho-positioning of the hydroxyl and nitrile groups is a key architectural feature, imparting unique reactivity and potential for intramolecular interactions that are crucial for its synthetic applications.

The presence of the electron-donating hydroxyl and methyl groups, alongside the electron-withdrawing nitrile group, creates a distinct electronic landscape across the aromatic ring. This electronic push-pull effect influences the molecule's reactivity, spectroscopic properties, and its potential as a pharmacophore.

Physicochemical Properties at a Glance

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental for its handling, formulation, and application in various experimental settings.

PropertyValueSource/Comment
Molecular Formula C₈H₇NO-
Molecular Weight 133.15 g/mol [1]
CAS Number 13589-71-4[2]
Appearance Expected to be a solidBased on related structures
Melting Point Not availableData for the related 2-hydroxybenzonitrile is 92-95 °C.[3]
Boiling Point Not availableData for the related 2-hydroxybenzonitrile is 149 °C at 14 mmHg.[3]
Solubility Expected to be soluble in common organic solvents like ethanol, acetone, and DMF.[3]Based on the properties of similar phenolic compounds.

Spectroscopic Characterization: The Molecular Fingerprint

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl proton, and the methyl protons. The aromatic protons will appear as multiplets in the aromatic region (typically δ 6.8-7.5 ppm). The hydroxyl proton will likely be a broad singlet, and its chemical shift will be dependent on the solvent and concentration. The methyl protons will present as a sharp singlet, likely in the upfield region (around δ 2.2-2.5 ppm). For comparison, the methyl protons in 2-methylbenzonitrile appear at δ 2.23 ppm.[4]

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. We can anticipate distinct signals for the aromatic carbons, the nitrile carbon, and the methyl carbon. The nitrile carbon is expected to resonate in the downfield region (around δ 117-120 ppm). The aromatic carbons will have chemical shifts influenced by the attached functional groups. The methyl carbon will appear at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups. The prominent absorption bands expected for this compound are:

  • O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

  • C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹, confirming the presence of the nitrile group. The IR spectrum of 2-methylbenzonitrile shows a C≡N stretch at 2221 cm⁻¹.[4]

  • Aromatic C-H stretch: Signals above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Signals below 3000 cm⁻¹ for the methyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) in the mass spectrum should be observed at an m/z value corresponding to the molecular weight of 133.15. Fragmentation patterns would likely involve the loss of HCN and other characteristic fragments from the aromatic ring.

Synthesis of this compound

Proposed Synthetic Workflow

The conversion of an aldehyde to a nitrile can be achieved through a one-pot reaction with hydroxylamine hydrochloride, followed by dehydration of the resulting aldoxime.[5][6]

G start 2-Hydroxy-3-methylbenzaldehyde reagents Hydroxylamine Hydrochloride (NH2OH·HCl) Anhydrous Ferrous Sulphate (FeSO4) Dimethylformamide (DMF) start->reagents Reaction intermediate 2-Hydroxy-3-methylbenzaldoxime (in situ) reagents->intermediate Oxime Formation product This compound intermediate->product Dehydration

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from a general procedure for the one-pot synthesis of nitriles from aldehydes.[5]

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Anhydrous Ferrous Sulphate (FeSO₄)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-hydroxy-3-methylbenzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and anhydrous ferrous sulphate (1 equivalent).

  • Solvent Addition: Add a suitable volume of DMF to the flask to dissolve the reactants.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

  • Extraction: Dilute the filtrate with water and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure to obtain the crude product. Further purification can be achieved by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Hydroxylamine hydrochloride: This reagent is the source of the nitrogen atom for the nitrile group, initially forming an oxime with the aldehyde.

  • Anhydrous Ferrous Sulphate: This acts as a catalyst to facilitate both the formation of the oxime and its subsequent dehydration to the nitrile.[5]

  • DMF: A polar aprotic solvent is chosen for its ability to dissolve the reactants and for its high boiling point, which is suitable for reflux conditions.

  • Reflux: Heating the reaction provides the necessary activation energy for the dehydration of the oxime intermediate.

Applications in Drug Discovery and Development

The true value of this compound for drug development professionals lies in its utility as a versatile synthetic intermediate. The ortho-hydroxy and nitrile functionalities serve as handles for the construction of various heterocyclic scaffolds, which are prevalent in many biologically active molecules.

Precursor to Benzofuran Scaffolds

A significant application of hydroxybenzonitriles is in the synthesis of benzofuran derivatives.[3] These heterocycles are known to exhibit a wide range of pharmacological activities, including antimicrobial and acetylcholinesterase inhibitory effects. The synthesis typically proceeds via an initial O-alkylation of the phenolic hydroxyl group, followed by an intramolecular Thorpe-Ziegler cyclization.

G start This compound step1 O-Alkylation (e.g., with Chloroacetonitrile) start->step1 intermediate 2-(Cyanomethoxy)-3-methylbenzonitrile step1->intermediate step2 Intramolecular Thorpe-Ziegler Cyclization (Base-catalyzed) intermediate->step2 product 3-Amino-4-methylbenzofuran-2-carboxamide step2->product bioactivity Biologically Active Derivatives (e.g., Antimicrobials, AChE Inhibitors) product->bioactivity Further Functionalization

Caption: Synthetic pathway to bioactive benzofurans from this compound.

The Thorpe-Ziegler Cyclization: This powerful carbon-carbon bond-forming reaction involves the base-catalyzed intramolecular condensation of a dinitrile.[2][7][8] In this context, a strong base deprotonates the α-carbon of one of the nitrile groups, and the resulting carbanion attacks the carbon of the other nitrile group, leading to the formation of a cyclic enaminonitrile, which can be further derivatized.

Potential Biological Activities of Derivatives

While direct biological activity data for this compound is limited, its derivatives have shown promise in several therapeutic areas:

  • Antimicrobial Activity: Derivatives of 2-hydroxybenzonitrile have demonstrated activity against both Gram-positive and Gram-negative bacteria.[3] The phenolic nature of the parent molecule is thought to contribute to this activity by disrupting microbial cell membranes.

  • Anticancer and Anti-inflammatory Potential: Certain benzofuran derivatives synthesized from 2-hydroxybenzonitrile have exhibited cytotoxic effects against cancer cell lines.[3] Additionally, related structures have been explored for their ability to inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammation.[3]

  • Enzyme Inhibition: The structural motifs present in this compound suggest its potential to interact with and inhibit various enzymes. The hydroxyl and nitrile groups can participate in hydrogen bonding within enzyme active sites.

Safety and Handling

As a precautionary measure, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a molecule with significant untapped potential in the realm of medicinal chemistry and drug discovery. Its unique molecular structure, characterized by the strategic placement of hydroxyl, nitrile, and methyl groups, makes it a valuable precursor for the synthesis of complex and biologically active heterocyclic compounds. The insights provided in this guide aim to equip researchers with the foundational knowledge required to explore and exploit the synthetic utility of this promising building block in the development of next-generation therapeutics.

References

2-Hydroxy-3-methylbenzonitrile solubility and stability

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 2-Hydroxy-3-methylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a substituted aromatic nitrile with a molecular structure that presents both opportunities and challenges in pharmaceutical development. Its phenolic hydroxyl group, nitrile moiety, and methylated benzene ring create a unique physicochemical profile that dictates its behavior in various solvents and under diverse environmental stressors. A comprehensive understanding of its solubility and stability is not merely a regulatory requirement but a foundational pillar for successful formulation, process development, and the assurance of therapeutic efficacy and safety. This guide provides an in-depth analysis of these critical attributes, synthesizing established chemical principles with actionable, field-proven experimental protocols. We will explore the factors governing its solubility, delineate its potential degradation pathways, and provide robust methodologies for its empirical assessment, enabling researchers to navigate the complexities of its handling, formulation, and analytical characterization.

Part 1: Physicochemical Characterization and Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and a key parameter in the design of delivery systems. The structure of this compound, featuring both hydrogen-bond-donating (hydroxyl) and accepting (nitrile, hydroxyl) groups, alongside a hydrophobic core (methylated benzene ring), results in a nuanced solubility profile.

Molecular Structure and Core Properties
  • IUPAC Name: this compound

  • Synonyms: 3-Cyano-2-cresol

  • Molecular Formula: C₈H₇NO

  • Molecular Weight: 133.15 g/mol

The molecule's polarity is influenced by the electron-withdrawing nitrile group and the polar hydroxyl group, while the methyl group and benzene ring impart lipophilic character. This duality governs its interaction with different solvent systems.

Principles of Solubility and Solvent Selection

The solubility of this compound is a direct consequence of the intermolecular forces it can establish with a given solvent.

  • Expertise & Experience: The choice of solvent or solvent system in early-stage development is causal. For instance, polar protic solvents like ethanol or methanol are effective because they can engage in hydrogen bonding with both the hydroxyl and nitrile groups, effectively disrupting the crystal lattice of the solid. Polar aprotic solvents such as acetone can act as hydrogen bond acceptors for the hydroxyl group. Conversely, nonpolar solvents like hexane are poor choices due to their inability to interact favorably with the polar functional groups, leading to limited solubility[1][2]. The limited water solubility is a direct result of the hydrophobic nature of the methylated aromatic ring dominating the hydrophilic character of the polar groups[2][3].

Qualitative Solubility Profile
Solvent Class Example Solvents Predicted Solubility Rationale
Polar Protic Water, Methanol, EthanolLow in Water, Soluble in AlcoholsAlcohols can act as both H-bond donors and acceptors. Water solubility is limited by the hydrophobic benzene ring[2].
Polar Aprotic Acetone, Acetonitrile, DMSOSolubleCapable of accepting hydrogen bonds from the hydroxyl group and dipole-dipole interactions with the nitrile group[1][2].
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleFavorable van der Waals interactions with the aromatic ring are insufficient to overcome the energy required to break the crystal lattice and solvate the polar groups.
Halogenated Dichloromethane, ChloroformSolubleModerate polarity allows for effective solvation of the entire molecule[2].
Experimental Protocol: Isothermal Shake-Flask Solubility Determination

This protocol describes a self-validating system for determining thermodynamic equilibrium solubility, a gold standard in the field.

Causality: The isothermal shake-flask method is chosen for its reliability in achieving a true equilibrium between the solid and liquid phases, which is critical for accurate and reproducible data[1]. The extended equilibration time ensures that the dissolution process has reached its endpoint.

Methodology:

  • Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed, screw-cap glass vial. The excess solid is crucial to ensure saturation.

  • Equilibration: Place the vials in an isothermal shaker bath set to a controlled temperature (e.g., 25 °C and 37 °C to simulate room and physiological temperatures). Agitate the vials for a predetermined period (e.g., 48-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

  • Sampling & Filtration: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove all undissolved particles.

  • Quantification: Accurately dilute the filtered supernatant with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV[4].

  • Calculation: Determine the solubility (e.g., in mg/mL or mol/L) by comparing the measured concentration against a calibration curve prepared with known standards.

Workflow for Solubility Determination

G start Start: Excess Solid + Solvent equilibration Isothermal Agitation (e.g., 48h at 25°C) start->equilibration Achieve Equilibrium settling Cease Agitation (Allow solid to settle) equilibration->settling sampling Withdraw Supernatant settling->sampling Isolate Saturated Solution filtration Syringe Filtration (0.22 µm) sampling->filtration Remove Particulates analysis Dilute and Quantify (e.g., HPLC-UV) filtration->analysis Prepare for Analysis end Report Solubility (mg/mL) analysis->end

Caption: Isothermal Shake-Flask Solubility Determination Workflow.

Part 2: Chemical Stability and Degradation Profile

Understanding the intrinsic chemical stability of this compound is paramount for predicting its shelf-life, identifying potential degradation products, and developing a stability-indicating analytical method[5][6]. Forced degradation, or stress testing, is an essential tool used to accelerate these degradation processes under conditions more severe than standard storage[7][8].

Predicted Degradation Pathways

The molecule's functional groups are the primary sites for chemical degradation.

  • Hydrolytic Degradation: The nitrile group is susceptible to hydrolysis under both acidic and basic conditions. The reaction typically proceeds in two steps: first to the corresponding benzamide intermediate (2-Hydroxy-3-methylbenzamide) and then to the final carboxylic acid (2-Hydroxy-3-methylbenzoic acid)[9][10][11]. The rate of hydrolysis is highly dependent on pH and temperature[10]. Basic hydrolysis is often faster than acidic hydrolysis for many benzonitriles[10][12].

  • Oxidative Degradation: The phenolic hydroxyl group makes the molecule susceptible to oxidation. Common laboratory oxidizing agents like hydrogen peroxide (H₂O₂) can be used to simulate this stress condition[7][8]. Oxidation can lead to the formation of colored degradation products, potentially through quinone-type intermediates or ring-opening mechanisms.

  • Photolytic Degradation: As an aromatic compound, this compound may be sensitive to light, particularly in the UV spectrum. Photodegradation can involve complex radical mechanisms leading to a variety of products. ICH guideline Q1B provides a standardized approach to photostability testing[13][14].

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The stability of phenolic compounds can be compromised at high temperatures, though they are often used as antioxidants due to their thermal stability under certain conditions[15]. The specific degradation pathway would need to be elucidated experimentally.

Diagram of Potential Degradation Pathways

G cluster_main This compound cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photo Photolysis Parent C₈H₇NO Amide 2-Hydroxy-3-methylbenzamide Parent->Amide H⁺ or OH⁻ / H₂O Oxidized Oxidized Products (e.g., Quinones, Ring-Opened) Parent->Oxidized [O] e.g., H₂O₂ Photo Photodegradants Parent->Photo Light (hν) Acid 2-Hydroxy-3-methylbenzoic acid Amide->Acid H⁺ or OH⁻ / H₂O

Caption: Potential Degradation Pathways for this compound.

Part 3: Methodologies for Stability Assessment

A systematic approach to stability testing is crucial for regulatory success and product quality.

Protocol: Forced Degradation Study

This protocol is designed based on ICH guidelines to purposefully degrade the sample to identify likely degradation products and establish a stability-indicating analytical method[6][8]. The goal is to achieve 5-20% degradation of the API[5].

Trustworthiness: Each stress condition includes a control sample (stored under ambient conditions) to differentiate the degradation caused by the stressor from any inherent instability.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M HCl.

    • Heat the solution (e.g., at 60-80 °C) for a specified time.

    • Withdraw samples at various time points (e.g., 2, 4, 8, 24 hours).

    • Cool, neutralize with 0.1 M NaOH, and dilute with mobile phase for analysis.

  • Basic Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Keep at room temperature or heat gently, withdrawing samples over time.

    • Neutralize with 0.1 M HCl and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).

    • Store at room temperature, protected from light, for up to 24 hours.

    • Withdraw samples, quench any remaining peroxide if necessary, and dilute for analysis.

  • Thermal Degradation:

    • Store the solid API in a temperature-controlled oven (e.g., 80 °C).

    • Store a solution of the API under the same conditions.

    • Sample at time points and analyze.

  • Photolytic Degradation:

    • Expose the solid API and a solution of the API to a light source conforming to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter)[14].

    • A parallel sample should be wrapped in aluminum foil to serve as a dark control.

    • Analyze the samples after exposure.

  • Analysis: Analyze all stressed samples, along with a non-degraded reference standard and control samples, using a stability-indicating HPLC method.

Analytical Strategy: Stability-Indicating HPLC-UV Method

A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.

Causality: Reverse-phase HPLC is selected for its versatility in separating compounds with a wide range of polarities. A C18 column is a robust starting point for aromatic compounds. UV detection is appropriate as the benzene ring provides a strong chromophore. Method development must focus on achieving baseline separation between the parent peak and all degradation product peaks.

Starting HPLC-UV Conditions:

  • Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: Gradient elution using Acetonitrile and Water (with 0.1% formic acid to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined by scanning the UV spectrum of the API (e.g., ~220 nm and ~275 nm).

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a key focus on specificity. This is confirmed by analyzing the forced degradation samples and demonstrating that the API peak is resolved from all degradant peaks (peak purity analysis using a DAD is essential).

Conclusion

This guide has provided a comprehensive technical framework for understanding and evaluating the solubility and stability of this compound. The inherent physicochemical properties stemming from its unique molecular structure necessitate a systematic and scientifically rigorous approach. By applying the principles of solvent interaction, leveraging established protocols like the isothermal shake-flask method, and executing well-designed forced degradation studies, researchers and drug development professionals can generate the critical data needed for robust formulation design, analytical method development, and successful regulatory submissions. The methodologies and insights presented herein are intended to serve as a foundational resource for unlocking the full therapeutic potential of this compound while ensuring the highest standards of quality and safety.

References

An In-depth Technical Guide to 2-Hydroxy-3-methylbenzonitrile: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-methylbenzonitrile, a substituted aromatic nitrile of interest in various chemical and pharmaceutical research fields. While historical data on its discovery is limited, this document consolidates available information on its synthesis, physicochemical properties, and spectroscopic characterization. Drawing upon established chemical principles and data from analogous compounds, this guide offers practical protocols and insights for researchers working with this molecule.

Introduction: The Chemical Landscape of Substituted Hydroxybenzonitriles

Substituted hydroxybenzonitriles are a class of organic compounds characterized by a benzene ring functionalized with both a hydroxyl (-OH) and a nitrile (-CN) group, along with other substituents. The electronic interplay between the electron-donating hydroxyl group and the electron-withdrawing nitrile group imparts unique reactivity and properties to these molecules, making them valuable intermediates in organic synthesis. They serve as precursors for a wide range of pharmaceuticals, agrochemicals, and specialty chemicals.

This compound, with the CAS number 13589-71-4, is a specific member of this family, featuring a methyl group at the 3-position of the 2-hydroxybenzonitrile scaffold.[1][2][3] This guide will delve into the known synthesis routes, physical and spectral properties, and potential applications of this compound, providing a foundational resource for laboratory and development work.

Synthesis of this compound: A Practical Approach

While a definitive historical first synthesis of this compound is not well-documented in readily available literature, its preparation can be reliably achieved through established synthetic organic chemistry methods. The most common and practical approach involves a two-step sequence starting from the commercially available 2-Hydroxy-3-methylbenzaldehyde. This process consists of oxime formation followed by dehydration.

Two-Step Synthesis from 2-Hydroxy-3-methylbenzaldehyde

This synthetic pathway is a widely used method for converting aldehydes to nitriles.[4]

Step 1: Oximation of 2-Hydroxy-3-methylbenzaldehyde

The first step is the reaction of 2-Hydroxy-3-methylbenzaldehyde with hydroxylamine hydrochloride to form the corresponding aldoxime, 2-[(hydroxyimino)methyl]-6-methylphenol.[5]

Step 2: Dehydration of 2-[(hydroxyimino)methyl]-6-methylphenol

The aldoxime intermediate is then dehydrated to yield the final product, this compound.[5]

Experimental Protocol: Synthesis of this compound [5]

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Hydroxylamine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated saline solution

  • Anhydrous magnesium sulfate

  • Heptane

  • Ethyl acetate

  • Hexane

Procedure:

  • Oximation and Dehydration (One-Pot):

    • Dissolve 2-Hydroxy-3-methylbenzaldehyde (1 eq.) in DMSO.

    • Add hydroxylamine hydrochloride (2.2 eq.) to the solution and stir at room temperature for 20 minutes.

    • Heat the reaction mixture to 100 °C and maintain this temperature for 6 hours.

    • After cooling, quench the reaction by pouring the mixture into water.

    • Extract the product with diethyl ether.

    • Combine the organic phases, wash with saturated saline solution, and dry over anhydrous magnesium sulfate.

    • Concentrate the solution to obtain the crude product.

  • Purification:

    • Extract impurities from the crude solid by refluxing in heptane.

    • Cool and grind the solid with cold heptane to obtain a semi-pure product.

    • For further purification, perform column chromatography on silica gel using an ethyl acetate/hexane mixture (e.g., 1:9 v/v) as the eluent.

    • Collect the fractions containing the desired product and concentrate to afford pure this compound as an orange-red solid.

Yield: Approximately 73%.[5]

dot graph TD { A[2-Hydroxy-3-methylbenzaldehyde] -->|Hydroxylamine Hydrochloride, DMSO, 100°C| B(2-[(hydroxyimino)methyl]-6-methylphenol); B -->|Dehydration (in situ)| C[this compound]; } caption: "Synthetic pathway to this compound."

Physicochemical and Spectroscopic Characterization

Accurate characterization of this compound is crucial for its identification and quality control. The following table summarizes its key physical properties.

PropertyValueSource
CAS Number 13589-71-4[1][2][3]
Molecular Formula C₈H₇NO[1][6]
Molecular Weight 133.15 g/mol [1][6]
Appearance Light brown to brown solid[5]
Melting Point 86-87 °C[5]
Boiling Point 270.7±28.0 °C (Predicted)[5]
Density 1.17±0.1 g/cm³ (Predicted)[5]
pKa 7.51±0.10 (Predicted)[5]
Storage 2-8°C[1][3]
Spectroscopic Data

Spectroscopic analysis provides the structural fingerprint of a molecule. Below are the key spectroscopic data for this compound.

Infrared (IR) Spectroscopy: [5]

  • ~3302 cm⁻¹: O-H stretching vibration of the phenolic hydroxyl group.

  • ~2234 cm⁻¹: C≡N stretching vibration of the nitrile group.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (400 MHz, CDCl₃): [5]

  • δ 7.35 (t, J=1.0 Hz, 1H): Aromatic proton (H-4).

  • δ 7.33 (t, J=1.0 Hz, 1H): Aromatic proton (H-6).

  • δ 6.90 (t, J=7.7 Hz, 1H): Aromatic proton (H-5).

  • δ 5.93 (s, 1H): Phenolic hydroxyl proton (-OH).

  • δ 2.23 (s, 3H): Methyl protons (-CH₃).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Nitrile carbon (C≡N): ~117-120 ppm

  • Aromatic carbons: ~110-160 ppm

  • Methyl carbon (-CH₃): ~15-20 ppm

Mass Spectrometry (MS): [5]

  • m/z = 151.1 (M+NH₄⁺): Ammonium adduct of the molecular ion observed under Chemical Ionization (CI) conditions. The expected molecular ion peak [M]⁺ in Electron Ionization (EI) would be at m/z 133.

dot graph G { layout=neato; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption: "Workflow for the synthesis and characterization of this compound."

Potential Applications and Biological Activity

While specific biological activities for this compound are not extensively documented, the broader class of hydroxybenzonitriles and their derivatives have shown a range of biological effects, suggesting potential avenues for future research.

  • Antimicrobial and Antifungal Activity: Phenolic compounds are known for their antimicrobial properties. Derivatives of other hydroxybenzonitriles have been investigated for their potential as antibacterial and antifungal agents.

  • Anticancer and Anti-inflammatory Potential: Certain derivatives of 2-hydroxybenzonitrile have been explored for their cytotoxic effects against cancer cell lines and for their ability to inhibit enzymes involved in inflammation.

  • Precursor for Biologically Active Molecules: The functional groups of this compound make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications, such as Schiff bases and heterocyclic compounds.[8]

Further screening and biological evaluation of this compound and its derivatives are warranted to explore its full potential in drug discovery and development.

Safety and Handling

As with all chemical reagents, proper safety precautions should be taken when handling this compound. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[3]

Conclusion

This compound is a readily synthesizable aromatic compound with potential for further investigation in medicinal chemistry and materials science. This guide has provided a consolidated overview of its synthesis, characterization, and potential areas of application based on current knowledge. The detailed synthetic protocol and spectroscopic data serve as a valuable resource for researchers initiating work with this compound. Future studies are encouraged to explore the biological activities and synthetic utility of this molecule more extensively.

References

An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Hydroxy-3-methylbenzonitrile is a substituted aromatic nitrile that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both a hydroxyl and a nitrile group, allows for diverse chemical transformations. However, this reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and data from analogous compounds. As a self-validating system of operational safety, the protocols herein are designed to empower researchers to work confidently and securely with this compound.

Chemical and Physical Properties

A precise understanding of a compound's physical and chemical properties is foundational to its safe handling. While comprehensive experimental data for this compound is not extensively published, the following table consolidates available information and predicted values for it and a closely related isomer.

PropertyValueSource/Notes
Chemical Name This compound-
CAS Number 13589-71-4[1](--INVALID-LINK--)
Molecular Formula C₈H₇NO[2](--INVALID-LINK--)
Molecular Weight 133.15 g/mol [2](--INVALID-LINK--)
Appearance Powder[2](--INVALID-LINK--)
Melting Point 87 °CFor the related isomer 2-Hydroxy-4-methylbenzonitrile.[3]
Boiling Point 286.0±28.0 °CPredicted for the related isomer 2-Hydroxy-4-methylbenzonitrile.[3]
Solubility No specific data available. Expected to have some solubility in polar organic solvents.[4]

Hazard Assessment and Toxicology

While specific toxicological studies on this compound are limited, a hazard assessment can be constructed based on its chemical structure, available Safety Data Sheets (SDS), and the toxicology of related aromatic nitriles.

GHS Classification

Multiple suppliers classify this compound under the Globally Harmonized System (GHS) with the following hazard statements:

  • Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

  • Acute Toxicity, Dermal (Category 4), H312: Harmful in contact with skin.

  • Acute Toxicity, Inhalation (Category 4), H332: Harmful if inhaled.

  • Skin Irritation (Category 2), H315: Causes skin irritation.

  • Serious Eye Irritation (Category 2A), H319: Causes serious eye irritation.

It is crucial to note that some sources indicate that the toxicological properties have not been thoroughly investigated.[5] Therefore, this compound should be handled with a high degree of caution, assuming it possesses these hazards until more definitive data becomes available.

Toxicological Profile and Mechanism of Action

The toxicity of many organic nitriles is associated with their in vivo metabolism, which can lead to the release of cyanide ions.[6] Cyanide is a potent inhibitor of cytochrome c oxidase, a critical enzyme in the mitochondrial electron transport chain, thereby disrupting cellular respiration.[6]

However, the metabolism of aromatic nitriles is complex. Studies on benzonitrile and its derivatives show that the primary metabolic pathway often involves nitrile hydratase and amidase enzymes, which convert the nitrile group to the corresponding carboxylic acid.[1][5] This detoxification pathway can compete with the metabolic release of cyanide. The presence of a hydroxyl group on the aromatic ring can also influence metabolic fate; for instance, 2-cyanophenol has been shown to be resistant to metabolism in some in vitro systems.

For this compound, it is prudent to assume that it can be absorbed through the skin, ingestion, and inhalation and may cause systemic toxicity, potentially through the release of cyanide.[7] Symptoms of cyanide poisoning can include headache, dizziness, nausea, chest tightness, and in severe cases, convulsions and death.[8]

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential for the safe handling of this compound. The "Hierarchy of Controls" provides a framework for implementing the most effective safety measures.

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound cluster_1 Practical Implementation elimination Elimination (Most Effective) substitution Substitution elim_desc Not applicable for research use. elimination->elim_desc engineering Engineering Controls sub_desc Use a less hazardous reagent if possible. substitution->sub_desc administrative Administrative Controls eng_desc Chemical Fume Hood Proper Ventilation engineering->eng_desc ppe Personal Protective Equipment (PPE) (Least Effective) admin_desc Standard Operating Procedures (SOPs) Chemical Hygiene Plan Training administrative->admin_desc ppe_desc Gloves, Goggles, Lab Coat ppe->ppe_desc

Hierarchy of Controls for Minimizing Exposure.
Engineering Controls

  • Chemical Fume Hood: All handling of solid this compound and its solutions should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[5]

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[1]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.

  • Designated Area: Designate a specific area within the laboratory for handling this compound to prevent cross-contamination.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[5] Do not eat, drink, or smoke in areas where this chemical is handled.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles or a face shield.[5]To prevent eye irritation from splashes or dust.
Skin Protection Chemical-resistant gloves (e.g., nitrile) and a lab coat.[5]To prevent skin contact, which can cause irritation and systemic toxicity.
Respiratory Protection A NIOSH/MSHA-approved respirator may be necessary if dust is generated and engineering controls are insufficient.To avoid respiratory tract irritation and systemic toxicity from inhaling dust or aerosols.

Safe Handling and Storage Procedures

Handling
  • Avoid contact with skin, eyes, and clothing.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use in a well-ventilated area, preferably a chemical fume hood.[5]

  • Handle with gloves, which must be inspected prior to use. Use proper glove removal technique to avoid skin contact with the product.[5]

Storage
  • Store in a cool, dry, and well-ventilated place.[1]

  • Keep the container tightly closed.[1]

  • Store away from incompatible materials such as strong oxidizing agents and strong bases.[4]

Emergency Procedures

Prompt and appropriate action is critical in the event of an accidental exposure or spill.

Emergency_Response_Workflow cluster_exposure Exposure Route cluster_actions Immediate First Aid start Accidental Exposure Event skin_contact Skin Contact start->skin_contact eye_contact Eye Contact start->eye_contact inhalation Inhalation start->inhalation ingestion Ingestion start->ingestion wash_skin Immediately wash with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. [3] skin_contact->wash_skin rinse_eyes Rinse with plenty of water for at least 15 minutes, holding eyelids open. Consult a physician. [3] eye_contact->rinse_eyes fresh_air Move to fresh air. If not breathing, give artificial respiration. Consult a physician. [3] inhalation->fresh_air rinse_mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician. [3] ingestion->rinse_mouth seek_medical Seek Immediate Medical Attention (Bring SDS) wash_skin->seek_medical rinse_eyes->seek_medical fresh_air->seek_medical rinse_mouth->seek_medical

Workflow for Responding to an Accidental Exposure.
First-Aid Measures

  • General Advice: Consult a physician. Show the safety data sheet to the doctor in attendance. Move out of the dangerous area.[5]

  • If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]

  • In Case of Skin Contact: Wash off with soap and plenty of water. Consult a physician.[5]

  • In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]

  • If Swallowed: Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Spill and Leak Procedures
  • Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[1]

  • Environmental Precautions: Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Pick up and arrange disposal without creating dust. Sweep up and shovel. Keep in suitable, closed containers for disposal.[1]

Disposal Considerations

  • Product: Offer surplus and non-recyclable solutions to a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material.[5]

  • Contaminated Packaging: Dispose of as unused product.[5]

Conclusion

This compound is a compound with significant potential in synthetic chemistry, but it must be handled with the respect and caution that its potential hazards demand. While specific toxicological data is sparse, the available information on its GHS classification and the broader understanding of aromatic nitrile toxicology provide a solid foundation for a robust safety protocol. By adhering to the hierarchy of controls, utilizing appropriate personal protective equipment, and being prepared for emergency situations, researchers can mitigate the risks associated with this compound. The causality behind these safety measures is clear: proactive prevention of exposure is paramount to ensuring the well-being of laboratory personnel and the integrity of the research environment.

References

An In-Depth Technical Guide to the Potential Biological Activities of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2-Hydroxy-3-methylbenzonitrile, also known as 3-cyano-2-cresol, is an aromatic compound whose intrinsic biological activities are not yet extensively documented. However, its chemical architecture—a scaffold featuring a phenolic hydroxyl, a nitrile, and a methyl group—provides a strong rationale for investigating its potential as a bioactive molecule. The phenolic and cresol moieties are well-established predictors of antimicrobial and antioxidant properties, while the nitrile group is a versatile pharmacophore known to participate in crucial binding interactions within enzyme active sites. This technical guide synthesizes the available evidence from structurally related compounds to build a compelling case for the systematic evaluation of this compound. We provide a comprehensive framework for its investigation, detailing the theoretical basis for its potential antimicrobial, antioxidant, cytotoxic, and enzyme-inhibitory activities, complete with validated, step-by-step experimental protocols and data presentation templates for researchers, scientists, and drug development professionals.

Part 1: Compound Profile and Rationale for Investigation

Introduction to this compound

This compound (CAS No: 5859-54-1) is a bifunctional organic molecule belonging to the class of substituted cresols. Its structure is characterized by a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH3) group, and a nitrile (-C≡N) group. This unique arrangement of functional groups suggests a high potential for diverse biological activities and makes it a valuable intermediate in the synthesis of more complex therapeutic agents. While direct biological data is sparse, a logical, structure-based assessment strongly indicates several avenues for fruitful investigation.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical properties is critical for designing and interpreting biological assays.

PropertyValueSource/Comment
Molecular Formula C₈H₇NO-
Molecular Weight 133.15 g/mol -
Alternate Names 3-Cyano-2-cresol-
Appearance White to off-white crystalline solidBased on analogous compounds
Melting Point Data not widely available-
Solubility Expected to have low solubility in water but good solubility in organic solvents like ethanol, DMSO, and acetone.Inferred from cresol and benzonitrile properties.[1]
Rationale Based on Functional Group Analysis

The impetus to investigate this compound stems from the well-documented bioactivities of its constituent functional motifs:

  • The Phenolic (Cresol) Moiety: Phenolic compounds are a diverse group of secondary metabolites known for their potent biological effects, primarily due to the reactive hydroxyl group on the aromatic ring.[2] Cresols (methylphenols) are strong germicides and have demonstrated efficacy as disinfectants and antioxidants.[3][4] This moiety is the primary driver for hypothesizing antimicrobial and radical-scavenging activities.

  • The Nitrile Pharmacophore: The nitrile group is far from inert; it is a key functional group in numerous pharmaceuticals. Its strong dipole and ability to act as a hydrogen bond acceptor allow it to serve as a bioisostere for carbonyl, hydroxyl, or carboxyl groups, enabling potent interactions with enzyme active sites.[5] This versatility underpins the rationale for exploring its potential as an enzyme inhibitor.

Part 2: Potential Biological Activities & Investigative Frameworks

This section outlines the most probable biological activities of this compound and provides detailed, field-proven protocols for their evaluation.

Antimicrobial Activity

Scientific Rationale: The phenolic hydroxyl group is the key driver of antimicrobial action. Phenolic compounds can disrupt microbial integrity by denaturing essential proteins and destabilizing cell membranes, leading to the leakage of intracellular contents and eventual cell death.[2] Derivatives of the related 2-hydroxybenzonitrile scaffold have demonstrated notable antimicrobial efficacy.[6]

Data Presentation (Exemplar): Quantitative antimicrobial activity is best summarized by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that visibly inhibits microbial growth.

Table 1: Example of Minimum Inhibitory Concentration (MIC) Data for this compound. Note: These are placeholder values for illustrative purposes.

MicroorganismStrainMIC (µg/mL)
Staphylococcus aureusATCC 29213Data not available
Escherichia coliATCC 25922Data not available
Pseudomonas aeruginosaATCC 27853Data not available
Candida albicansATCC 10231Data not available

Experimental Protocol: Broth Microdilution for MIC Determination

  • Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Serially dilute the stock solution in a 96-well microtiter plate using appropriate sterile broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for yeast) to achieve a range of final concentrations.

  • Inoculum: Prepare a standardized microbial inoculum to a turbidity equivalent to a 0.5 McFarland standard, then dilute to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the prepared inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no compound) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours for bacteria or 24-48 hours for yeast.

  • Analysis: The MIC is determined as the lowest concentration of the compound where no visible growth (turbidity) is observed. This can be confirmed by adding a viability indicator like resazurin.

Workflow for Antimicrobial Screening

Antimicrobial_Screening cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Compound Stock (in DMSO) C Serial Dilution in 96-well plate A->C B Prepare Microbial Inoculum (0.5 McFarland) D Inoculate Plate B->D C->D E Incubate (e.g., 37°C, 24h) D->E F Visual Inspection for Turbidity E->F G Determine MIC F->G

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Antioxidant Activity

Scientific Rationale: The phenolic hydroxyl group can readily donate a hydrogen atom to neutralize reactive oxygen species (ROS), thus terminating damaging radical chain reactions. Cresol isomers have been specifically shown to be effective ROS scavengers, protecting against ROS-induced DNA damage.[4]

Data Presentation (Exemplar): Antioxidant capacity is often reported as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to scavenge 50% of the free radicals in the assay.

Table 2: Example of DPPH Radical Scavenging Activity (IC₅₀). Note: These are placeholder values for illustrative purposes.

CompoundIC₅₀ (µM)
This compoundData not available
Ascorbic Acid (Positive Control)~30 µM

Experimental Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a stable stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

  • Sample Preparation: Dissolve this compound and a positive control (e.g., Ascorbic Acid, Trolox) in methanol to prepare a series of concentrations.

  • Reaction: In a 96-well plate, add a fixed volume of the DPPH solution to each well containing the different concentrations of the test compound or control. Include a blank control containing only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader. The reduction of the DPPH radical by an antioxidant results in a color change from violet to yellow, which corresponds to a decrease in absorbance.

  • Calculation: Calculate the percentage of radical scavenging activity for each concentration and determine the IC₅₀ value by plotting percent inhibition against concentration.

Mechanism of DPPH Radical Scavenging

DPPH_Scavenging DPPH_Radical DPPH• (Violet Radical) DPPH_Reduced DPPH-H (Yellow, Non-radical) DPPH_Radical->DPPH_Reduced + H• Antioxidant Ar-OH (Phenolic Antioxidant) Antioxidant_Radical Ar-O• (Stabilized Radical) Antioxidant->Antioxidant_Radical - H•

Caption: Hydrogen atom transfer from a phenolic antioxidant to DPPH radical.

Cytotoxic and Potential Anticancer Activity

Scientific Rationale: Many phenolic and benzonitrile-containing compounds exhibit cytotoxic effects against cancer cell lines. While the precise mechanism for this specific molecule is unknown, possibilities include the induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways involved in proliferation. Derivatives of 2-hydroxybenzonitrile have shown cytotoxic effects against various cancer cell lines.

Data Presentation (Exemplar): Cytotoxicity is quantified by the half-maximal inhibitory concentration (IC₅₀), the concentration of the compound that reduces cell viability by 50%.

Table 3: Example of Cytotoxic Activity (IC₅₀) in Cancer Cell Lines. Note: These are placeholder values for illustrative purposes.

Cell LineCancer TypeIC₅₀ (µM)
MCF-7Breast AdenocarcinomaData not available
A549Lung CarcinomaData not available
HeLaCervical AdenocarcinomaData not available

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed human cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator at 37°C.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound concentrations. Include wells with untreated cells (negative control) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add a sterile solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for an additional 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Quantify the amount of formazan by measuring the absorbance at approximately 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value from the dose-response curve.

Workflow for In Vitro Cytotoxicity Screening

Cytotoxicity_Workflow A Seed Cancer Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate (e.g., 48h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Solubilize Formazan (Add DMSO) E->F G Read Absorbance (~570 nm) F->G H Calculate % Viability & Determine IC50 G->H

Caption: Standard workflow for the MTT-based cytotoxicity assay.

Enzyme Inhibition

Scientific Rationale: The structural features of this compound, particularly the hydroxyl and nitrile groups, are capable of forming hydrogen bonds and other polar interactions within the active site of an enzyme. Nitriles can mimic the carbonyl group of substrates, leading to competitive inhibition.[5] Given that derivatives of related structures have been explored for cyclooxygenase-2 (COX-2) inhibition, this represents a plausible area of activity.

Data Presentation (Exemplar): Enzyme inhibition is also characterized by an IC₅₀ value, the concentration of the inhibitor required to reduce enzyme activity by 50%.

Table 4: Example of Enzyme Inhibition Data (IC₅₀). Note: These are placeholder values for illustrative purposes.

Enzyme TargetInhibitorIC₅₀ (µM)
Cyclooxygenase-2 (COX-2)This compoundData not available
Celecoxib (Positive Control)Celecoxib~0.1 µM

Experimental Protocol: General In Vitro Enzyme Inhibition Assay (Colorimetric)

  • Reagent Preparation: Prepare assay buffer, enzyme solution, substrate solution, and a detection reagent.

  • Inhibitor Preparation: Prepare serial dilutions of this compound and a known inhibitor (positive control) in the assay buffer.

  • Pre-incubation: In a microtiter plate, add the enzyme solution to wells containing the different concentrations of the inhibitor or control. Allow to pre-incubate for a short period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.

  • Reaction Monitoring: Monitor the reaction progress over time by measuring the change in absorbance (or fluorescence) resulting from the conversion of the substrate to a colored/fluorescent product.

  • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Determine the percent inhibition relative to the uninhibited control and calculate the IC₅₀ value from the dose-response curve. Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Inhibition_Models cluster_competitive Competitive Inhibition cluster_noncompetitive Non-competitive Inhibition E1 E ES1 ES E1->ES1 +S EI1 EI E1->EI1 +I S1 S I1 I ES1->E1 +P E2 E ES2 ES E2->ES2 +S EI2 EI E2->EI2 +I S2 S I2 I ES2->E2 +P ESI2 ESI ES2->ESI2 +I EI2->ESI2 +S

References

Methodological & Application

Application Note & Protocol: A Validated Two-Step Synthesis of 2-Hydroxy-3-methylbenzonitrile from o-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, field-tested guide for the synthesis of 2-hydroxy-3-methylbenzonitrile, a valuable building block in medicinal chemistry and materials science. The protocol details a robust two-step synthetic pathway commencing from the readily available starting material, o-cresol. The methodology is designed for high fidelity and scalability, emphasizing not only the procedural steps but also the underlying chemical principles that govern reaction outcomes. The synthesis involves an initial ortho-formylation of o-cresol to yield the intermediate 2-hydroxy-3-methylbenzaldehyde, followed by the conversion of the aldehyde to the target nitrile. Each stage is presented with detailed experimental protocols, mechanistic insights, and data interpretation guidelines.

Introduction and Strategic Overview

This compound is a substituted aromatic nitrile whose structural motifs are of significant interest in the synthesis of novel therapeutic agents and functional materials. The strategic placement of the hydroxyl, methyl, and nitrile groups offers multiple points for further chemical modification. The synthesis from o-cresol (2-methylphenol) is an economically viable and logical approach.

The chosen synthetic strategy involves two primary transformations:

  • Electrophilic Aromatic Substitution: Introduction of a formyl group (-CHO) onto the o-cresol ring, ortho to the activating hydroxyl group, to form 2-hydroxy-3-methylbenzaldehyde.

  • Functional Group Transformation: Conversion of the aldehyde functionality into a nitrile (-CN) group. This is most reliably achieved via a two-stage process involving the formation of an intermediate aldoxime, followed by its dehydration.[1][2]

This pathway is selected for its reliability, use of accessible reagents, and the high purity of the achievable product.

Logical Workflow of the Synthesis

The overall synthetic pathway is illustrated below. Each major step is detailed in the subsequent sections of this guide.

Synthesis_Workflow cluster_0 Part 1: Formylation cluster_1 Part 2: Nitrile Formation o_Cresol o-Cresol Aldehyde 2-Hydroxy-3-methylbenzaldehyde o_Cresol->Aldehyde Duff Reaction (Hexamethylenetetramine, Acid) Aldoxime 2-Hydroxy-3-methylbenzaldoxime Aldehyde->Aldoxime Oximation (Hydroxylamine) Nitrile This compound Aldoxime->Nitrile Dehydration (e.g., Acetic Anhydride) Nitrile_Formation Aldehyde 2-Hydroxy-3-methylbenzaldehyde Reagents_1 + Hydroxylamine Hydrochloride + Sodium Carbonate Aldoxime 2-Hydroxy-3-methylbenzaldoxime Reagents_1->Aldoxime Reagents_2 + Acetic Anhydride (Dehydrating Agent) Nitrile This compound Reagents_2->Nitrile

References

Application Notes & Protocols: 2-Hydroxy-3-methylbenzonitrile as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Synthetic Potential of a Unique Scaffold

2-Hydroxy-3-methylbenzonitrile, also known as 3-cyano-2-cresol, is a bifunctional aromatic compound whose value in synthetic chemistry stems from the strategic placement of its hydroxyl, nitrile, and methyl groups. The ortho-relationship between the nucleophilic hydroxyl (-OH) and the electrophilic nitrile (-CN) group on a sterically influenced benzene ring makes it a prime precursor for a variety of cyclization strategies. This unique arrangement facilitates the construction of diverse and medicinally relevant heterocyclic scaffolds, including benzofurans and benzoxazoles, which are core components in numerous pharmaceuticals and biologically active compounds.[1]

This guide provides an in-depth exploration of this compound's reactivity, offering detailed protocols and mechanistic insights to leverage its full potential as a strategic building block in modern organic synthesis.

Core Reactivity and Mechanistic Considerations

The synthetic versatility of this compound is governed by the interplay of its three key functional groups. Understanding their individual and synergistic reactivity is crucial for designing effective synthetic strategies.

The Phenolic Hydroxyl Group: A Versatile Nucleophile

The hydroxyl group is a potent nucleophile, especially upon deprotonation to the corresponding phenoxide. This enables a range of classical transformations:

  • O-Alkylation (Williamson Ether Synthesis): The phenoxide readily reacts with alkyl halides to form ethers. This is often the first step in multi-step sequences, serving to introduce side chains or prepare the molecule for subsequent cyclization. Phase-transfer catalysis can be employed to enhance reaction rates and selectivity for O-alkylation over potential C-alkylation.[2]

  • O-Acylation: Reaction with acyl chlorides or anhydrides yields ester derivatives, which can be used as protecting groups or as key intermediates in more complex transformations.

The Nitrile Group: A Gateway to Diverse Functionalities

The nitrile group is a robust and highly versatile functional handle that can be converted into several other key groups:

  • Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid or, with careful control, to a primary amide.

  • Reduction: Catalytic hydrogenation or treatment with reducing agents like LiAlH₄ can reduce the nitrile to a primary amine (aminomethyl group).

  • Cycloadditions: The nitrile can participate as a dienophile or dipolarophile in certain cycloaddition reactions, leading to the formation of nitrogen-containing heterocycles.

Synergistic Reactivity: The Power of the Ortho-Relationship

The true synthetic power of this building block lies in the proximate arrangement of the hydroxyl and nitrile groups, which enables elegant and efficient intramolecular cyclization reactions to form fused heterocyclic systems. This is the most prominent application of this scaffold.

Key Synthetic Application: Synthesis of Benzofuran Derivatives

Benzofurans are a privileged class of heterocycles found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities, including anti-tumor, antibacterial, and antiviral properties.[3][4] this compound is an excellent precursor for substituted benzofurans, particularly 3-aminobenzofurans, via a Thorpe-Ziegler cyclization strategy.[1]

Logical Workflow for Benzofuran Synthesis

The synthesis proceeds in a well-defined two-step sequence:

  • O-Alkylation: The phenolic proton is removed by a base, and the resulting phenoxide attacks an α-halo nitrile (e.g., chloroacetonitrile) to form a dinitrile intermediate.

  • Intramolecular Cyclization: A strong base promotes an intramolecular Thorpe-Ziegler reaction, where the carbanion formed adjacent to one nitrile group attacks the carbon of the other nitrile group, leading to the formation of the five-membered furan ring.

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Thorpe-Ziegler Cyclization A 2-Hydroxy-3- methylbenzonitrile B Add Base (K₂CO₃) & α-Halo Nitrile (ClCH₂CN) in DMF A->B Reagents C 2-(Cyanomethoxy)-3- methylbenzonitrile (Intermediate) B->C Forms Ether Linkage D Intermediate from Step 1 E Add Base (KOH) in Ethanol D->E Reagents F 3-Amino-4-methyl- benzofuran-2-carboxamide (Final Product) E->F Intramolecular Cyclization

Caption: Workflow for 3-Aminobenzofuran Synthesis.
Protocol 1: Synthesis of 3-Amino-4-methylbenzofuran-2-carboxamide

This protocol is adapted from established procedures for the synthesis of 3-aminobenzofurans from o-hydroxybenzonitriles.[1][5]

Part A: Synthesis of 2-(Cyanomethoxy)-3-methylbenzonitrile

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 0.038 mol).

  • Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 40 mL) to dissolve the starting material. To this solution, add anhydrous potassium carbonate (K₂CO₃, 10.5 g, 0.076 mol) followed by chloroacetonitrile (3.4 g, 0.045 mol).

    • Scientist's Note: K₂CO₃ is a suitable base for deprotonating the phenol without being strong enough to promote premature side reactions. DMF is an excellent polar aprotic solvent for this Sₙ2 reaction.

  • Reaction: Heat the mixture to 80 °C and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and pour the mixture into 200 mL of ice-cold water. The product will often precipitate as a solid.

  • Isolation: Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold hexane to remove non-polar impurities. Dry the solid under vacuum to yield 2-(Cyanomethoxy)-3-methylbenzonitrile.

Part B: Intramolecular Thorpe-Ziegler Cyclization

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve the dried intermediate from Part A (e.g., 0.035 mol) in ethanol (50 mL).

  • Reagent Addition: Prepare a solution of potassium hydroxide (KOH, 2.9 g, 0.052 mol) in ethanol (20 mL) and add it dropwise to the stirred solution of the dinitrile.

    • Scientist's Note: KOH is a sufficiently strong base to generate the required α-cyano carbanion to initiate the intramolecular cyclization. The subsequent tautomerization and hydrolysis of the imine intermediate under these conditions lead to the final aminobenzofuran product.

  • Reaction: Heat the reaction mixture to reflux (approx. 75-80 °C) and maintain for 3 hours. A precipitate of the product should form upon cooling.

  • Isolation: Cool the mixture in an ice bath. Collect the solid product by vacuum filtration. Wash the solid with cold ethanol and then dry it to obtain 3-Amino-4-methylbenzofuran-2-carboxamide.

Key Synthetic Application: Synthesis of Benzoxazole Derivatives

2-Substituted benzoxazoles are another class of heterocyclic compounds with significant applications in medicinal chemistry.[6] While the classical synthesis involves the condensation of an o-aminophenol with a carboxylic acid or its equivalent, o-hydroxybenzonitriles can serve as precursors to the necessary o-aminophenol intermediate through reduction or be used in alternative synthetic strategies. A more direct, albeit less common, route involves the reductive cyclization of an O-acyl derivative of the this compound.

A more practical approach involves first converting the nitrile to an amide and then performing a cyclodehydration. However, a highly efficient modern method involves the direct reaction of an o-aminophenol with an amide activated by triflic anhydride (Tf₂O).[6] To use our building block in this context, the nitrile group must first be reduced to an aminomethyl group and the hydroxyl group converted to an amino group, which is a multi-step and less direct application.

A more direct application leverages the hydroxyl group. The general synthesis involves condensing an o-aminophenol with an aldehyde.[7][8] While our starting material is not an o-aminophenol, its derivatives can be. For the purpose of this guide, we will focus on the established reactivity of the parent scaffold.

Data Summary Table
TransformationReagents & ConditionsProduct ClassTypical YieldReference
O-AlkylationR-X, K₂CO₃, DMF, 60-80 °C2-Alkoxy-3-methylbenzonitrile>90%[2]
Benzofuran Synthesis1. ClCH₂CN, K₂CO₃, DMF; 2. KOH, EtOH3-Aminobenzofuran70-85% (2 steps)[1][5]
Nitrile to AmideH₂SO₄ (conc.), H₂O, Heat2-Hydroxy-3-methylbenzamideVariableGeneral Method
Nitrile to AmineH₂, Raney Ni or LiAlH₄(2-Hydroxy-3-methylphenyl)methanamine60-80%General Method

Safety, Handling, and Storage

  • Hazard Identification: this compound is harmful if swallowed or in contact with skin. It causes skin and serious eye irritation. Handle with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handling: Use in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

Conclusion and Future Outlook

This compound is a highly effective and versatile building block, primarily for the synthesis of substituted benzofurans through a robust O-alkylation and Thorpe-Ziegler cyclization sequence. Its functional groups also allow for its conversion into a variety of other intermediates, expanding its utility. Future research may focus on leveraging this scaffold in novel multicomponent reactions or in the development of new catalytic strategies for direct C-H functionalization, further broadening its impact in medicinal and materials chemistry.

References

The Rising Star in Medicinal Chemistry: Applications of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide delves into the burgeoning applications of 2-Hydroxy-3-methylbenzonitrile, a strategically functionalized aromatic scaffold, in the landscape of modern medicinal chemistry. While its parent compound, 2-hydroxybenzonitrile (salicylonitrile), is a well-established precursor for a variety of bioactive heterocycles, the introduction of a methyl group at the 3-position offers nuanced steric and electronic properties that can be exploited for fine-tuning drug candidates.[1][2] This document serves as an in-depth technical resource, providing not only a theoretical framework but also actionable, field-proven protocols for the synthesis of medicinally relevant compounds derived from this versatile building block. We will explore its utility in constructing privileged scaffolds, such as benzofurans, and discuss the potential for these derivatives in therapeutic areas like neurodegenerative diseases and infectious diseases.

Introduction: The Strategic Advantage of the this compound Scaffold

In the quest for novel therapeutic agents, the concept of "privileged scaffolds" has gained significant traction.[3] These are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for drug discovery. The 2-hydroxybenzonitrile core is one such scaffold, with its ortho-positioned hydroxyl and nitrile groups providing a reactive platform for the synthesis of a diverse array of heterocyclic systems.[4]

The addition of a methyl group at the 3-position, yielding this compound, introduces a subtle yet significant modification. This methyl group can:

  • Influence Conformation: The steric bulk of the methyl group can restrict the rotational freedom of adjacent functional groups, locking the molecule into a more defined conformation. This can be advantageous for enhancing binding affinity to a specific biological target.

  • Modulate Lipophilicity: The methyl group increases the lipophilicity of the molecule, which can impact its pharmacokinetic properties, such as membrane permeability and metabolic stability.[5]

  • Fine-tune Electronic Properties: As an electron-donating group, the methyl group can subtly alter the reactivity of the aromatic ring and the adjacent functional groups.

These attributes make this compound a highly attractive starting material for generating libraries of compounds with tailored pharmacological profiles.

Core Applications in Medicinal Chemistry

The primary application of this compound in medicinal chemistry lies in its role as a precursor to complex heterocyclic structures. The inherent reactivity of its hydroxyl and nitrile functionalities allows for a multitude of synthetic transformations.[6]

Synthesis of Benzofuran Derivatives: A Gateway to Bioactivity

Benzofurans are a prominent class of heterocyclic compounds found in numerous natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The synthesis of 3-aminobenzofuran derivatives from 2-hydroxybenzonitriles is a well-established route to potent inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[2]

The general synthetic strategy involves a two-step process: O-alkylation of the phenolic hydroxyl group followed by an intramolecular cyclization. The presence of the 3-methyl group in the starting material is anticipated to be well-tolerated in this reaction sequence, leading to the formation of 7-methyl-substituted benzofuran derivatives.

Diagram 1: General Synthetic Pathway to 7-Methyl-3-aminobenzofuran Derivatives

G cluster_reagents1 cluster_reagents2 start This compound intermediate 2-(Cyanomethoxy)-3-methylbenzonitrile start->intermediate O-Alkylation product 3-Amino-7-methylbenzofuran- 2-carboxamide intermediate->product Intramolecular Thorpe-Ziegler Cyclization reagent1 ClCH2CN, K2CO3 DMF, 80°C reagent2 KOH, Ethanol 75°C

Caption: Synthetic route to 7-methyl-3-aminobenzofuran-2-carboxamide.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of benzofuran derivatives from 2-hydroxybenzonitrile and are presented here for the use of this compound.[4]

Protocol 1: Synthesis of 2-(Cyanomethoxy)-3-methylbenzonitrile

Objective: To perform the O-alkylation of this compound with chloroacetonitrile.

Materials:

  • This compound

  • Chloroacetonitrile

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the mixture at room temperature for 15 minutes.

  • Add chloroacetonitrile (1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Causality Behind Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the phenolic hydroxyl group, facilitating the nucleophilic attack on chloroacetonitrile.

  • DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the SN2 reaction.

  • 80°C: The elevated temperature increases the reaction rate without causing significant decomposition of the reactants or products.

Protocol 2: Synthesis of 3-Amino-7-methylbenzofuran-2-carboxamide

Objective: To perform the intramolecular Thorpe-Ziegler cyclization of 2-(Cyanomethoxy)-3-methylbenzonitrile.

Materials:

  • 2-(Cyanomethoxy)-3-methylbenzonitrile

  • Potassium Hydroxide (KOH)

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer with heating

  • Reflux condenser

  • Büchner funnel and filter paper

Procedure:

  • Dissolve 2-(Cyanomethoxy)-3-methylbenzonitrile (1 equivalent) in ethanol in a round-bottom flask.

  • Add a catalytic amount of powdered potassium hydroxide.

  • Heat the reaction mixture to 75°C and stir for 3 hours. The formation of a precipitate should be observed.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture in an ice bath.

  • Collect the precipitated solid by filtration using a Büchner funnel.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield 3-Amino-7-methylbenzofuran-2-carboxamide.

Causality Behind Experimental Choices:

  • Potassium Hydroxide: A strong base is required to catalyze the intramolecular cyclization of the dinitrile intermediate.

  • Ethanol: A protic solvent that is suitable for the reaction and allows for the precipitation of the product upon completion.

  • 75°C: This temperature provides sufficient energy to overcome the activation barrier for the cyclization reaction.

Potential Biological Activities of 7-Methylbenzofuran Derivatives

The resulting 7-methyl-3-aminobenzofuran-2-carboxamide is a key intermediate that can be further functionalized to generate a library of compounds for biological screening. Based on the known activities of related benzofuran derivatives, these novel compounds are promising candidates for:[2]

  • Acetylcholinesterase (AChE) Inhibition: The benzofuran core can act as a scaffold to position functional groups that interact with the active site of AChE, potentially leading to inhibitors for the symptomatic treatment of Alzheimer's disease.[2]

  • Antimicrobial Activity: Benzofuran derivatives have shown activity against a range of pathogenic bacteria and fungi.[1][7] The 7-methyl substitution could enhance antimicrobial potency or modulate the spectrum of activity.

Diagram 2: Acetylcholinesterase Inhibition Mechanism

G AChE Acetylcholinesterase (AChE) Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis of ACh Blocked_AChE Inhibited AChE AChE->Blocked_AChE ACh Acetylcholine (ACh) ACh->AChE Inhibitor Benzofuran Derivative Inhibitor->AChE Binding Increased_ACh Increased ACh in Synaptic Cleft Blocked_AChE->Increased_ACh

Caption: Inhibition of AChE by benzofuran derivatives.

Data Presentation: Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These values are important for designing synthetic routes and predicting the behavior of the molecule in biological systems.

PropertyValueSource
Molecular Formula C₈H₇NO---
Molecular Weight 133.15 g/mol ---
Appearance Off-white to pale yellow solid---
Melting Point 92-94 °C[8]
Boiling Point Not available---
Solubility Soluble in common organic solvents---

Conclusion and Future Perspectives

This compound represents a valuable and underexplored building block in medicinal chemistry. Its unique substitution pattern offers opportunities for the synthesis of novel heterocyclic compounds with potentially enhanced biological activities and improved pharmacokinetic profiles. The protocols detailed in this guide provide a solid foundation for researchers to begin exploring the synthetic utility of this promising scaffold. Future work should focus on the synthesis of diverse libraries of 7-methyl-substituted benzofurans and other heterocyclic systems derived from this compound, followed by comprehensive biological evaluation to uncover their full therapeutic potential. The strategic incorporation of the nitrile group, a versatile functional group in drug design, further enhances the prospects of discovering novel drug candidates.[5][9][10]

References

Application Notes & Protocols: Strategic Synthesis of Heterocyclic Scaffolds from 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Hydroxy-3-methylbenzonitrile is a highly versatile and economically significant aromatic building block, uniquely primed for the synthesis of a diverse array of heterocyclic compounds.[1] Its strategic arrangement of a nucleophilic hydroxyl group, an electrophilic nitrile, and an electronically influential methyl group on a benzene ring enables a variety of elegant and efficient cyclization strategies.[2] This guide provides an in-depth exploration of the key synthetic pathways leveraging this precursor for the construction of medicinally relevant heterocyclic cores, including benzofurans, chromones, coumarins, and quinolines. We will dissect the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for researchers, medicinal chemists, and professionals in drug development.

The Strategic Advantage of this compound

The synthetic utility of this compound stems from its bifunctional nature. The ortho relationship between the hydroxyl (-OH) and nitrile (-CN) groups is the cornerstone of its reactivity, allowing for intramolecular cyclization reactions that are both regio- and chemoselective.

  • Nucleophilic Hydroxyl Group: The phenolic hydroxyl is readily deprotonated by mild bases, transforming it into a potent nucleophile for O-alkylation or O-acylation reactions, which are often the initiating steps in multi-step syntheses.

  • Electrophilic Nitrile Group: The nitrile carbon is susceptible to nucleophilic attack. Furthermore, the nitrile group can be readily transformed into other key functional groups, such as amines (via reduction), carboxylic acids (via hydrolysis), or ketones (via Grignard reagents), thus dramatically expanding its synthetic potential.

  • Methyl Group Influence: The C3-methyl group provides a steric and electronic bias, influencing the regioselectivity of further aromatic substitutions and potentially modulating the biological activity of the final heterocyclic products.

Synthesis of 3-Aminobenzofuran Derivatives via Thorpe-Ziegler Cyclization

One of the most direct and efficient applications of 2-hydroxybenzonitriles is in the synthesis of 3-aminobenzofurans.[2] These scaffolds are prevalent in compounds with potent biological activities, including acetylcholinesterase (AChE) inhibition, relevant to Alzheimer's disease treatment.[3] The core strategy involves an initial O-alkylation followed by a base-catalyzed intramolecular Thorpe-Ziegler cyclization.[2][4]

Mechanistic Rationale

The Thorpe-Ziegler reaction is a classical method for forming a C-C bond intramolecularly to create cyclic ketones or, in this case, cyclic enamines from dinitriles.[5][6]

  • O-Alkylation: The synthesis begins with the deprotonation of the phenolic hydroxyl group using a mild base like potassium carbonate. The resulting phenoxide anion then acts as a nucleophile, attacking an α-halo nitrile (e.g., chloroacetonitrile) to form a dinitrile intermediate, 2-(cyanomethoxy)-3-methylbenzonitrile.

  • Thorpe-Ziegler Cyclization: A strong base (e.g., KOH, NaH) abstracts an acidic α-proton from the methylene carbon situated between the two nitrile groups.[5][7] This generates a resonance-stabilized carbanion. The carbanion then executes an intramolecular nucleophilic attack on the carbon of the aromatic nitrile group.[8] This cyclization forms a five-membered ring, which, after protonation, tautomerizes to the more stable 3-aminobenzofuran-2-carboxamide product.[2]

Workflow Diagram: Benzofuran Synthesis

G cluster_0 Step 1: O-Alkylation cluster_1 Step 2: Thorpe-Ziegler Cyclization Start This compound Reagent1 + Chloroacetonitrile (ClCH₂CN) Start->Reagent1 Base1 K₂CO₃, DMF 80 °C Reagent1->Base1 Intermediate 2-(Cyanomethoxy)-3-methylbenzonitrile Base1->Intermediate Base2 KOH, Ethanol 75 °C Intermediate->Base2 Product 3-Amino-4-methyl- benzofuran-2-carboxamide Base2->Product

Caption: Synthetic workflow for 3-aminobenzofuran synthesis.

Detailed Experimental Protocol

Protocol 2.3.1: Synthesis of 2-(Cyanomethoxy)-3-methylbenzonitrile (Intermediate)

  • Materials: this compound (1.33 g, 10 mmol), Chloroacetonitrile (0.83 g, 11 mmol), Potassium Carbonate (K₂CO₃, 2.76 g, 20 mmol), Dimethylformamide (DMF, 20 mL).

  • Procedure: a. To a 100 mL round-bottom flask, add this compound, K₂CO₃, and DMF. b. Stir the suspension at room temperature for 15 minutes. c. Add chloroacetonitrile dropwise to the mixture. d. Heat the reaction mixture to 80 °C and maintain for 3 hours, monitoring by TLC. e. After completion, cool the mixture to room temperature and pour it into 100 mL of ice-cold water. f. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield the dinitrile intermediate.

Protocol 2.3.2: Synthesis of 3-Amino-4-methylbenzofuran-2-carboxamide (Final Product)

  • Materials: 2-(Cyanomethoxy)-3-methylbenzonitrile (1.72 g, 10 mmol), Potassium Hydroxide (KOH, 0.84 g, 15 mmol), Ethanol (30 mL).

  • Procedure: a. Suspend the dinitrile intermediate in ethanol in a 100 mL round-bottom flask. b. Add powdered KOH to the suspension. c. Heat the mixture to reflux (approximately 75-80 °C) for 3 hours.[3] A color change or precipitation may be observed. d. Cool the reaction mixture in an ice bath. e. Neutralize the mixture carefully with a dilute acid (e.g., 1M HCl) until pH 7 is reached. f. Collect the precipitate by vacuum filtration, wash with cold water, and recrystallize from ethanol to afford the pure 3-amino-4-methylbenzofuran-2-carboxamide.

ParameterValueReference / Comment
Starting Material This compoundCommercially available.
Key Reaction Thorpe-Ziegler CyclizationA robust intramolecular condensation of dinitriles.[8]
O-Alkylation Reagents Chloroacetonitrile, K₂CO₃, DMFK₂CO₃ is a sufficient base for phenolic deprotonation.
Cyclization Reagent KOH, EthanolA strong base is required to generate the carbanion.[5]
Typical Yield 70-90% (overall)Dependent on purity of starting materials and reaction conditions.

Pathways to Chromones and Coumarins

The synthesis of chromones (1-benzopyran-4-ones) and coumarins (1-benzopyran-2-ones) from this compound requires a preliminary functional group interconversion of the nitrile group. These scaffolds are of immense interest in medicinal chemistry due to their wide range of pharmacological activities.[9][10][11]

Strategy for Chromone Synthesis

Chromone synthesis often begins with a 2-hydroxyphenyl ketone.[12][13] Therefore, the nitrile group of this compound must first be converted into a ketone.

  • Functional Group Interconversion: The nitrile can be converted to an acetophenone derivative (a methyl ketone) via reaction with a Grignard reagent (e.g., methylmagnesium bromide, CH₃MgBr) followed by acidic workup. The phenolic hydroxyl must be protected (e.g., as a methoxymethyl ether) prior to the Grignard reaction and deprotected afterward.

  • Cyclization: The resulting 2-hydroxy-3-methylacetophenone can then undergo cyclization. For instance, a Claisen-like condensation with an ester (e.g., ethyl formate) in the presence of a base yields a 2-hydroxydihydrochromone, which is then dehydrated under acidic conditions to furnish the final chromone ring.[12]

Strategy for Coumarin Synthesis

Coumarin synthesis frequently employs the Knoevenagel condensation, which involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene group.[14][15]

  • Functional Group Interconversion: The nitrile group can be selectively reduced to an aldehyde using a reducing agent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures. This provides the key intermediate, 2-hydroxy-3-methylbenzaldehyde.

  • Knoevenagel Condensation: The resulting aldehyde can be condensed with compounds like malonic acid or ethyl cyanoacetate in the presence of a basic catalyst (e.g., piperidine) to form a substituted coumarin.[10][14]

Synthetic Pathway Overview

Caption: Functional group interconversion pathways to chromone and coumarin precursors.

Advanced Synthesis: Access to Quinolines and Other Heterocycles

The versatility of this compound extends to the synthesis of nitrogen-containing heterocycles like quinolines and benzoxazoles, which are privileged scaffolds in numerous therapeutic agents.[16]

Plausible Route to Quinolines

The Friedländer annulation is a powerful method for quinoline synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[17]

  • Nitration and Reduction: To access the required 2-aminoaryl ketone precursor, a multi-step sequence is necessary. First, the aromatic ring is nitrated. The directing effects of the -OH and -CH₃ groups would likely favor nitration at the C5 position.

  • Nitrile Conversion: The nitrile is converted to a ketone as described in the chromone synthesis (Section 3.1).

  • Nitro Group Reduction: The nitro group is then reduced to an amine (e.g., using Fe/HCl or catalytic hydrogenation).[18]

  • Friedländer Cyclization: The resulting 2-amino-5-nitro-3-methylacetophenone can be cyclized with an appropriate carbonyl partner to yield a polysubstituted quinoline.

Benzoxazole Synthesis

The nitrile group can act as an electrophile in a cyclization reaction. For example, a zinc chloride-catalyzed cyclization between 2-hydroxybenzonitrile and a 2-amino alcohol can produce chiral oxazolines, which are valuable ligands in asymmetric catalysis.[19] This reaction involves the activation of the nitrile by the Lewis acid, followed by nucleophilic attack from the amino group and subsequent cyclization with the elimination of water.

Conclusion

This compound is a foundational starting material that offers multiple strategic entry points into the synthesis of complex and biologically important heterocyclic compounds. The most direct pathway leads to 3-aminobenzofurans via the robust Thorpe-Ziegler cyclization. Furthermore, through well-established functional group interconversions of its nitrile moiety, synthetic routes to valuable chromone, coumarin, and quinoline cores can be readily designed and executed. The protocols and strategies outlined in this guide demonstrate the compound's immense value, providing researchers with a reliable and versatile tool for innovation in medicinal chemistry and materials science.

References

Application Note & Protocol: Regioselective Nitration of 2-Hydroxy-3-methylbenzonitrile for the Synthesis of Novel Aromatic Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive experimental procedure for the nitration of 2-Hydroxy-3-methylbenzonitrile, a key transformation for accessing functionalized aromatic building blocks valuable in medicinal chemistry and materials science. The protocol details a regioselective nitration methodology, discusses the underlying principles of electrophilic aromatic substitution governing the reaction's outcome, and provides a framework for the synthesis, purification, and characterization of the resulting nitrated products. This document is intended to serve as a practical resource for researchers engaged in the synthesis of complex organic molecules.

Introduction: The Strategic Importance of Nitrated Phenolic Nitriles

Nitrated aromatic compounds are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and dyes.[1] The nitro group, a versatile functional handle, can be readily reduced to an amino group, which in turn serves as a precursor for the construction of diverse heterocyclic systems and other complex molecular architectures. Specifically, the nitration of substituted phenols, such as this compound, provides access to highly functionalized aromatic scaffolds. The interplay of the electron-donating hydroxyl group and the electron-withdrawing cyano group on the benzene ring presents an interesting case for studying regioselectivity in electrophilic aromatic substitution reactions.[2][3][4]

The hydroxyl group is a strongly activating, ortho, para-directing group, while the cyano group is a deactivating, meta-directing group.[3][5] In the case of this compound, the powerful activating and directing effect of the hydroxyl group is expected to dominate the regiochemical outcome of the nitration reaction.[6] This application note provides a detailed protocol for the nitration of this compound, adapted from established procedures for structurally similar phenolic compounds.

Reaction Mechanism and Regioselectivity

The nitration of this compound proceeds via an electrophilic aromatic substitution mechanism.[3] The reaction is typically carried out using a mixture of nitric acid and a strong acid catalyst, such as sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Generation of the Electrophile

The nitronium ion is formed by the protonation of nitric acid by sulfuric acid, followed by the loss of a water molecule.

HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and Formation of the Sigma Complex

The electron-rich aromatic ring of this compound attacks the nitronium ion to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The positions of attack are dictated by the directing effects of the substituents on the ring. The hydroxyl group at C2 strongly directs the incoming electrophile to the ortho (C6) and para (C4) positions. The methyl group at C3 provides a minor activating effect, also favoring ortho and para substitution. The cyano group at C1 is a meta-director, but its influence is overridden by the potent hydroxyl group.

Regiochemical Outcome

Based on the directing effects of the substituents, the major products expected from the nitration of this compound are 2-Hydroxy-3-methyl-4-nitrobenzonitrile and 2-Hydroxy-3-methyl-6-nitrobenzonitrile. The formation of the 5-nitro isomer is expected to be a minor product due to it being meta to the strongly activating hydroxyl group.

Reaction Mechanism cluster_0 Generation of Nitronium Ion cluster_1 Electrophilic Aromatic Substitution HNO3 Nitric Acid (HNO₃) NO2_ion Nitronium Ion (NO₂⁺) HNO3->NO2_ion + H₂SO₄ H2SO4 Sulfuric Acid (H₂SO₄) H2O Water (H₂O) Start This compound Sigma_Complex Sigma Complex (Arenium Ion) Start->Sigma_Complex + NO₂⁺ Products Nitrated Products Sigma_Complex->Products - H⁺ caption Figure 1: Simplified workflow of the nitration reaction.

Caption: Figure 1: Simplified workflow of the nitration reaction.

Experimental Protocol

This protocol is adapted from the nitration of the analogous 2-Hydroxy-3-methylbenzaldehyde and should be optimized for the specific substrate.

Materials and Equipment
Reagent/Equipment Details
Starting Material This compound
Reagents Nitric acid (70%), Sulfuric acid (98%), Glacial acetic acid, Deionized water, Crushed ice, Sodium bicarbonate (saturated solution), Anhydrous sodium sulfate, Dichloromethane (DCM), Ethyl acetate, Hexane
Equipment Round-bottom flask, Magnetic stirrer and stir bar, Dropping funnel, Ice bath, Buchner funnel and filter paper, Separatory funnel, Rotary evaporator, Thin Layer Chromatography (TLC) plates (silica gel), Standard laboratory glassware
Safety Precautions
  • Handle nitric acid and sulfuric acid with extreme care in a well-ventilated fume hood. These are highly corrosive and strong oxidizing agents.

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The reaction is exothermic. Maintain strict temperature control to prevent runaway reactions.

  • Quenching the reaction mixture in ice water should be done slowly and carefully.

Step-by-Step Procedure
  • Dissolution of Starting Material: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 5.0 g, 1 equivalent) in glacial acetic acid (e.g., 25 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated sulfuric acid (e.g., 5 mL) to concentrated nitric acid (e.g., 5 mL) while cooling in an ice bath.

  • Addition of Nitrating Agent: Transfer the prepared nitrating mixture to a dropping funnel. Add the nitrating mixture dropwise to the cooled solution of this compound over a period of 30-60 minutes. Crucially, ensure the internal temperature of the reaction mixture does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.

  • Quenching: Once the reaction is deemed complete by TLC, slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice (e.g., 200 g) and water (e.g., 200 mL).

  • Precipitation and Isolation: A solid precipitate should form. Continue stirring until all the ice has melted. Collect the solid product by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected solid with copious amounts of cold deionized water until the filtrate is neutral to pH paper. This removes residual acids.

  • Work-up of the Filtrate: Transfer the aqueous filtrate to a separatory funnel and extract with dichloromethane (DCM) (e.g., 3 x 50 mL) to recover any dissolved product.

  • Neutralization and Drying: Combine the organic extracts and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the organic extract under reduced pressure using a rotary evaporator.

  • Purification: The crude solid product (from both precipitation and extraction) can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to separate the isomers. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may be employed.

Experimental_Workflow A 1. Dissolve Starting Material in Acetic Acid B 2. Cool to 0-5 °C A->B D 4. Add Nitrating Mixture Dropwise (T < 10 °C) B->D C 3. Prepare Nitrating Mixture (HNO₃/H₂SO₄) C->D E 5. Stir at 0-5 °C & Monitor by TLC D->E F 6. Quench in Ice Water E->F G 7. Isolate Precipitate by Filtration F->G H 8. Extract Aqueous Filtrate with DCM F->H I 9. Combine & Purify Crude Product (Column Chromatography) G->I H->I caption Figure 2: Step-by-step experimental workflow.

Caption: Figure 2: Step-by-step experimental workflow.

Characterization of Products

The purified products should be characterized by standard analytical techniques to confirm their identity and purity.

Spectroscopic Data

The following table provides expected spectroscopic data for the potential nitrated products.

Technique Expected Observations
¹H NMR Aromatic protons will show distinct splitting patterns and chemical shifts depending on the position of the nitro group. The hydroxyl proton will appear as a broad singlet at a downfield chemical shift. The methyl and nitrile groups will also have characteristic signals.
¹³C NMR The number of signals will correspond to the number of unique carbon atoms in the molecule. The carbon atom attached to the nitro group will be shifted downfield.
FT-IR (ATR) Characteristic peaks for the -OH stretch (broad, ~3200-3500 cm⁻¹), -C≡N stretch (~2220-2240 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), and asymmetric and symmetric -NO₂ stretches (~1500-1560 cm⁻¹ and ~1335-1385 cm⁻¹, respectively) will be observed.
Mass Spectrometry The molecular ion peak corresponding to the mass of the nitrated product (C₈H₆N₂O₃, MW: 178.15 g/mol ) should be observed.

Troubleshooting and Optimization

  • Low Yield: If the yield is low, consider extending the reaction time or slightly increasing the reaction temperature (while carefully monitoring for side product formation). Incomplete dissolution of the starting material could also be a factor.

  • Formation of Multiple Products: The regioselectivity of the reaction can be influenced by the choice of nitrating agent and solvent. Alternative nitrating systems, such as nitric acid in acetic anhydride, could be explored to potentially alter the isomer ratio.

  • Purification Challenges: If the isomers are difficult to separate by column chromatography, consider derivatization of the hydroxyl group to facilitate separation, followed by deprotection.

Conclusion

The nitration of this compound provides a direct route to valuable nitroaromatic intermediates. The protocol described herein, based on established methodologies for similar phenolic compounds, offers a robust starting point for the synthesis of 2-Hydroxy-3-methyl-4-nitrobenzonitrile and 2-Hydroxy-3-methyl-6-nitrobenzonitrile. Careful control of the reaction conditions, particularly temperature, is paramount for achieving good yields and minimizing the formation of byproducts. The successful synthesis and characterization of these compounds will enable further exploration of their utility in various fields of chemical research and development.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methylbenzonitrile. This guide is designed for researchers, chemists, and drug development professionals encountering challenges in achieving high yields and purity for this valuable chemical intermediate. Drawing from established literature and field experience, this document provides in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions to help you navigate the complexities of its synthesis.

Troubleshooting Guide: Common Synthetic Pathways

Low yield in the synthesis of this compound is a frequent issue that can often be traced to specific steps within the chosen synthetic route. Below, we address the most common pathways and their associated pitfalls in a question-and-answer format.

Route 1: Multi-step Synthesis from o-Cresol

This is a classical and widely used approach involving three key transformations: ortho-formylation, oximation, and dehydration. Success in this route is highly dependent on the efficiency of each individual step.

G cluster_0 Route 1: Synthesis from o-Cresol cluster_1 Critical Troubleshooting Points o-Cresol o-Cresol 2-Hydroxy-3-methylbenzaldehyde 2-Hydroxy-3-methylbenzaldehyde o-Cresol->2-Hydroxy-3-methylbenzaldehyde ortho-Formylation 2-Hydroxy-3-methylbenzaldoxime 2-Hydroxy-3-methylbenzaldoxime 2-Hydroxy-3-methylbenzaldehyde->2-Hydroxy-3-methylbenzaldoxime Oximation TS1 Poor Regioselectivity 2-Hydroxy-3-methylbenzaldehyde->TS1 Issue This compound This compound 2-Hydroxy-3-methylbenzaldoxime->this compound Dehydration TS2 Incomplete Conversion 2-Hydroxy-3-methylbenzaldoxime->TS2 Issue TS3 Byproduct Formation This compound->TS3 Issue

Caption: Key stages and common issues in the synthesis from o-cresol.

Question 1: My ortho-formylation of o-cresol gives a mixture of isomers and low yield. How can I improve regioselectivity?

Answer: This is a classic challenge in phenol chemistry. Standard formylation methods (e.g., Duff, Reimer-Tiemann) can lead to poor yields and a mixture of ortho and para products.

  • Causality: The hydroxyl group is an ortho, para-director. Without a directing agent or blocking group, electrophilic attack by the formylating agent can occur at both positions.

  • Solution: Magnesium-Mediated Formylation (Casnati–Skattebøl Reaction): The most effective solution is to use a magnesium-mediated approach.[1][2] In this method, the phenol is first deprotonated with a magnesium source. The resulting magnesium phenoxide forms a chelate complex that directs the incoming formaldehyde electrophile exclusively to the ortho position.[3][4]

    • Key Parameters:

      • Anhydrous Conditions: The presence of water is detrimental. Ensure all reagents and solvents (typically THF) are rigorously dried. Using anhydrous magnesium chloride beads is crucial.[5]

      • Stoichiometry: At least two equivalents of MgCl₂ and an equimolar amount of a non-nucleophilic base like triethylamine (relative to MgCl₂) are required for optimal results.[5]

      • Reagent: Paraformaldehyde is a common and effective formaldehyde source.

Question 2: The oximation of 2-Hydroxy-3-methylbenzaldehyde is incomplete. What factors should I investigate?

Answer: Incomplete conversion of the aldehyde to the oxime is a common kinetic or equilibrium issue. Several factors must be carefully controlled.

  • Causality: The reaction of an aldehyde with hydroxylamine is pH-sensitive and requires sufficient time and temperature to reach completion.[6]

  • Troubleshooting Steps:

    • pH Control: Hydroxylamine is often supplied as a hydrochloride or sulfate salt. A base, such as sodium carbonate or sodium hydroxide, must be added to liberate the free hydroxylamine nucleophile. The reaction is typically most efficient under neutral to slightly basic conditions.[6]

    • Temperature: The reaction temperature should be maintained, typically between 30°C and 50°C.[6] Temperatures that are too low will result in slow reaction rates, while excessively high temperatures may degrade the reactants or product.

    • Reaction Monitoring: Do not rely solely on a fixed reaction time. Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion.

Question 3: I'm experiencing a significant drop in yield during the final dehydration of the aldoxime to the nitrile. What are the likely causes and solutions?

Answer: The dehydration step is often the most critical and yield-limiting stage. The choice of dehydrating agent, temperature, and the presence of water are paramount.

  • Causality: Inefficient dehydration can lead to unreacted starting material, while harsh conditions can cause side reactions, most notably the self-condensation of the product.

  • Key Issues & Solutions:

    • Ineffective Dehydrating Agent: Not all dehydrating agents are equally effective for this transformation. Acetic anhydride, thionyl chloride, and formic acid with sodium formate are commonly employed, and the choice can significantly impact yield.[6][7]

    • Presence of Water: Water will consume the dehydrating agent and inhibit the reaction. Ensure the salicylaldoxime intermediate is thoroughly dry. An effective strategy is to azeotropically remove residual water with a solvent like toluene before adding the dehydrating agent.[6]

    • High Reaction Temperature & Byproduct Formation: This is a critical parameter. At temperatures exceeding 100°C, 2-hydroxybenzonitriles can undergo an irreversible self-condensation to form a high-melting triazine byproduct, which drastically reduces the yield and can cause reactor fouling.[6] Maintain strict temperature control.

Dehydrating AgentTypical ConditionsKey Considerations
Acetic Anhydride RefluxSimple, but can require higher temperatures.
Thionyl Chloride 20-40°C in a solvent like toluene[6]Highly effective at lower temperatures, but releases HCl and SO₂.
Formic Acid / Sodium Formate Reflux in formic acid[7]One-pot conversion from aldehyde is possible.[7]
Ferrous Sulfate (FeSO₄) Reflux in DMF[8]A catalytic, one-pot method from the aldehyde.[8]
Route 2: Sandmeyer Reaction

This route involves the diazotization of 2-amino-6-methylphenol followed by a copper-catalyzed cyanation. It is a powerful method but requires careful handling of unstable intermediates.[9][10]

G cluster_0 Sandmeyer Reaction cluster_1 Potential Pitfalls 2-Amino-6-methylphenol 2-Amino-6-methylphenol Diazonium Salt Diazonium Salt 2-Amino-6-methylphenol->Diazonium Salt Diazotization (NaNO₂, Acid, 0-5°C) This compound This compound Diazonium Salt->this compound Cyanation (CuCN) Decomposition Decomposition to Phenol (Reaction with H₂O) Diazonium Salt->Decomposition Coupling Azo Compound Formation Diazonium Salt->Coupling

Caption: The Sandmeyer reaction pathway and common side reactions.

Question 4: My Sandmeyer reaction is giving a low yield and a complex mixture of byproducts. What should I check first?

Answer: The primary suspect in a problematic Sandmeyer reaction is the stability of the aryl diazonium salt intermediate. These salts are notoriously unstable and prone to decomposition.[11][12]

  • Causality: The diazonium group is an excellent leaving group (N₂ gas). At elevated temperatures, it can be displaced by water (present in the aqueous reaction medium) to form a phenol, leading to significant byproduct formation.[12][13]

  • Troubleshooting Steps:

    • Strict Temperature Control: The diazotization step must be performed at 0-5°C in an ice bath.[12] Do not allow the temperature to rise.

    • Immediate Use: The diazonium salt should be used in the subsequent cyanation step immediately after its formation. Do not attempt to store it.[12]

    • Complete Diazotization: Ensure all the starting amine has reacted. Unreacted amine can couple with the diazonium salt to form unwanted azo compounds. A slight excess of sodium nitrite can help ensure complete conversion.[12]

    • Quality of Copper(I) Cyanide: The success of the cyanation step depends on the quality and reactivity of the CuCN. Ensure it is fresh and handled under appropriate conditions.[12]

Route 3: Palladium-Catalyzed Cyanation of 2-Bromo-6-methylphenol

Modern cross-coupling methods offer an alternative, often with high functional group tolerance. However, catalyst activity and reaction conditions are critical.[14]

Question 5: I am attempting a palladium-catalyzed cyanation of 2-bromo-6-methylphenol, but the reaction is sluggish or fails completely. What are the key parameters to optimize?

Answer: Palladium-catalyzed cyanations can be sensitive to the choice of catalyst, ligand, base, and cyanide source.

  • Causality: The catalytic cycle can be inhibited by substrate-catalyst interactions (e.g., the phenolic -OH group) or poisoned by excess cyanide ions.[15] The choice of cyanide source is also critical for both reactivity and safety.

  • Optimization Strategies:

    • Cyanide Source: Traditional sources like KCN or NaCN are highly toxic. Modern protocols often use less toxic and more manageable alternatives like zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[14][15][16]

    • Catalyst and Ligand: The combination of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. For electron-rich aryl halides, bulky electron-rich ligands like XantPhos can be effective.[17] Pre-formed palladacycle catalysts can also show superior activity.[15]

    • Solvent and Base: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[16][17] The choice of base (e.g., K₂CO₃, KOAc) is also important for the catalytic cycle.

    • Protecting the Hydroxyl Group: If catalyst inhibition by the free phenol is suspected, consider protecting it as a benzyl or silyl ether before the cyanation step, followed by deprotection.

Frequently Asked Questions (FAQs)

Q: How can I effectively purify the final this compound product? A: Purification typically involves a multi-step process. After the reaction work-up (e.g., extraction into an organic solvent), the crude product should be washed to remove residual reagents. The solvent is then removed under reduced pressure. Final purification is most commonly achieved by vacuum distillation or column chromatography on silica gel.[18]

Q: What are the best analytical methods to monitor the reaction progress? A: Thin Layer Chromatography (TLC) is the most convenient method for real-time monitoring of the disappearance of starting materials and the appearance of products.[6] For more quantitative analysis and to check for the presence of volatile impurities, Gas Chromatography (GC) is highly effective.[7]

Q: Besides triazine, what other byproducts might I encounter in the synthesis from o-cresol? A: If the oximation or dehydration steps are incomplete, you will see unreacted 2-Hydroxy-3-methylbenzaldehyde or 2-Hydroxy-3-methylbenzaldoxime in your final product.[6] If the initial formylation produced the para-isomer (4-hydroxy-3-methylbenzaldehyde), this will carry through the reaction sequence, leading to the isomeric nitrile (4-hydroxy-3-methylbenzonitrile) as a significant impurity.

Validated Experimental Protocols

Protocol 1: Magnesium-Mediated ortho-Formylation of o-Cresol

This protocol is adapted from established procedures for the selective ortho-formylation of phenols.[4][5]

  • Setup: In a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon), add anhydrous magnesium chloride (2.1 equivalents).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF), distilled from sodium-benzophenone ketyl.

  • Reagent Addition: Add o-cresol (1.0 equivalent) and triethylamine (2.1 equivalents). Stir the mixture.

  • Formaldehyde Addition: Add paraformaldehyde (2.5 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the consumption of o-cresol by TLC.

  • Work-up: Cool the mixture to room temperature and add diethyl ether. Transfer to a separatory funnel and wash successively with 1N HCl (3 times) and water (3 times).

  • Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield crude 2-Hydroxy-3-methylbenzaldehyde.

Protocol 2: Dehydration of 2-Hydroxy-3-methylbenzaldoxime using Thionyl Chloride

This protocol provides an efficient, low-temperature dehydration method.[6]

  • Setup: Dissolve the dry 2-Hydroxy-3-methylbenzaldoxime (1.0 equivalent) in a suitable anhydrous solvent, such as toluene, in a flask under an inert atmosphere.

  • Cooling: Cool the solution to 20°C using a water bath.

  • Reagent Addition: Slowly add a 50% solution of thionyl chloride in toluene (1.1 equivalents) over 2 hours, ensuring the internal temperature does not exceed 30°C.

  • Reaction: After the addition is complete, stir the mixture for 1 hour at the same temperature. Then, slowly raise the temperature to 40°C and stir for an additional hour to ensure completion (monitor by TLC).

  • Work-up: Carefully quench the reaction by adding water. Extract the product with a suitable organic solvent (e.g., dichloroethane or ethyl acetate).

  • Isolation: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound. Further purification can be done by vacuum distillation.

References

Optimizing reaction conditions for 2-Hydroxy-3-methylbenzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. It provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights.

Overview of Synthetic Strategies

The synthesis of this compound can be approached via several routes, each with its own set of challenges. The two most common pathways start from either 2-amino-6-methylphenol via a Sandmeyer reaction or from o-cresol through a formylation-cyanation sequence. This guide will address potential issues in both of these strategic approaches.

Synthetic_Pathways cluster_0 Route 1: Sandmeyer Reaction cluster_1 Route 2: Formylation & Conversion Start1 2-Amino-6-methylphenol Intermediate1 Aryl Diazonium Salt Start1->Intermediate1 Diazotization (NaNO₂, HCl, 0-5°C) Start2 o-Cresol Intermediate2 2-Hydroxy-3-methylbenzaldehyde Start2->Intermediate2 ortho-Formylation (Reimer-Tiemann or Vilsmeier-Haack) Product This compound Intermediate1->Product Sandmeyer Cyanation (CuCN) Intermediate3 Aldoxime Intermediate Intermediate2->Intermediate3 Oximation (NH₂OH·HCl) Intermediate3->Product Dehydration Reimer_Tiemann_Mechanism cluster_0 Step 1 cluster_1 Step 2 cluster_2 Steps 3 & 4 A 1. Carbene Generation B CHCl₃ + OH⁻ C ⁻:CCl₃ B->C - H₂O D :CCl₂ (Dichlorocarbene) C->D - Cl⁻ A1 2. Phenoxide Formation B1 o-Cresol + OH⁻ C1 o-Cresolate (Phenoxide) B1->C1 - H₂O D1 Intermediate Adduct C1->D1 + :CCl₂ (ortho attack) A2 3. Electrophilic Attack D2 Dichloromethyl Phenol D1->D2 Proton Transfer E1 2-Hydroxy-3-methylbenzaldehyde D2->E1 + 2 OH⁻ - 2 Cl⁻ - H₂O A3 4. Hydrolysis Sandmeyer_Mechanism Start Ar-N₂⁺ Cu1 Cu(I)CN Intermediate1 [Ar-N₂]• Start->Intermediate1 + Cu(I)CN (SET) Cu2 Cu(II)(CN)₂ Intermediate2 Ar• Intermediate1->Intermediate2 - N₂ Regen_Cu1 Cu(I)CN Cu2->Regen_Cu1 Regenerates Catalyst N2 N₂ Product Ar-CN Intermediate2->Product + Cu(II)(CN)₂

Technical Support Center: Purification of 2-Hydroxy-3-methylbenzonitrile by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-hydroxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the recrystallization of this valuable chemical intermediate. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification process effectively.

Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities.[1][2][3] The success of this technique hinges on a rational approach to solvent selection and a meticulous execution of the procedure. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to directly address the challenges you may encounter.

Troubleshooting Guide

This section addresses specific issues that can arise during the recrystallization of this compound. Each entry details the problem, its probable causes, and scientifically grounded solutions.

Problem 1: My compound has "oiled out" instead of forming crystals.

Q: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oily liquid instead of solid crystals. What went wrong and how can I fix it?

A: "Oiling out" is a common issue where the solute separates from the solution at a temperature above its melting point, forming a liquid phase instead of a crystalline solid. This is often due to the presence of impurities that depress the melting point of the compound.[4]

Causality & Solutions:

  • High Solute Concentration: The solution may be supersaturated to a point where the compound crashes out of solution too rapidly and at too high a temperature.

    • Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the concentration and then allow it to cool slowly again.[4][5]

  • Rapid Cooling: Cooling the solution too quickly does not provide sufficient time for the ordered lattice structure of a crystal to form.

    • Solution: Ensure the hot, filtered solution is allowed to cool slowly and without disturbance. Insulating the flask with glass wool or placing it in a warm bath that cools gradually can promote proper crystal growth.[1][6]

  • Inappropriate Solvent Choice: The boiling point of your chosen solvent may be higher than the melting point of your impure compound.

    • Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point, or consider a mixed-solvent system where crystallization can be induced at a lower temperature.

Problem 2: No crystals (or very few) are forming upon cooling.

Q: My solution has cooled to room temperature, and even after icing, no crystals have appeared. What should I do?

A: The failure of crystals to form is typically due to one of two reasons: the use of excessive solvent, resulting in a solution that is not saturated at low temperatures, or a supersaturated solution that resists nucleation.[4][7]

Causality & Solutions:

  • Excess Solvent: This is the most frequent cause of poor or no yield.[4][7] If too much solvent was used to dissolve the crude material, the solution will not become saturated upon cooling.

    • Solution: Reduce the solvent volume by gently heating the solution to boil off a portion of the solvent (in a fume hood). Once the volume is reduced, attempt the slow cooling process again.[4][5]

  • Supersaturation: The solution may be supersaturated but lacks a nucleation site for crystal growth to begin.[7]

    • Solution 1 (Induce Nucleation): Try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches on the glass provide a rough surface that can initiate crystallization.[5][7]

    • Solution 2 (Seed Crystals): If you have a small amount of pure this compound, add a tiny "seed" crystal to the solution. This provides a template for further crystal growth.[5][7]

    • Solution 3 (Further Cooling): If not already done, cool the flask in an ice-salt or dry ice/acetone bath, depending on the freezing point of your solvent.[8]

Problem 3: My final product yield is very low.

Q: I successfully obtained pure crystals, but my percent recovery was well below expectations. Where could I have lost my product?

A: A low yield indicates that a significant portion of your product was not recovered as a solid. This loss can occur at several stages of the process.[7]

Causality & Solutions:

  • Using Too Much Solvent: As discussed in Problem 2, using more than the minimum amount of near-boiling solvent required for dissolution will result in a significant amount of your product remaining dissolved in the mother liquor even after cooling.[7]

    • Prevention: During the dissolution step, add the hot solvent in small portions until the solid just dissolves.[9]

  • Premature Crystallization: The product may have crystallized on the filter paper or in the funnel stem during hot filtration.

    • Prevention: Use a stemless funnel and pre-heat your filtration apparatus (funnel and receiving flask) with hot solvent or steam before filtering the hot solution. This keeps the solution from cooling prematurely.[8]

  • Improper Washing: Washing the collected crystals with room-temperature or warm solvent will dissolve some of your product.

    • Solution: Always wash the crystals with a minimum amount of ice-cold solvent.[7] This removes surface impurities without significantly dissolving the desired crystals.

Problem 4: The recrystallized product is still colored or appears impure.

Q: After recrystallization, my this compound crystals are not the expected color, and the melting point is broad. Why is it still impure?

A: The goal of recrystallization is to separate the desired compound from impurities.[1] If the final product is still impure, the chosen solvent may be inappropriate, or the cooling process may have been too rapid.

Causality & Solutions:

  • Inappropriate Solvent: The chosen solvent may have similar solubility characteristics for both your compound and certain impurities, causing them to co-crystallize.

    • Solution: Re-screen for a different solvent or try a mixed-solvent system. The ideal solvent will keep impurities dissolved even at low temperatures.[10]

  • Rapid Crystal Growth: If the solution cools too quickly, impurities can become trapped within the rapidly forming crystal lattice.[5]

    • Solution: Ensure the cooling process is slow and undisturbed to allow for the formation of large, pure crystals.[6]

  • Colored Impurities: Highly colored impurities may persist.

    • Solution: If the impurity is colored, you can sometimes remove it by adding a small amount of activated charcoal to the hot solution before filtration. The charcoal adsorbs the colored impurities, which are then removed during the hot filtration step. Use charcoal sparingly, as it can also adsorb your product.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent for recrystallizing this compound?

A: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[1][10] The impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.[10]

Given the structure of this compound (containing a polar hydroxyl group, a moderately polar nitrile group, and a nonpolar aromatic ring), solvents of intermediate polarity are often a good starting point.[11] The principle of "like dissolves like" is a useful guide.[12]

Experimental Protocol: Small-Scale Solvent Screening

  • Place ~50 mg of your crude material into several different test tubes.

  • To each tube, add ~0.5 mL of a different test solvent at room temperature. Observe the solubility. A suitable solvent should not dissolve the compound at this stage.[1][13]

  • For the tubes where the compound was insoluble, gently heat the mixture to the boiling point of the solvent. A good solvent will dissolve the compound completely at this temperature.[9]

  • Allow the hot, clear solutions to cool slowly to room temperature, then place them in an ice bath.

  • The best solvent is the one that produces a large quantity of pure crystals upon cooling.

Table 1: Properties of Potential Recrystallization Solvents

SolventBoiling Point (°C)PolarityNotes on Suitability for this compound
Water100HighLikely poor solubility due to the aromatic ring and methyl group, but could be an effective anti-solvent in a mixed system.[14][15]
Ethanol78HighThe hydroxyl group suggests potential high solubility. May be too soluble even when cold, leading to low yield. Often used in mixed systems with water.[16]
Toluene111LowMay dissolve the compound well due to the aromatic ring, but the polar groups might limit solubility. Good for removing polar impurities.[14]
Heptane/Hexane98 / 69Very LowLikely to be a poor solvent due to the polar functional groups. Can be a good anti-solvent.[14]
Ethyl Acetate77MediumOften a good balance of polarity for compounds with mixed functional groups. A strong candidate for screening.
Isopropanol82Medium-HighSimilar to ethanol but slightly less polar; may offer a better solubility profile.
Q2: What is a mixed-solvent recrystallization and when should I use it?

A: A mixed-solvent recrystallization is used when no single solvent has the ideal solubility profile for your compound.[10] This technique uses a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent" or "bad" solvent).[10][12]

You should use this method when you find that your compound is either too soluble in all tested solvents (even when cold) or too insoluble in all of them (even when hot).

Workflow for Mixed-Solvent Recrystallization:

  • Dissolve the crude this compound in a minimum amount of the hot "good" solvent.

  • While keeping the solution hot, add the "bad" solvent dropwise until the solution just begins to turn cloudy (this is the point of saturation).

  • Add a few more drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q3: How can I definitively assess the purity of my final product?

A: A combination of techniques should be used to confirm the purity and identity of your recrystallized this compound.

Table 2: Purity Assessment Techniques

TechniqueInformation ProvidedInterpretation of a Pure Sample
Melting Point Analysis Provides a melting range. Impurities typically lower and broaden the melting range.[6][17]A sharp melting range (typically ≤ 1-2 °C) that matches the literature value indicates high purity.[2][17]
High-Performance Liquid Chromatography (HPLC) Quantifies the main component and detects trace impurities.[6]A single, sharp peak for the main compound with minimal or no other peaks. Purity is often reported as >99% area.
Nuclear Magnetic Resonance (NMR) Spectroscopy Confirms the chemical structure and can detect the presence of residual solvents or structural impurities.[6]The spectrum should match the known structure of this compound, with no unexpected peaks. Integration can be used to quantify residual solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of key functional groups (e.g., -OH, -C≡N, aromatic C-H).[6]The spectrum should show characteristic absorption bands for the nitrile (~2230 cm⁻¹), hydroxyl (~3300 cm⁻¹, broad), and aromatic regions.
Q4: What are the primary safety considerations?

A: Always consult the Safety Data Sheet (SDS) for this compound and any solvents you are using.[18][19]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical safety goggles, a lab coat, and chemical-resistant gloves.[18][20]

  • Ventilation: Perform all operations, especially those involving heating flammable organic solvents, inside a certified chemical fume hood to avoid inhalation of vapors.[18][19]

  • Fire Safety: Keep flammable solvents away from ignition sources like hot plates (use a heating mantle or steam bath instead) and open flames.[20][21]

  • Handling: Avoid skin and eye contact. In case of contact, rinse immediately and thoroughly with water.[18]

Visualized Workflows and Logic

Recrystallization_Workflow cluster_prep Preparation cluster_process Purification Process cluster_analysis Analysis A Crude Solid B Select Solvent A->B C Dissolve in Min. Hot Solvent B->C D Insoluble Impurities? E Hot Filtration F Slow Cooling (Crystal Formation) G Vacuum Filtration H Wash with Ice-Cold Solvent I Dry Crystals J Pure Product K Mother Liquor (Soluble Impurities) L Purity Assessment (MP, HPLC, NMR)

Solvent_Selection_Logic start Test Solubility of Crude Compound in Solvent X q1 Soluble at Room Temp? start->q1 q2 Heat to Boiling. Does it Dissolve? q1->q2 No res1 REJECT SOLVENT X (Too Soluble) q1->res1 Yes q3 Cool Solution. Do Crystals Form? q2->q3 Yes res2 REJECT SOLVENT X (Insoluble) q2->res2 No res3 GOOD CANDIDATE (Solvent X) q3->res3 Yes res4 REJECT SOLVENT X (No Crystallization) q3->res4 No

References

Technical Support Center: Synthesis and Purification of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the expertise to identify and resolve common challenges in this synthetic process, ensuring the highest purity of your final product.

Introduction: Navigating the Synthesis of this compound

The synthesis of this compound, a key intermediate in the development of various pharmaceuticals, often begins with the formylation of o-cresol, followed by conversion of the resulting aldehyde to the nitrile. While seemingly straightforward, this pathway presents several opportunities for impurity formation that can impact yield and final product quality. This guide provides a structured approach to troubleshooting these issues, grounded in the chemical principles of the reactions involved.

Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific problems you may encounter during the synthesis and purification of this compound.

Issue 1: Presence of an Isomeric Impurity in the Crude Product

Question: After the initial synthesis, my NMR/GC-MS analysis indicates the presence of an isomer of my desired this compound. What is the likely identity of this impurity and how can I remove it?

Answer:

The most probable isomeric impurity is 4-Hydroxy-3-methylbenzonitrile . Its formation is rooted in the initial formylation step of o-cresol, particularly if a Reimer-Tiemann reaction is employed.[1][2]

Causality of Formation:

The Reimer-Tiemann reaction involves the electrophilic substitution of a dichlorocarbene onto the phenoxide ion of o-cresol.[3][4] While ortho-formylation is generally favored due to the directing effect of the hydroxyl group, some para-substitution can occur, leading to the formation of 4-Hydroxy-3-methylbenzaldehyde alongside the desired 2-Hydroxy-3-methylbenzaldehyde.[1][5] This aldehyde isomer is then carried through the subsequent nitrile formation steps.

Troubleshooting and Removal Strategy:

  • Reaction Optimization: To minimize the formation of the para-isomer, careful control of the Reimer-Tiemann reaction conditions is crucial. Factors such as the base concentration, reaction temperature, and the rate of chloroform addition can influence the ortho/para selectivity.[4]

  • Purification via Column Chromatography: Flash column chromatography is a highly effective method for separating the ortho and para isomers. Due to the difference in polarity (the ortho-isomer can form an intramolecular hydrogen bond, making it slightly less polar), a well-chosen solvent system can achieve excellent separation.

    Experimental Protocol: Column Chromatography for Isomer Separation

    • Stationary Phase: Silica gel (230-400 mesh).

    • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal gradient should be determined by thin-layer chromatography (TLC) analysis.

    • Procedure:

      • Prepare a slurry of silica gel in the initial, low-polarity eluent and pack the column.

      • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel.

      • Carefully load the dried, adsorbed sample onto the top of the column.

      • Begin elution with the starting solvent mixture, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure, desired ortho-isomer.

      • Combine the pure fractions and remove the solvent under reduced pressure.

    G cluster_0 Troubleshooting Isomeric Impurity Isomer Isomeric Impurity Detected (e.g., 4-Hydroxy-3-methylbenzonitrile) Optimize Optimize Reimer-Tiemann Reaction Conditions Column Perform Flash Column Chromatography TLC Analyze Fractions by TLC Pure Combine Pure Fractions of This compound

    Caption: Troubleshooting workflow for isomeric impurity removal.

Issue 2: Incomplete Conversion of Aldehyde to Nitrile

Question: My crude product shows a significant amount of unreacted 2-Hydroxy-3-methylbenzaldehyde. How can I drive the reaction to completion and remove the residual aldehyde?

Answer:

Incomplete conversion of the aldehyde to the nitrile is a common issue, often arising from the two-step process involving the formation of an aldoxime followed by dehydration.

Causality of Incomplete Reaction:

  • Suboptimal Reaction Conditions: The formation of the aldoxime from the aldehyde and hydroxylamine is a reversible reaction. The pH of the reaction medium plays a critical role; it should be weakly acidic to facilitate the reaction without degrading the hydroxylamine.[6]

  • Inefficient Dehydration: The subsequent dehydration of the aldoxime to the nitrile requires a suitable dehydrating agent (e.g., acetic anhydride, phosphorus pentoxide, or thionyl chloride) and appropriate temperature. Incomplete dehydration will leave residual aldoxime in the product mixture.

Troubleshooting and Removal Strategy:

  • Reaction Monitoring: Use TLC to monitor the progress of both the oximation and dehydration steps to ensure they have gone to completion before workup.

  • Purification via Recrystallization: If the amount of residual aldehyde is minor, recrystallization can be an effective purification method. The difference in polarity and crystal packing between the aldehyde and the nitrile can be exploited.

    Experimental Protocol: Recrystallization

    • Solvent Selection: The ideal recrystallization solvent is one in which the desired product is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures. A mixed solvent system, such as toluene/hexanes or ethanol/water, may be effective.

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent (or solvent mixture).

      • If insoluble impurities are present, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.

      • Further cool the solution in an ice bath to maximize the yield.

      • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.

      • Dry the purified crystals under vacuum.

  • Chemical Wash: An aqueous solution of sodium bisulfite can be used to selectively remove residual aldehyde from an organic solution of the crude product during workup. The bisulfite forms a water-soluble adduct with the aldehyde, which can then be separated in the aqueous layer.

    G cluster_1 Addressing Incomplete Aldehyde Conversion Aldehyde Residual Aldehyde Detected Monitor Monitor Reaction by TLC Recrystallize Purify by Recrystallization Wash Perform Sodium Bisulfite Wash Pure Pure this compound

    Caption: Purification strategies for removing residual aldehyde.

Issue 3: Presence of Unreacted Starting Material (o-cresol)

Question: I have detected unreacted o-cresol in my final product. What is the best way to remove it?

Answer:

The presence of unreacted o-cresol indicates an incomplete formylation reaction. Due to its phenolic nature, it can be readily removed with a basic wash.

Troubleshooting and Removal Strategy:

  • Aqueous Base Extraction: During the workup of the reaction mixture, washing the organic layer with an aqueous solution of a base, such as sodium hydroxide or sodium carbonate, will deprotonate the phenolic hydroxyl group of the o-cresol, forming a water-soluble phenoxide salt. This salt will partition into the aqueous layer, effectively removing the unreacted starting material from the desired product in the organic phase.

    Experimental Protocol: Basic Wash

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Transfer the solution to a separatory funnel.

    • Add an equal volume of a 1 M aqueous sodium hydroxide solution.

    • Shake the funnel vigorously, venting frequently.

    • Allow the layers to separate and drain the lower aqueous layer.

    • Repeat the wash with the basic solution, followed by a wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate to obtain the purified product.

ImpurityFormation StepRecommended Purification Method
4-Hydroxy-3-methylbenzonitrileReimer-Tiemann FormylationColumn Chromatography
2-Hydroxy-3-methylbenzaldehydeAldehyde to Nitrile ConversionRecrystallization, Sodium Bisulfite Wash
o-cresolReimer-Tiemann FormylationAqueous Base Extraction

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to take during the synthesis of this compound?

A1: The synthesis involves several hazardous materials and conditions. Chloroform, used in the Reimer-Tiemann reaction, is a suspected carcinogen and should be handled in a well-ventilated fume hood. The reaction can also be exothermic, so proper temperature control is essential to prevent runaways.[4] When converting the aldoxime to the nitrile, some dehydrating agents can react violently with water. Always follow standard laboratory safety protocols, including wearing appropriate personal protective equipment (PPE).

Q2: Can I use a Sandmeyer reaction to synthesize this compound?

A2: Yes, a Sandmeyer reaction is a viable alternative synthetic route.[7][8] This would involve the diazotization of 2-amino-3-methylphenol followed by reaction with a cyanide salt, typically in the presence of a copper(I) catalyst.[7][9] However, this route also has its challenges, including the potential for side reactions such as the formation of biaryl byproducts and the handling of highly reactive diazonium salts.[7]

Q3: What analytical techniques are most suitable for monitoring the purity of this compound?

A3: A combination of techniques is recommended for comprehensive purity analysis.

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress and for determining the appropriate solvent system for column chromatography.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative information on the purity and can help identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation and for identifying and quantifying impurities, including isomers.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive method for quantitative purity determination and for detecting non-volatile impurities.

Q4: My final product is an off-color oil instead of a crystalline solid. What could be the reason?

A4: An oily product often indicates the presence of impurities that are inhibiting crystallization. The troubleshooting steps outlined above for removing isomeric impurities, residual aldehyde, and starting material should be your first course of action. If the product remains oily after these purification steps, it may contain polymeric byproducts from the formylation step, especially if the reaction temperature was too high. In such cases, column chromatography is the most effective method to isolate the pure compound.

References

Technical Support Center: Enhancing the Purity of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 2-Hydroxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common purification challenges. Drawing from established chemical principles and field-proven insights, this document offers troubleshooting guides and frequently asked questions to help you achieve the desired purity for your downstream applications.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of this compound, providing explanations for the underlying causes and actionable protocols.

Question 1: My final product has a low, broad melting point and appears as a sticky or oily solid. What are the likely impurities?

Answer: A low and broad melting point is a classic indicator of impurities. For this compound, which is typically synthesized from 2-hydroxy-3-methylbenzaldehyde, the common culprits can be categorized as follows:

  • Unreacted Starting Material: The most common impurity is residual 2-hydroxy-3-methylbenzaldehyde. Its aldehyde functional group can interfere with subsequent reactions.

  • Reaction Intermediate: Incomplete dehydration of the intermediate aldoxime (2-hydroxy-3-methylbenzaldoxime) will leave it as a significant impurity.

  • Isomeric Byproducts: The synthesis of the starting material, 2-hydroxy-3-methylbenzaldehyde, often proceeds via formylation of o-cresol. This reaction can yield the isomeric byproduct, 4-hydroxy-3-methylbenzaldehyde, which would then be carried through the synthetic sequence.[1]

  • Solvent Residue: Inadequate drying can leave residual solvents from the reaction or work-up, such as toluene, acetic acid, or ethyl acetate.

To begin troubleshooting, we recommend an initial purity assessment using Thin-Layer Chromatography (TLC).

dot

Crude_Product Crude Product (Low MP, Oily) TLC_Analysis Run TLC Analysis (e.g., 4:1 Hexane:EtOAc) Crude_Product->TLC_Analysis Single_Spot Single Spot? TLC_Analysis->Single_Spot Multiple_Spots Multiple Spots Single_Spot->Multiple_Spots No Check_Solvent Check for Residual Solvent (e.g., by 1H NMR) Single_Spot->Check_Solvent Yes Purify Proceed to Purification (Recrystallization or Chromatography) Multiple_Spots->Purify TLC_Result TLC Shows Multiple Spots Rf_Difference Evaluate ΔRf between Product and Impurities TLC_Result->Rf_Difference Large_Delta_Rf ΔRf > 0.2? Rf_Difference->Large_Delta_Rf Small_Delta_Rf ΔRf < 0.2 Large_Delta_Rf->Small_Delta_Rf No Recrystallization Recrystallization is a good first choice Large_Delta_Rf->Recrystallization Yes Column_Chromatography Column Chromatography is necessary Small_Delta_Rf->Column_Chromatography

References

Navigating the Synthesis of 2-Hydroxy-3-methylbenzonitrile: A Technical Guide to Byproduct Management

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center

For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the preparation of specialized intermediates like 2-Hydroxy-3-methylbenzonitrile is a critical yet often challenging endeavor. This guide, curated by our senior application scientists, provides an in-depth troubleshooting resource focused on the common byproducts encountered during its synthesis and the methodologies for their effective removal.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The synthesis of this compound typically proceeds in two main stages:

  • Formylation of o-cresol: This initial step introduces a formyl (-CHO) group onto the o-cresol ring to produce 2-hydroxy-3-methylbenzaldehyde. The two most prevalent methods for this transformation are the Reimer-Tiemann reaction and the Duff reaction.[1][2]

  • Conversion to the nitrile: The resulting aldehyde is then converted into a nitrile (-CN) group. A common and effective method for this is the reaction of the aldehyde with hydroxylamine hydrochloride to form an aldoxime, which is subsequently dehydrated to the nitrile.[3]

Q2: What are the primary byproducts I should be aware of during the formylation of o-cresol?

A2: The byproduct profile is largely dependent on the formylation method employed:

  • Reimer-Tiemann Reaction: The primary and most common byproduct is the isomeric 4-hydroxy-5-methylbenzaldehyde .[4] This arises from the electrophilic substitution occurring at the para-position to the hydroxyl group, which is also activated.

  • Duff Reaction: This reaction can lead to the formation of para-formylated isomers and di-formylated products , especially if reaction conditions are not carefully controlled.[5][6]

Q3: What impurities can be expected from the conversion of 2-hydroxy-3-methylbenzaldehyde to the nitrile?

A3: During the conversion of the aldehyde to the nitrile, the main impurities to monitor are:

  • Unreacted 2-hydroxy-3-methylbenzaldehyde: Incomplete reaction will leave residual starting material.

  • Intermediate 2-hydroxy-3-methylbenzaldoxime: If the dehydration of the intermediate aldoxime is not complete, it will persist as an impurity.[7]

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental challenges related to byproducts in the synthesis of this compound.

Issue 1: My final product is a mixture of isomers that are difficult to separate.
  • Probable Cause: This is a frequent issue when using the Reimer-Tiemann reaction for the formylation of o-cresol, leading to a mixture of 2-hydroxy-3-methylbenzaldehyde and 4-hydroxy-5-methylbenzaldehyde. These isomers can be carried through to the final nitrile product.

  • Solution:

    • Reaction Optimization: While complete suppression of the para-isomer is challenging, careful control of reaction temperature and the stoichiometry of reactants can influence the ortho/para ratio.

    • Purification of the Intermediate Aldehyde: It is often more effective to separate the isomeric aldehydes before proceeding to the nitrile formation step.

      • Fractional Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be a viable separation method.

      • Column Chromatography: This is a highly effective method for separating positional isomers. A silica gel column with a non-polar/polar solvent gradient (e.g., hexane/ethyl acetate) can provide good separation.

Issue 2: My product yield is low, and I have a significant amount of a high-molecular-weight, tarry substance.
  • Probable Cause: This is often observed in the Duff reaction and can be attributed to the formation of polymeric byproducts or di-formylated species.[6] Over-heating or prolonged reaction times can exacerbate this issue.

  • Solution:

    • Control of Reaction Conditions: Maintain the reaction temperature at the lowest effective level and monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) to avoid over-reaction.[8]

    • Stoichiometry: Carefully control the molar ratio of hexamethylenetetramine (HMTA) to o-cresol to minimize di-formylation.[6]

    • Work-up Procedure: An acidic work-up is crucial to hydrolyze the intermediate imines and release the aldehyde. Ensure this step is carried out effectively.

Issue 3: My final this compound product contains unreacted aldehyde and/or the intermediate aldoxime.
  • Probable Cause: This indicates an incomplete conversion during the nitrile formation step. The dehydration of the aldoxime to the nitrile may be the rate-limiting step.

  • Solution:

    • Reaction Completion: Ensure the reaction goes to completion by monitoring with TLC. If necessary, extend the reaction time or consider a more potent dehydrating agent.

    • Purification of the Final Product:

      • Recrystallization: This is an effective method for removing both unreacted aldehyde and the aldoxime. A suitable solvent system should be chosen where the desired nitrile has good solubility at high temperatures and poor solubility at low temperatures, while the impurities remain in the mother liquor.

      • Column Chromatography: For high-purity requirements, column chromatography can effectively separate the nitrile from the more polar aldehyde and aldoxime.[9]

Experimental Protocols

Protocol 1: Purification of this compound by Recrystallization

This protocol is designed to remove unreacted starting materials, the aldoxime intermediate, and other polar impurities.

  • Solvent Selection: Begin by identifying a suitable solvent or solvent pair. A common starting point is a mixture of a polar solvent (e.g., ethanol, isopropanol) and a non-polar solvent (e.g., water, hexane). The goal is to find a system where the crude product is soluble at elevated temperatures but sparingly soluble at room temperature or below.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The desired product should crystallize out. Further cooling in an ice bath can enhance the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating isomeric byproducts and other closely related impurities.

  • Stationary Phase: Pack a glass column with silica gel as the stationary phase.

  • Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A mixture of hexane and ethyl acetate is a common choice. The ideal solvent system should provide good separation (different Rf values) between the desired product and the impurities.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. A gradient elution (gradually increasing the polarity of the mobile phase) may be necessary to separate all components.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[9]

Data Presentation

Table 1: Common Byproducts and Their Origin

ByproductSynthetic Step of OriginPrimary Removal Method
4-hydroxy-5-methylbenzaldehydeReimer-Tiemann FormylationColumn Chromatography of Aldehyde
Di-formylated o-cresolDuff ReactionOptimization of Reaction Conditions
Unreacted o-cresolFormylationDistillation or Chromatography
2-hydroxy-3-methylbenzaldoximeNitrile FormationRecrystallization or Chromatography
Unreacted 2-hydroxy-3-methylbenzaldehydeNitrile FormationRecrystallization or Chromatography

Visualizations

Synthesis and Byproduct Formation Workflow

Synthesis and Byproduct Pathways for this compound cluster_formylation Step 1: Formylation of o-Cresol cluster_nitrile_formation Step 2: Nitrile Formation o-cresol o-cresol Reimer-Tiemann Reimer-Tiemann o-cresol->Reimer-Tiemann CHCl3, NaOH Duff Reaction Duff Reaction o-cresol->Duff Reaction HMTA, acid 2-hydroxy-3-methylbenzaldehyde 2-hydroxy-3-methylbenzaldehyde Reimer-Tiemann->2-hydroxy-3-methylbenzaldehyde 4-hydroxy-5-methylbenzaldehyde Isomeric Byproduct (4-hydroxy-5-methylbenzaldehyde) Reimer-Tiemann->4-hydroxy-5-methylbenzaldehyde Duff Reaction->2-hydroxy-3-methylbenzaldehyde Di-formylated Byproduct Di-formylated Byproduct Duff Reaction->Di-formylated Byproduct Aldehyde Intermediate 2-hydroxy-3-methylbenzaldehyde Nitrile Conversion Nitrile Conversion Aldehyde Intermediate->Nitrile Conversion NH2OH.HCl, Dehydration Final Product This compound Nitrile Conversion->Final Product Aldoxime Byproduct Aldoxime Intermediate Nitrile Conversion->Aldoxime Byproduct Unreacted Aldehyde Unreacted Aldehyde Nitrile Conversion->Unreacted Aldehyde

Caption: Synthetic pathways and potential byproduct formation.

Troubleshooting Logic for Purification

Purification Troubleshooting Logic Crude Product Crude Product Analyze Impurity Profile Analyze Impurity Profile Crude Product->Analyze Impurity Profile Isomeric Impurities Isomeric Impurities Analyze Impurity Profile->Isomeric Impurities Present? Polar Impurities Polar Impurities Analyze Impurity Profile->Polar Impurities Present? Column Chromatography Column Chromatography (e.g., Hexane/EtOAc) Isomeric Impurities->Column Chromatography Recrystallization Recrystallization (e.g., Ethanol/Water) Polar Impurities->Recrystallization Pure Product Pure Product Column Chromatography->Pure Product Recrystallization->Pure Product

Caption: Decision tree for selecting the appropriate purification method.

References

Technical Support Center: Scaling Up the Synthesis of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydroxy-3-methylbenzonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are looking to scale up this important chemical intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of transitioning from bench-scale to larger-scale production.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound on a larger scale?

A1: For scaling up the synthesis of this compound, two primary routes are generally considered:

  • Route A: Formylation of o-cresol followed by conversion to the nitrile. This is a popular method that begins with the ortho-formylation of readily available o-cresol to produce 2-hydroxy-3-methylbenzaldehyde.[1][2] This intermediate is then converted to the corresponding aldoxime, which is subsequently dehydrated to yield the final nitrile product.[3][4]

  • Route B: The Sandmeyer reaction. This classic method involves the diazotization of 2-amino-3-methylphenol, followed by a cyanation reaction using a copper(I) cyanide catalyst to introduce the nitrile group.[5][6][7]

The choice between these routes often depends on factors such as the availability and cost of starting materials, safety considerations (especially with cyanide salts), and the desired purity of the final product.

Q2: What are the critical safety precautions to consider when handling the reagents involved in this synthesis?

A2: Safety is paramount. Key precautions include:

  • Cyanide Compounds (e.g., CuCN, KCN): These are highly toxic. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[8][9][10] Have a cyanide antidote kit readily available and ensure all personnel are trained in its use.

  • Thionyl Chloride (used for dehydration): This is a corrosive and moisture-sensitive reagent. It reacts with water to release toxic gases (HCl and SO₂). All manipulations should be performed under anhydrous conditions in a fume hood.[4]

  • Acids and Bases: Strong acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH) are corrosive.[5][11] Wear appropriate PPE and handle with care to avoid skin and eye contact.[12]

  • Organic Solvents: Many organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin.[13] Work in a well-ventilated area and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use.[8][9][10][12][13]

Q3: How can I monitor the progress of the reactions during the synthesis?

A3: Thin Layer Chromatography (TLC) is a common and effective method for monitoring the progress of each reaction step.[14] By spotting the reaction mixture alongside the starting material and, if available, a standard of the expected product, you can visually track the consumption of the reactant and the formation of the product. For more quantitative analysis during process development, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the scale-up of this compound synthesis.

Problem 1: Low Yield in the Formylation of o-Cresol

Symptoms:

  • GC or TLC analysis shows a significant amount of unreacted o-cresol.

  • Formation of multiple spots on TLC, indicating side products.

Possible Causes and Solutions:

Cause Scientific Rationale Troubleshooting Steps
Suboptimal Reaction Conditions The Reimer-Tiemann and Duff reactions are common formylation methods, and their efficiency is highly dependent on temperature and reagent stoichiometry.[11][15]Temperature Control: The Reimer-Tiemann reaction is exothermic; maintain a consistent temperature (e.g., 60-65°C) to avoid side reactions.[11] Reagent Addition: Add reagents like chloroform or paraformaldehyde slowly and controllably.[11][16]
Poor Regioselectivity Formylation can occur at different positions on the aromatic ring. While the hydroxyl group directs ortho, some para-product can form.[2][17]Choice of Method: The Duff reaction using hexamethylenetetramine can offer better ortho-selectivity for some phenols.[15] Purification: Isolate the desired 2-hydroxy-3-methylbenzaldehyde from isomers via column chromatography or recrystallization.
Decomposition of Reagents Paraformaldehyde can depolymerize at different rates, affecting the concentration of formaldehyde in the reaction.Reagent Quality: Use high-quality, dry paraformaldehyde. Reaction Time: Optimize the reaction time to ensure complete conversion without product degradation.
Problem 2: Incomplete Conversion of the Aldehyde to the Oxime

Symptoms:

  • TLC or GC analysis of the crude product shows the presence of 2-hydroxy-3-methylbenzaldehyde.

Possible Causes and Solutions:

Cause Scientific Rationale Troubleshooting Steps
Incorrect pH The formation of the oxime from the aldehyde and hydroxylamine is pH-dependent. The reaction is typically fastest near neutral pH.pH Adjustment: Carefully adjust and monitor the pH of the reaction mixture. The use of a buffer can be beneficial.
Insufficient Reagent A stoichiometric or slight excess of hydroxylamine is required for complete conversion.Stoichiometry: Ensure at least one equivalent of hydroxylamine hydrochloride is used. A small excess (e.g., 1.1 equivalents) can drive the reaction to completion.[18][19]
Low Reaction Temperature The reaction rate may be too slow at lower temperatures.Temperature Optimization: Gently warm the reaction mixture (e.g., to 40-50°C) to increase the reaction rate, while monitoring for any potential side reactions.[20]
Problem 3: Low Yield and Byproduct Formation During Dehydration of the Oxime

Symptoms:

  • The final product is a dark, tarry substance instead of a crystalline solid.

  • Significant amounts of unreacted oxime or the formation of a high-melting triazine byproduct.[3]

Possible Causes and Solutions:

Cause Scientific Rationale Troubleshooting Steps
Harsh Dehydrating Agent Strong dehydrating agents can lead to side reactions, such as the Beckmann rearrangement or polymerization.Choice of Dehydrating Agent: Acetic anhydride is a common choice, but other reagents like thionyl chloride in the presence of DMF can be effective and milder under controlled conditions.[3][4]
High Reaction Temperature Elevated temperatures can promote the formation of a stable, high-melting triazine byproduct from the self-condensation of 2-hydroxybenzonitrile, significantly reducing the yield.[3]Strict Temperature Control: Maintain the reaction temperature below 100°C.[3] For exothermic dehydrations, use controlled addition of the dehydrating agent and efficient cooling.
Presence of Water Residual water can hydrolyze the dehydrating agent and inhibit the reaction.Anhydrous Conditions: Ensure the starting oxime is thoroughly dried. Azeotropic removal of water with a solvent like toluene before adding the dehydrating agent is an effective strategy.[3][4]

Experimental Protocols

Protocol A: Synthesis via Formylation of o-Cresol

Step 1: Ortho-Formylation of o-Cresol to 2-Hydroxy-3-methylbenzaldehyde [2][16]

  • In a multi-neck flask equipped with a mechanical stirrer, condenser, and dropping funnel, add o-cresol and a suitable solvent (e.g., toluene).

  • Add a Lewis acid catalyst (e.g., SnCl₄) and a base (e.g., tri-n-butylamine) and stir the mixture.[16]

  • Add paraformaldehyde portion-wise while maintaining the reaction temperature.

  • Heat the mixture to the target temperature (e.g., 100°C) for several hours until TLC indicates the consumption of o-cresol.[16]

  • Cool the reaction mixture and quench with an acidic aqueous solution (e.g., 2N HCl).

  • Extract the product with an organic solvent (e.g., ether), wash the organic layer, dry it over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude 2-hydroxy-3-methylbenzaldehyde by recrystallization or column chromatography.

Step 2: Oximation of 2-Hydroxy-3-methylbenzaldehyde [20]

  • Dissolve the purified 2-hydroxy-3-methylbenzaldehyde in a suitable solvent system (e.g., aqueous ethanol).

  • Prepare a solution of hydroxylamine hydrochloride and a base (e.g., sodium hydroxide or sodium acetate) in water.

  • Add the hydroxylamine solution to the aldehyde solution and stir at a controlled temperature (e.g., 45-50°C) for a few hours.[20]

  • Monitor the reaction by TLC until the aldehyde is consumed.

  • Cool the mixture, and if the product precipitates, collect it by filtration. Otherwise, extract the product into an organic solvent.

  • Wash and dry the product to obtain 2-hydroxy-3-methylbenzaldehyde oxime.

Step 3: Dehydration of the Oxime to this compound [3][4]

  • Place the dry oxime in a flask under an inert atmosphere.

  • Add a solvent (e.g., toluene) and a dehydrating agent (e.g., acetic anhydride or a pre-mixed solution of thionyl chloride and DMF).

  • Heat the reaction mixture under controlled temperature (e.g., reflux for acetic anhydride, or <40°C for SOCl₂/DMF).[3]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and carefully quench any remaining dehydrating agent (e.g., by adding water).

  • Extract the product, wash the organic layer, dry, and concentrate.

  • Purify the crude this compound by vacuum distillation or recrystallization.

Visualizations

Overall Synthetic Workflow

Synthesis of this compound cluster_0 Route A: From o-Cresol cluster_1 Route B: Sandmeyer Reaction o-Cresol o-Cresol 2-Hydroxy-3-methylbenzaldehyde 2-Hydroxy-3-methylbenzaldehyde o-Cresol->2-Hydroxy-3-methylbenzaldehyde Formylation (e.g., Reimer-Tiemann) 2-Hydroxy-3-methylbenzaldehyde Oxime 2-Hydroxy-3-methylbenzaldehyde Oxime 2-Hydroxy-3-methylbenzaldehyde->2-Hydroxy-3-methylbenzaldehyde Oxime Oximation (Hydroxylamine) This compound This compound 2-Hydroxy-3-methylbenzaldehyde Oxime->this compound Dehydration (e.g., Acetic Anhydride) 2-Amino-3-methylphenol 2-Amino-3-methylphenol Diazonium Salt Diazonium Salt 2-Amino-3-methylphenol->Diazonium Salt Diazotization (NaNO2, HCl, 0-5°C) Diazonium Salt->this compound Cyanation (CuCN)

Caption: Synthetic routes to this compound.

Troubleshooting Decision Tree for Low Yield

Troubleshooting Low Yield start Low Yield of This compound check_purity Analyze crude product by TLC/GC/NMR start->check_purity unreacted_sm Significant unreacted starting material? check_purity->unreacted_sm side_products Major side products observed? check_purity->side_products unreacted_sm->side_products No optimize_conditions Optimize reaction conditions: - Temperature - Reaction time - Stoichiometry unreacted_sm->optimize_conditions Yes change_reagents Consider alternative reagents: - Milder dehydrating agent - Different formylation method side_products->change_reagents Yes purification_issue Improve purification method: - Recrystallization solvent screen - Optimize chromatography side_products->purification_issue No

References

Preventing decomposition of 2-Hydroxy-3-methylbenzonitrile during reaction

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of 2-Hydroxy-3-methylbenzonitrile.

Q1: What are the primary decomposition pathways for this compound during a reaction?

A1: this compound is susceptible to three main decomposition pathways:

  • Hydrolysis of the Nitrile Group: The nitrile functional group can be hydrolyzed under both acidic and basic conditions. This initially forms 2-hydroxy-3-methylbenzamide, which can be further hydrolyzed to 2-hydroxy-3-methylbenzoic acid.[1][2] The rate of hydrolysis is significantly influenced by pH and temperature.[1][2]

  • Oxidation of the Phenolic Hydroxyl Group: The phenolic hydroxyl group is sensitive to oxidation, especially in the presence of strong oxidizing agents. This can lead to the formation of quinone-type byproducts, which can be highly colored and difficult to remove.[3][4]

  • Thermal Degradation: At elevated temperatures (typically above 100°C), aromatic nitriles like this compound can undergo irreversible trimerization to form a high-melting triazine byproduct.[1][5] This can lead to significant yield loss and reactor fouling.[5]

Q2: How does pH affect the stability of this compound?

A2: The stability of this compound is highly pH-dependent. Both strongly acidic and strongly basic conditions can catalyze the hydrolysis of the nitrile group.[1] For optimal stability, it is recommended to maintain the pH of the solution as close to neutral as possible, unless the reaction chemistry specifically requires acidic or basic conditions. For long-term storage of solutions, a slightly acidic pH of around 4-5 may be preferable to minimize base-catalyzed hydrolysis.[1]

Q3: What are the best practices for storing this compound and its solutions?

A3: To ensure the integrity of this compound, follow these storage guidelines:

  • Solid Compound: Store in a tightly sealed container in a cool, dry, and dark place.

  • Solutions: For short-term storage (up to a few days), keep solutions refrigerated at 2-8°C and protected from light.[1] For long-term storage, it is advisable to store aliquots in tightly sealed containers at -20°C or -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles.[1]

Q4: When should I consider using a protecting group for the phenolic hydroxyl group?

A4: The use of a protecting group for the phenolic hydroxyl group is recommended under the following conditions:

  • When using strong bases or nucleophiles: The acidic proton of the phenol can react with strong bases, leading to undesired side reactions.

  • When performing reactions sensitive to free phenols: The phenolic group can interfere with certain reactions, such as those involving electrophilic reagents.

  • To prevent oxidation: Protecting the hydroxyl group can prevent the formation of colored quinone byproducts in the presence of oxidizing agents.

Common protecting groups for phenols include methyl ethers and silyl ethers. The choice of protecting group will depend on the specific reaction conditions and the required deprotection strategy.

II. Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues encountered during reactions involving this compound.

Issue 1: Low yield of the desired product with significant formation of byproducts.

  • Possible Cause 1: Nitrile Hydrolysis.

    • Identification: The presence of 2-hydroxy-3-methylbenzamide or 2-hydroxy-3-methylbenzoic acid in the reaction mixture, detectable by techniques like HPLC or LC-MS.

    • Troubleshooting Steps:

      • pH Control: If possible, adjust the reaction pH to be closer to neutral.

      • Temperature Management: Run the reaction at the lowest effective temperature to slow down the rate of hydrolysis.

      • Anhydrous Conditions: Minimize the amount of water in the reaction mixture by using anhydrous solvents and reagents.

  • Possible Cause 2: Phenol Oxidation.

    • Identification: The appearance of a colored tint (often yellow or brown) in the reaction mixture.

    • Troubleshooting Steps:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

      • Protecting Group: Protect the phenolic hydroxyl group as a methyl ether or silyl ether before proceeding with the reaction.

  • Possible Cause 3: Thermal Degradation.

    • Identification: Formation of an insoluble, high-melting solid (triazine) in the reaction vessel.

    • Troubleshooting Steps:

      • Temperature Control: Strictly maintain the reaction temperature below 100°C.

      • Reaction Time: Optimize the reaction time to avoid prolonged heating.

Issue 2: Difficulty in removing the protecting group from the phenolic hydroxyl.

  • Possible Cause: Inappropriate deprotection conditions.

    • Troubleshooting Steps:

      • For Methyl Ethers: Use a strong Lewis acid like boron tribromide (BBr₃) in a chlorinated solvent like dichloromethane (DCM) at low temperatures (e.g., 0°C to room temperature).[6] Be aware that BBr₃ is a hazardous reagent and should be handled with appropriate safety precautions.

      • For Silyl Ethers (e.g., TBS, TBDMS): Use a fluoride source such as tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF).[7] Alternatively, acidic conditions (e.g., acetyl chloride in methanol) can also be effective.[8]

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key procedures to prevent the decomposition of this compound.

Protocol 1: Protection of the Phenolic Hydroxyl as a Methyl Ether

This protocol describes the methylation of the phenolic hydroxyl group, which is a robust protecting group stable to a wide range of reaction conditions.

  • Materials: this compound, Sodium hydride (NaH, 60% dispersion in mineral oil), Dimethyl sulfate (DMS) or Methyl iodide (MeI), Anhydrous N,N-Dimethylformamide (DMF), Saturated aqueous ammonium chloride (NH₄Cl), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise at 0°C.

    • Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases.

    • Cool the mixture back to 0°C and add DMS or MeI (1.2 equivalents) dropwise.

    • Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to afford 2-Methoxy-3-methylbenzonitrile.

Protocol 2: Deprotection of the Methyl Ether using Boron Tribromide

This protocol details the cleavage of the methyl ether to regenerate the free phenol.

  • Materials: 2-Methoxy-3-methylbenzonitrile, Boron tribromide (BBr₃, 1M solution in DCM), Anhydrous Dichloromethane (DCM), Methanol, Saturated aqueous sodium bicarbonate (NaHCO₃), Diethyl ether, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-Methoxy-3-methylbenzonitrile (1.0 equivalent) in anhydrous DCM under an inert atmosphere and cool to 0°C.

    • Add BBr₃ (1.5 equivalents) dropwise to the solution.

    • Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring by TLC.

    • Upon completion, cool the reaction to 0°C and slowly quench with methanol.

    • Add saturated aqueous NaHCO₃ to neutralize the excess acid.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.

    • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield this compound.

IV. Data Presentation

Table 1: Comparison of Common Protecting Groups for the Phenolic Hydroxyl of this compound

Protecting GroupProtection ConditionsDeprotection ConditionsStability
Methyl Ether NaH, DMS or MeI, in DMFBBr₃ in DCM; or HBr at elevated temperatures[6]Very stable to a wide range of nucleophilic and basic conditions, as well as many oxidizing and reducing agents.
tert-Butyldimethylsilyl (TBS/TBDMS) Ether TBSCl, Imidazole, in DMFTBAF in THF; or mild acid (e.g., AcCl in MeOH)[8]Stable to basic conditions, but cleaved by acids and fluoride sources.[7][9]
tert-Butyldiphenylsilyl (TBDPS) Ether TBDPSCl, Imidazole, in DMFTBAF in THF; more resistant to acid than TBS ethers[9]More sterically hindered and more stable to acidic conditions than TBS ethers.[9]

V. Visualizations

Diagram 1: Decomposition Pathways of this compound

A This compound B 2-Hydroxy-3-methylbenzamide A->B Hydrolysis (Acid or Base) D Quinone-type byproducts A->D Oxidation E Triazine trimer A->E Thermal Degradation (>100°C) C 2-Hydroxy-3-methylbenzoic acid B->C Further Hydrolysis

Caption: Major decomposition pathways of this compound.

Diagram 2: Protection and Deprotection Strategy for the Phenolic Hydroxyl Group

A This compound B Protected this compound (e.g., 2-Methoxy-3-methylbenzonitrile) A->B Protection (e.g., NaH, MeI) C Desired Product B->C Reaction at another functional group C->A Deprotection (e.g., BBr3)

Caption: General workflow for using a protecting group strategy.

VI. References

  • Technical Support Center: 2-Hydroxybenzonitrile Stability in Aqueous Solutions. Benchchem. Available at: --INVALID-LINK--

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. PubMed. Available at: --INVALID-LINK--

  • Demethylation of Methyl Ethers (O-Demethylation). Common Organic Chemistry. Available at: --INVALID-LINK--

  • BBr3-assisted cleavage of most ethers does not follow the commonly assumed mechanism. Wiley Online Library. Available at: --INVALID-LINK--

  • Boron tribromide (BBr3) cleaves ethers to give alkyl halides and... Study Prep in Pearson+. Available at: --INVALID-LINK--

  • Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3- Facilitated Demethylation of Aryl Methyl Ethers. ScholarWorks@GVSU. Available at: --INVALID-LINK--

  • Benzofuran synthesis. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. Available at: --INVALID-LINK--

  • literature review on 2-Hydroxybenzonitrile synthesis. Benchchem. Available at: --INVALID-LINK--

  • Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. MDPI. Available at: --INVALID-LINK--

  • Thrope Ziegler Cyclization Search. Scribd. Available at: --INVALID-LINK--

  • Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. Wiley Online Library. Available at: --INVALID-LINK--

  • Hydrolysis Rates for Various pH Levels. ResearchGate. Available at: --INVALID-LINK--

  • Scheme 2. Plausible mechanism for the preparation of benzofuran. ResearchGate. Available at: --INVALID-LINK--

  • Process For Preparation Of 2 Hydroxybenzonitrile. Quick Company. Available at: --INVALID-LINK--

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. Sciforum. Available at: --INVALID-LINK--

  • Protecting Groups. University of California, Irvine. Available at: --INVALID-LINK--

  • Protection of Phenol by Silyl ether. SynArchive. Available at: --INVALID-LINK--

  • Thorpe Reaction & Thorpe-Ziegler Reaction. Alfa Chemistry. Available at: --INVALID-LINK--

  • Phenol oxidation with hypervalent iodine reagents. Wikipedia. Available at: --INVALID-LINK--

  • Oxidation of Electron-Deficient Phenols Mediated by Hypervalent Iodine(V) Reagents: Fundamental Mechanistic Features Revealed by a Density Functional Theory-Based Investigation. PMC - NIH. Available at: --INVALID-LINK--

  • Alcohol or phenol synthesis by silyl ether cleavage. Organic Chemistry Portal. Available at: --INVALID-LINK--

  • Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry. NIH. Available at: --INVALID-LINK--

  • Thorpe-Ziegler Reaction. Chem-Station Int. Ed. Available at: --INVALID-LINK--

  • Silyl ether. Wikipedia. Available at: --INVALID-LINK--

  • The Thorpe-Ziegler Cyclization: A Comprehensive Guide to the Synthesis of 2,2-Diphenyl-cyclopentanone. Benchchem. Available at: --INVALID-LINK--

  • Alcohol Protecting Groups. University of California, Los Angeles. Available at: --INVALID-LINK--

  • Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I). Suzhou Highfine Biotech. Available at: --INVALID-LINK--

  • Electrochemical Investigation of the Oxidation of Phenolic Compounds Using Hypervalent Iodine Oxidants. R Discovery. Available at: --INVALID-LINK--

  • troubleshooting low yield in 2-Hydroxybenzonitrile synthesis. Benchchem. Available at: --INVALID-LINK--

  • Hydrolysis of aromatic nitriles to carboxylic acids. Google Patents. Available at: --INVALID-LINK--

  • Protecting Groups List. SynArchive. Available at: --INVALID-LINK--

  • Oxidation of Phenolic Compounds with Organohypervalent Iodine Reagents. ResearchGate. Available at: --INVALID-LINK--

  • hydrolysis of nitriles. Chemguide. Available at: --INVALID-LINK--

  • Protecting Groups in Organix Synthesis. Ready Lab - UT Southwestern, Dallas, Texas. Available at: --INVALID-LINK--

  • Swift and efficient sono-hydrolysis of nitriles to carboxylic acids under basic condition: Role of the oxide anion radical in the hydrolysis mechanism. ResearchGate. Available at: --INVALID-LINK--

  • Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. Available at: --INVALID-LINK--

  • (PDF) Degradation of 2-hydroxybenzoic acid by advanced oxidation processes. ResearchGate. Available at: --INVALID-LINK--

  • Effect of pH on hydrolysis kinetic under varying temperature conditions. ResearchGate. Available at: --INVALID-LINK--

  • Computational Revision of the Mechanism of the Thorpe Reaction. MDPI. Available at: --INVALID-LINK--

  • Stability of 2-hydroxy-3-butenenitrile at 23 °C (A) and 5 °C (B) at... ResearchGate. Available at: --INVALID-LINK--

References

Validation & Comparative

A Comprehensive Guide to the Spectroscopic Characterization of 2-Hydroxy-3-methylbenzonitrile: An NMR and IR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectra of 2-Hydroxy-3-methylbenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple data presentation. It emphasizes the rationale behind spectral interpretation by drawing objective comparisons with structurally related analogues: 2-hydroxybenzonitrile and 3-methylbenzonitrile. This comparative approach is fundamental to the unambiguous structural elucidation of substituted aromatic systems.[1][2]

Spectroscopic analysis is a cornerstone of modern chemical synthesis, offering a non-destructive window into molecular structure and purity.[2] For substituted benzonitriles, which are key intermediates in pharmaceuticals and materials science, techniques like NMR and IR spectroscopy provide unique spectral "fingerprints." These fingerprints are dictated by the electronic influence of each substituent on the aromatic ring.[1][3] By understanding these influences, we can confidently assign spectral features and validate molecular identity.

Part 1: The Spectroscopic Logic of Substituent Effects

Before analyzing the spectra, it is crucial to understand the principles governing how substituents alter the magnetic and vibrational environment of a benzonitrile scaffold.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of a molecule. The chemical shift (δ) of a nucleus is highly sensitive to its local electronic environment.

  • Electron-Withdrawing Groups (EWGs) , like the nitrile (-C≡N) group, deshield nearby nuclei by pulling electron density away. This causes their signals to appear at a higher chemical shift (downfield).

  • Electron-Donating Groups (EDGs) , such as hydroxyl (-OH) and methyl (-CH₃) groups, shield nearby nuclei by increasing electron density, shifting their signals to a lower chemical shift (upfield).

  • Aromatic Ring Current: The delocalized π-electrons of the benzene ring create a powerful local magnetic field. Protons outside the ring (aryl protons) are strongly deshielded and resonate significantly downfield (typically 6.5-8.0 ppm), a hallmark of aromaticity.[4]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. These frequencies are characteristic of particular functional groups. For this compound, the key vibrations we expect to observe are:

  • -OH Stretch: A strong, broad absorption, typically between 3200-3600 cm⁻¹, due to hydrogen bonding.[1]

  • -C≡N Stretch: A sharp, intense absorption in the 2220-2260 cm⁻¹ region.[2] Its exact position and intensity can be modulated by electronic effects from other ring substituents.

  • C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.[5]

  • C=C Aromatic Stretches: A series of absorptions in the 1450-1600 cm⁻¹ region are characteristic of the benzene ring.

Part 2: Comparative Spectral Analysis

To build a robust and validated interpretation of the spectra for this compound, we will predict its spectral features based on the experimentally determined data of its constituent parts: 2-hydroxybenzonitrile and 3-methylbenzonitrile. This approach allows us to understand the additive effects of the hydroxyl and methyl groups.

G cluster_analogues Comparative Analogues Target This compound (Target Molecule) Analog1 2-Hydroxybenzonitrile (Provides -OH, -CN effects) Target->Analog1 - Remove CH3 Analog2 3-Methylbenzonitrile (Provides -CH3, -CN effects) Target->Analog2 - Remove OH Analog1->Target + Combine Substituent Effects Analog2->Target + Combine Substituent Effects

Caption: Logical relationship for predicting target molecule spectra.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum reveals the number, environment, and connectivity of protons. The substitution pattern of this compound results in three distinct aromatic protons.

Table 1: Comparative ¹H NMR Spectral Data

Compound Aromatic Protons (δ, ppm) -CH₃ (δ, ppm) -OH (δ, ppm) Solvent
2-Hydroxybenzonitrile ~6.9-7.6 (m, 4H)[6][7] N/A Variable, broad CDCl₃ / Acetone[6][7]
3-Methylbenzonitrile ~7.3-7.5 (m, 4H)[8] ~2.4 (s, 3H)[8] N/A CDCl₃[8]

| This compound (Predicted) | H-4: ~7.4 (d) H-5: ~6.9 (t) H-6: ~7.4 (d) | ~2.2-2.3 (s, 3H) | Variable, broad (s, 1H) | CDCl₃ |

Analysis and Rationale:

  • Aromatic Region (6.5-8.0 ppm): We predict three signals for the aromatic protons. The proton at C5 will be a triplet, coupled to both H4 and H6. The protons at C4 and C6 will be doublets, each coupled to H5. The electron-donating -OH and -CH₃ groups will shield the ring, shifting these protons slightly upfield compared to unsubstituted benzonitrile (7.5-7.8 ppm).[9]

  • Methyl Protons (-CH₃): A sharp singlet is expected around 2.2-2.3 ppm. This is a characteristic region for a methyl group attached to an aromatic ring.[10]

  • Hydroxyl Proton (-OH): This proton will appear as a broad singlet with a chemical shift that is highly dependent on concentration, temperature, and solvent. It can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube, due to proton exchange.

¹³C NMR Spectrum Analysis

¹³C NMR spectroscopy maps the carbon skeleton of the molecule. Due to the molecule's asymmetry, eight distinct carbon signals are expected.

Table 2: Comparative ¹³C NMR Spectral Data

Compound Aromatic Carbons (δ, ppm) -C≡N (δ, ppm) -CH₃ (δ, ppm) Solvent
2-Hydroxybenzonitrile ~115-160[11] ~117[11] N/A Polysol[11]
3-Methylbenzonitrile ~129-139[8] ~119[8] ~21[8] CDCl₃[8]

| This compound (Predicted) | ~110-160 | ~117-119 | ~15-20 | CDCl₃ |

Analysis and Rationale:

  • Aromatic Carbons (110-160 ppm): Aromatic carbons typically resonate in the 120-150 ppm range.[4] The carbon attached to the electron-donating -OH group (C2) will be the most shielded and appear significantly downfield (~155-160 ppm). The carbon attached to the nitrile group (C1) will be found around 110-115 ppm.

  • Nitrile Carbon (-C≡N): The nitrile carbon signal is typically found around 117-120 ppm and is often of lower intensity.

  • Methyl Carbon (-CH₃): The aliphatic methyl carbon will appear far upfield, predicted in the 15-20 ppm range.

FT-IR Spectrum Analysis

The IR spectrum is paramount for identifying the key functional groups present in the molecule.

Table 3: Comparative FT-IR Spectral Data (cm⁻¹)

Compound ν(O-H) ν(C-H aromatic) ν(C≡N) ν(C=C aromatic)
2-Hydroxybenzonitrile ~3200-3400 (broad)[12] ~3050-3100[13] ~2230[12] ~1450-1600[13]
3-Methylbenzonitrile N/A ~3030-3080[14] ~2230[2] ~1470-1610[14]

| This compound (Predicted) | ~3200-3500 (broad) | ~3000-3100 | ~2225-2235 | ~1450-1610 |

Analysis and Rationale:

  • Hydroxyl Stretch: A very prominent, broad band is expected in the 3200-3500 cm⁻¹ region, confirming the presence of the -OH group. Its broadness is a direct result of intermolecular hydrogen bonding.[15]

  • Nitrile Stretch: A sharp and strong absorption band around 2230 cm⁻¹ is the definitive signature of the nitrile functional group.[1][2]

  • C-H Stretches: A cluster of weaker bands will appear above 3000 cm⁻¹ (aromatic C-H) and just below 3000 cm⁻¹ (aliphatic C-H from the methyl group).[5]

  • Aromatic Ring Vibrations: Multiple sharp bands in the 1450-1610 cm⁻¹ region correspond to the C=C stretching vibrations within the benzene ring, confirming the aromatic core.

Part 3: Validated Experimental Protocols

The trustworthiness of spectral data hinges on rigorous and reproducible experimental methodology. The following protocols represent standard, self-validating procedures for acquiring high-quality NMR and IR spectra.

Protocol for ¹H and ¹³C NMR Spectroscopy

This workflow ensures sample purity, proper referencing, and accurate data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing A 1. Weigh 5-10 mg of This compound B 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl3) A->B C 3. Add internal standard (e.g., TMS) if not in solvent B->C D 4. Transfer to a clean, dry 5 mm NMR tube C->D E 5. Insert sample and lock on the deuterium signal D->E F 6. Shim the magnetic field to optimize homogeneity E->F G 7. Acquire ¹H Spectrum (e.g., 16 scans) F->G H 8. Acquire ¹³C Spectrum (e.g., 1024 scans) G->H I 9. Apply Fourier Transform H->I J 10. Phase correct spectra I->J K 11. Calibrate ¹H spectrum to residual solvent peak (CDCl3: 7.26 ppm) J->K L 12. Integrate ¹H signals and pick peaks for ¹H and ¹³C K->L

Caption: Standard workflow for NMR sample analysis.

Methodology Details:

  • Sample Preparation: Precisely weigh 5-10 mg of the solid sample. Dissolve it in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a small vial. Chloroform-d is a good choice for initial characterization due to its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak.[16] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Use a standard 400 MHz (or higher) NMR spectrometer. After inserting the sample, the instrument's field is "locked" to the deuterium signal of the solvent, which corrects for any magnetic field drift. The magnetic field is then "shimmed" to maximize its homogeneity, resulting in sharp, well-resolved peaks.

  • Data Acquisition: A standard ¹H NMR spectrum is typically acquired in a few minutes. A ¹³C NMR spectrum requires more scans and a longer acquisition time due to the low natural abundance of the ¹³C isotope.[17]

  • Processing: The raw data (Free Induction Decay) is converted into a spectrum via a Fourier Transform. The spectrum is then phase-corrected and calibrated. The ¹H spectrum is referenced to the residual solvent peak (7.26 ppm for CDCl₃).[16] The ¹³C spectrum is automatically referenced based on the ¹H calibration.

Protocol for FT-IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a modern, rapid technique that requires minimal sample preparation.[2]

G cluster_setup Instrument Setup cluster_sample Sample Analysis cluster_proc Data Processing A 1. Ensure ATR crystal (e.g., diamond) is clean B 2. Collect a background spectrum of the empty ATR accessory A->B C 3. Place a small amount (1-2 mg) of solid sample on the crystal B->C D 4. Apply pressure with the anvil to ensure good contact C->D E 5. Collect the sample spectrum (e.g., 32 scans, 4 cm⁻¹ resolution) D->E F 6. The software automatically subtracts the background E->F G 7. Perform ATR correction (if required by software) F->G H 8. Label significant peaks G->H

Caption: Standard workflow for ATR-FTIR sample analysis.

Methodology Details:

  • Background Collection: Before analyzing the sample, a background spectrum is collected. This measures the absorbance of the ambient atmosphere (e.g., CO₂, water vapor) and the ATR crystal itself. This background is then automatically subtracted from the sample spectrum to provide a clean spectrum of only the compound of interest.[2]

  • Sample Application: A small amount of the solid powder is placed directly onto the ATR crystal. A pressure anvil is lowered to ensure intimate contact between the sample and the crystal surface.

  • Data Acquisition: The spectrum is typically collected over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Averaging multiple scans (e.g., 32) improves the signal-to-noise ratio. The entire process, from sample application to final spectrum, takes less than two minutes.

Conclusion

The structural characterization of this compound is straightforward when employing a combined and comparative analytical approach.

  • ¹H NMR confirms the presence and connectivity of the three aromatic protons, the aromatic methyl group, and the exchangeable hydroxyl proton.

  • ¹³C NMR verifies the carbon count and provides insight into the electronic environment of each carbon atom.

  • FT-IR provides definitive evidence for the key functional groups: the hydroxyl (-OH), nitrile (-C≡N), and the aromatic ring.

By benchmarking the predicted spectra against known data from 2-hydroxybenzonitrile and 3-methylbenzonitrile, researchers can assign every significant peak with a high degree of confidence. This guide illustrates a robust, self-validating methodology that combines theoretical principles with practical, comparative data analysis, ensuring the highest level of scientific integrity in structural elucidation.

References

A Senior Application Scientist's Guide to the Structural Confirmation of 2-Hydroxy-3-methylbenzonitrile using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous confirmation of molecular structure is a cornerstone of scientific rigor. In the synthesis of novel chemical entities, intermediates such as 2-Hydroxy-3-methylbenzonitrile are common. While techniques like NMR and IR spectroscopy provide valuable structural information, mass spectrometry offers a unique and complementary approach, not only confirming the molecular weight but also providing structural insights through fragmentation analysis. This guide provides an in-depth technical comparison of mass spectrometric approaches for the structural confirmation of this compound, grounded in established principles and comparative data from isomeric and analogous compounds. We will explore the predicted fragmentation pathways and compare the utility of mass spectrometry with other spectroscopic techniques.

The Analytical Challenge: Isomeric Differentiation

The primary challenge in confirming the structure of this compound lies in differentiating it from its isomers, such as 4-Hydroxy-3-methylbenzonitrile or 2-Hydroxy-5-methylbenzonitrile. While all share the same nominal mass, their distinct substitution patterns on the aromatic ring will lead to subtle but significant differences in their mass spectral fragmentation and clear distinctions in other spectroscopic methods.

Mass Spectrometry for Structural Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For structural confirmation, "hard" ionization techniques like Electron Ionization (EI) are particularly useful as they induce reproducible fragmentation of the molecule, creating a unique "fingerprint" that can be used for identification. "Soft" ionization techniques like Electrospray Ionization (ESI) are excellent for confirming the molecular weight with minimal fragmentation.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation of this compound

Molecular Ion (M •+): The molecular formula of this compound is C₈H₇NO, giving it a nominal molecular weight of 133 amu. The molecular ion peak is expected at m/z 133.

Key Predicted Fragmentation Pathways:

  • Loss of a Hydrogen Radical (•H): A common fragmentation for aromatic compounds, leading to an [M-1]⁺ ion at m/z 132.

  • Loss of a Methyl Radical (•CH₃): Benzylic cleavage of the methyl group is a favorable fragmentation pathway, resulting in an [M-15]⁺ ion at m/z 118. This fragment is expected to be significant.

  • Loss of Carbon Monoxide (CO): Phenolic compounds often exhibit the loss of CO. This would lead to an [M-28]⁺ ion at m/z 105.

  • Loss of the Nitrile Group (•CN): Cleavage of the nitrile group would result in an [M-26]⁺ ion at m/z 107.

  • Ortho Effect: The proximity of the hydroxyl and methyl groups may lead to a concerted loss of water (H₂O) after rearrangement, though this is generally less common than the loss of a methyl radical.

Diagram of Predicted EI Fragmentation Pathway for this compound

G M C₈H₇NO m/z 133 (Molecular Ion) M_minus_H [M-H]⁺ m/z 132 M->M_minus_H - •H M_minus_CH3 [M-CH₃]⁺ m/z 118 M->M_minus_CH3 - •CH₃ M_minus_CO [M-CO]⁺ m/z 105 M->M_minus_CO - CO M_minus_CN [M-CN]⁺ m/z 107 M->M_minus_CN - •CN

Caption: Predicted major fragmentation pathways of this compound under Electron Ionization.

Comparison with Isomers

The key to confirming the 2-hydroxy-3-methyl substitution pattern lies in comparing its fragmentation with that of its isomers. For instance, an isomer like 4-hydroxy-3-methylbenzonitrile would also show a loss of a methyl radical. However, the relative intensities of the fragment ions would likely differ due to the different positions of the functional groups influencing the stability of the resulting fragments. The "ortho effect" between adjacent hydroxyl and other functional groups can lead to unique fragmentation patterns not observed in meta or para isomers.[1]

Experimental Protocols for Mass Spectrometric Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

GC-MS is the ideal technique for analyzing volatile and thermally stable compounds like this compound.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A standard non-polar column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness DB-5ms or equivalent.

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.[2]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Electron Energy: 70 eV.[2]

    • Mass Range: Scan from m/z 40 to 200.

Workflow for GC-MS Analysis

G cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry dissolve Dissolve in Dichloromethane inject Inject into GC dissolve->inject separate Separate on DB-5ms column inject->separate ionize Ionize (EI, 70 eV) separate->ionize analyze Analyze Fragments ionize->analyze detect Detect Ions analyze->detect

Caption: Standard workflow for the GC-MS analysis of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI)

For less volatile compounds or for confirmation of molecular weight with minimal fragmentation, LC-MS with ESI is a suitable alternative.

Step-by-Step Protocol:

  • Sample Preparation: Dissolve the sample in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a concentration of approximately 100 µg/mL.

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (ESI):

    • Ionization Mode: Positive ion mode is generally preferred for compounds with a nitrile group, which can be protonated.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

In positive ESI mode, nitriles can sometimes undergo reduction to the corresponding amine in the presence of water, which could be an interesting diagnostic observation.[3][4]

Comparative Analysis with Alternative Spectroscopic Techniques

While mass spectrometry is a powerful tool, a comprehensive structural confirmation relies on a combination of analytical techniques.

Technique Information Provided for this compound Comparison to Mass Spectrometry
¹H NMR Provides information on the number, connectivity, and chemical environment of protons. The aromatic region would show a distinct splitting pattern confirming the 1,2,3-trisubstitution. The chemical shifts of the methyl and hydroxyl protons would also be characteristic.NMR provides detailed connectivity information that MS does not. For example, the coupling patterns of the aromatic protons would definitively distinguish between isomers.[5]
¹³C NMR Shows the number of unique carbon environments. The chemical shifts of the aromatic carbons, the nitrile carbon, and the methyl carbon would be diagnostic.Complements ¹H NMR and provides further confirmation of the carbon skeleton. The chemical shift of the carbon bearing the nitrile group is particularly informative.
FTIR Identifies functional groups present in the molecule. Expect characteristic stretches for the hydroxyl group (O-H, ~3300 cm⁻¹), the nitrile group (C≡N, ~2230 cm⁻¹), aromatic C-H, and C=C bonds.[6]FTIR is excellent for confirming the presence of key functional groups but provides limited information on their connectivity, which is a strength of both MS (through fragmentation) and NMR.

Decision Tree for Spectroscopic Analysis

Caption: A logical approach to the structural confirmation of this compound using a suite of analytical techniques.

Conclusion

The structural confirmation of this compound is best achieved through a multi-faceted analytical approach. Mass spectrometry, particularly GC-MS with electron ionization, provides a robust method for confirming the molecular weight and offering structural insights through predictable fragmentation patterns. When compared with the expected fragmentation of its isomers, these patterns can provide strong evidence for the correct substitution on the aromatic ring. However, for unambiguous confirmation of the specific isomeric structure, the detailed connectivity information provided by ¹H and ¹³C NMR spectroscopy is indispensable. FTIR serves as a rapid and effective tool for verifying the presence of the key hydroxyl and nitrile functional groups. By integrating the data from these complementary techniques, researchers can confidently and rigorously confirm the structure of their synthesized compounds.

References

A Comparative Guide to HPLC and GC for Purity Analysis of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and development, the purity of chemical intermediates is a cornerstone of robust and reproducible outcomes. For a compound like 2-Hydroxy-3-methylbenzonitrile, a key building block in the synthesis of various therapeutic agents, rigorous purity assessment is not merely a quality control step but a critical determinant of downstream success. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity analysis of this compound, offering experimental protocols and data-driven insights to aid researchers in selecting the optimal analytical strategy.

The structural features of this compound—a polar phenolic group, a nitrile moiety, and an aromatic ring—present unique analytical challenges. Potential impurities can arise from the synthetic route, including residual starting materials, isomers (e.g., 2-Hydroxy-5-methylbenzonitrile), or by-products from side reactions such as hydrolysis of the nitrile group.[1] Therefore, the chosen analytical method must offer sufficient resolution and sensitivity to detect and quantify these structurally similar compounds.

Primary Technique: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a powerful and versatile technique for the separation and quantification of moderately polar organic molecules like this compound.[2] Its high resolving power is particularly advantageous for separating isomers and other closely related impurities that are common in synthetic intermediates.

Rationale for Method Design

The selection of the stationary and mobile phases is critical for achieving optimal separation. A C18 column is a common choice for reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of organic molecules.[3] However, for polar aromatic compounds like this compound, a phenyl-based stationary phase can provide alternative selectivity through π-π interactions between the phenyl groups on the stationary phase and the aromatic ring of the analyte.[4][5] This can enhance the resolution between the main component and aromatic impurities.

The mobile phase, a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol), is optimized to achieve a suitable retention time and peak shape. A gradient elution is often preferred for impurity profiling as it allows for the separation of compounds with a wider range of polarities within a reasonable timeframe.[6]

Experimental Protocol: HPLC-UV Analysis

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    15 70
    20 70
    20.1 30

    | 25 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection Wavelength: 230 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of 0.5 mg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria as outlined in pharmacopeial guidelines such as USP <621>.[7][8][9] This ensures the reliability and consistency of the analytical results. Key parameters include:

  • Tailing Factor: ≤ 2.0 for the main peak

  • Theoretical Plates: ≥ 2000 for the main peak

  • Repeatability: %RSD of ≤ 2.0% for six replicate injections of a standard solution.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_processing Data Processing & Reporting prep_sample Weigh and dissolve sample (0.5 mg/mL in 50:50 ACN:H2O) system_suitability System Suitability Test (SST) prep_sample->system_suitability prep_std Prepare reference standard solution prep_std->system_suitability inject_sample Inject Sample Solution system_suitability->inject_sample If SST passes acquire_data Data Acquisition inject_sample->acquire_data integrate_peaks Integrate Chromatogram acquire_data->integrate_peaks calculate_purity Calculate Area % Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

Caption: Workflow for HPLC purity analysis of this compound.

Alternative Technique: Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] For this compound, GC can be an excellent complementary or alternative method to HPLC, particularly for the detection of residual solvents and other volatile impurities that may not be well-retained by reversed-phase HPLC.[11]

Rationale for Method Design

The choice of a GC column is critical for separating the analyte from potential impurities. A mid-polarity column, such as one with a phenyl-substituted polysiloxane stationary phase (e.g., 5% phenyl), is suitable for aromatic compounds. The temperature program is optimized to ensure adequate separation of volatile impurities from the main peak and to elute the relatively less volatile this compound with good peak shape. Flame Ionization Detection (FID) is a common choice for quantitative analysis due to its wide linear range and sensitivity to organic compounds.[12]

Experimental Protocol: GC-FID Analysis

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5ms (5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector Temperature: 250 °C

  • Detector Temperature: 300 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 220 °C, hold for 5 minutes

  • Split Ratio: 50:1

  • Injection Volume: 1 µL

  • Sample Preparation: Dissolve the sample in acetone to a concentration of 1 mg/mL.

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the purity analysis of this compound depends on the specific analytical needs. The following table provides a comparison of the two techniques based on key performance parameters.

ParameterHPLC-UVGas Chromatography (GC-FID)Rationale & Insights
Applicability Excellent for non-volatile impurities, isomers, and degradation products.Ideal for volatile and semi-volatile impurities, including residual solvents.HPLC is generally more versatile for the analysis of a wider range of synthetic impurities.[13]
Resolution High resolving power for structurally similar compounds, especially isomers.Good resolution for volatile compounds. Peak shape for polar compounds can be a challenge.The polarity of the hydroxyl group in this compound can sometimes lead to peak tailing in GC if the system is not properly inert.
Sensitivity Good sensitivity, particularly for UV-active compounds.Very high sensitivity for compounds that ionize in a flame.Both techniques offer excellent sensitivity, but GC-FID is often superior for volatile hydrocarbons.
Analysis Time Typically 15-30 minutes per sample.Typically 10-20 minutes per sample.GC can offer faster analysis times, especially for screening volatile impurities.
Sample Preparation Simple dissolution in a suitable solvent.Simple dissolution; derivatization may be needed for highly polar compounds to improve peak shape, though not typically required for this analyte.Sample preparation for both techniques is straightforward.
Method Validation Well-established validation protocols (ICH Q2(R1)).[14][15][16]Well-established validation protocols.Both methods can be fully validated according to regulatory guidelines.

Logical Framework for Method Selection

Method_Selection start Purity Analysis of This compound q1 Primary Goal: Isomer & Non-Volatile Impurity Profiling? start->q1 q2 Primary Goal: Residual Solvent & Volatile Impurity Analysis? start->q2 hplc HPLC is the Preferred Method q1->hplc Yes gc GC is the Preferred Method q2->gc Yes complementary Use as Complementary Techniques for Comprehensive Analysis hplc->complementary gc->complementary

Caption: Decision tree for selecting an analytical method for this compound purity.

Conclusion

For the comprehensive purity assessment of this compound, both HPLC and GC offer distinct advantages. HPLC, with its high resolving power for non-volatile impurities and isomers, stands out as the primary technique for routine quality control and impurity profiling in a drug development setting.[17] The detailed HPLC protocol provided in this guide serves as a robust starting point for method development and validation.

On the other hand, Gas Chromatography is an invaluable tool for the analysis of volatile impurities and residual solvents, which are critical parameters in pharmaceutical manufacturing.[10][18] For a complete and rigorous characterization of this compound, a multi-faceted approach employing both HPLC and GC is recommended. This orthogonal approach ensures that a wide spectrum of potential impurities is effectively monitored, thereby guaranteeing the quality and consistency of this vital chemical intermediate.

References

A Comparative Study of 2-Hydroxy-3-methylbenzonitrile and its Positional Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparative analysis of 2-Hydroxy-3-methylbenzonitrile and its key positional isomers. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, physicochemical properties, spectroscopic characterization, and potential biological relevance of these closely related aromatic compounds. By presenting objective comparisons and supporting experimental data, this guide aims to facilitate the identification, differentiation, and effective utilization of these isomers in research and development.

Introduction to the Isomers of Hydroxy-methylbenzonitrile

This compound, a member of the cyanocresol family, and its isomers are valuable building blocks in organic synthesis, particularly in the design of novel pharmaceutical agents and other fine chemicals.[1] The strategic placement of the hydroxyl (-OH), methyl (-CH₃), and nitrile (-CN) groups on the benzene ring dictates the molecule's electronic environment, reactivity, and ultimately its biological activity. Understanding the distinct properties of each isomer is therefore crucial for their targeted application.

The primary positional isomers of this compound that will be discussed in this guide are:

  • This compound

  • 2-Hydroxy-4-methylbenzonitrile

  • 2-Hydroxy-5-methylbenzonitrile

  • 2-Hydroxy-6-methylbenzonitrile

  • 3-Hydroxy-2-methylbenzonitrile

  • 4-Hydroxy-2-methylbenzonitrile

  • 4-Hydroxy-3-methylbenzonitrile

The subtle shifts in the positions of these functional groups can lead to significant differences in their physical properties, such as melting point and polarity, as well as their spectroscopic signatures. These differences are key to their separation and identification.

Physicochemical Properties: A Comparative Overview

The arrangement of substituents on the benzene ring directly influences the intermolecular forces and molecular symmetry, leading to variations in the physicochemical properties of the isomers. A summary of key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound and its Isomers

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
This compound C₈H₇NO133.155202-95-9
2-Hydroxy-4-methylbenzonitrile C₈H₇NO133.1518495-14-2
2-Hydroxy-5-methylbenzonitrile C₈H₇NO133.1552331-37-8
2-Hydroxy-6-methylbenzonitrile C₈H₇NO133.1573289-66-4
3-Hydroxy-2-methylbenzonitrile C₈H₇NO133.1563148-39-0
4-Hydroxy-2-methylbenzonitrile C₈H₇NO133.1577637-33-7
4-Hydroxy-3-methylbenzonitrile C₈H₇NO133.1515777-70-5

Synthesis Strategies

The synthesis of hydroxy-methylbenzonitrile isomers typically involves multi-step reaction sequences starting from readily available precursors like cresols or substituted anilines. A general synthetic workflow is depicted below.

Synthesis_Workflow Precursor Cresol or Substituted Aniline Intermediate1 Formylation or Diazotization Precursor->Intermediate1 Intermediate2 Hydroxylation or Sandmeyer Reaction Intermediate1->Intermediate2 Intermediate3 Conversion to Aldoxime Intermediate2->Intermediate3 Final_Product Dehydration to Nitrile Intermediate3->Final_Product

Caption: Generalized synthetic workflow for hydroxy-methylbenzonitriles.

A common approach involves the formylation of the corresponding cresol to introduce an aldehyde group, followed by conversion to an aldoxime and subsequent dehydration to the nitrile.[2] Alternatively, a Sandmeyer reaction on a substituted aminophenol can be employed to introduce the nitrile group.

Spectroscopic Characterization: Differentiating the Isomers

Spectroscopic techniques are indispensable for the unambiguous identification and differentiation of these closely related isomers. The electronic and steric effects of the substituents lead to distinct patterns in their NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the benzene ring. The chemical shifts of the aromatic protons and carbons are highly sensitive to the electronic environment created by the hydroxyl, methyl, and nitrile groups.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton2-OH-3-Me2-OH-4-Me2-OH-5-Me2-OH-6-Me3-OH-2-Me4-OH-2-Me4-OH-3-Me
-OH 5.5-6.55.5-6.55.5-6.55.5-6.55.0-6.05.0-6.05.0-6.0
-CH₃ ~2.3~2.4~2.3~2.5~2.2~2.2~2.2
Ar-H 6.8-7.46.7-7.36.8-7.26.7-7.46.9-7.56.8-7.46.9-7.5

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon2-OH-3-Me2-OH-4-Me2-OH-5-Me2-OH-6-Me3-OH-2-Me4-OH-2-Me4-OH-3-Me
-CN ~117~117~117~118~119~118~119
-CH₃ ~15~21~20~18~14~20~16
C-OH ~158~159~157~160~155~158~156
Ar-C 115-140115-142115-140110-140115-140115-140115-140

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in the molecule. The characteristic stretching frequencies of the -OH, -C≡N, and C-H bonds, as well as the aromatic C=C bonds, can be used for identification.

Table 4: Key IR Absorption Frequencies (cm⁻¹)

Functional GroupCharacteristic Absorption Range
O-H stretch (phenolic) 3200-3600 (broad)
C-H stretch (aromatic) 3000-3100
C-H stretch (methyl) 2850-2960
C≡N stretch (nitrile) 2220-2240
C=C stretch (aromatic) 1450-1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the isomers. Under electron ionization (EI), these compounds will exhibit a molecular ion peak (M⁺) corresponding to their molecular weight, followed by characteristic fragment ions.

MS_Fragmentation M [M]⁺˙ (m/z 133) M_minus_H [M-H]⁺ (m/z 132) M->M_minus_H M_minus_CH3 [M-CH₃]⁺ (m/z 118) M->M_minus_CH3 M_minus_CO [M-CO]⁺˙ (m/z 105) M->M_minus_CO M_minus_HCN [M-HCN]⁺˙ (m/z 106) M->M_minus_HCN

Caption: Common fragmentation pathways for hydroxy-methylbenzonitrile isomers.

The relative intensities of these fragment ions can vary between isomers due to the stability of the resulting carbocations, providing a basis for differentiation.

Analytical Separation Techniques

The separation of these closely related positional isomers is a significant analytical challenge that can be addressed using chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).[3]

Gas Chromatography (GC)

Capillary GC is a powerful technique for separating volatile and thermally stable isomers.[4] The choice of the stationary phase is critical for achieving optimal resolution.

Experimental Protocol: GC-MS Analysis of Hydroxy-methylbenzonitrile Isomers

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-17ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of a 100 ppm solution of the isomer mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) in splitless mode.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-200.

    • Scan Rate: 2 scans/sec.

Causality behind experimental choices: The use of a non-polar or medium-polar column separates the isomers based on their boiling points and subtle differences in their interactions with the stationary phase. The temperature program is designed to ensure good separation of the isomers while keeping the analysis time reasonable.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is another effective method for separating these isomers, particularly when derivatization is not desirable.[5]

Experimental Protocol: HPLC Analysis of Hydroxy-methylbenzonitrile Isomers

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) or a phenyl-hexyl column for enhanced aromatic selectivity.[6]

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

    • Initial: 20% Acetonitrile.

    • Gradient: Linearly increase to 80% Acetonitrile over 15 minutes.

    • Hold: 5 minutes at 80% Acetonitrile.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL of a 10 ppm solution of the isomer mixture in the initial mobile phase.

Causality behind experimental choices: The C18 column separates the isomers based on their hydrophobicity. The addition of formic acid to the mobile phase helps to suppress the ionization of the phenolic hydroxyl group, leading to better peak shapes. A gradient elution is employed to effectively separate isomers with different polarities within a reasonable timeframe.

Biological Activity and Potential Applications

Substituted benzonitriles are a class of compounds with diverse biological activities.[7] The nitrile group can act as a bioisostere for other functional groups and participate in hydrogen bonding interactions with biological targets.[8]

Derivatives of hydroxybenzonitriles have been investigated for a range of pharmacological activities, including:

  • Antimicrobial activity: The phenolic hydroxyl group can contribute to the disruption of microbial cell membranes.[9]

  • Anti-inflammatory activity: Some benzonitrile derivatives have shown potential as non-steroidal anti-inflammatory agents.[10]

  • Enzyme inhibition: The nitrile group can interact with the active sites of various enzymes, making these compounds interesting candidates for drug design.

The specific biological activity of each hydroxy-methylbenzonitrile isomer will depend on its unique three-dimensional structure and its ability to interact with specific biological targets. The toxicity of cresol isomers, which are structurally similar, has been shown to vary significantly between isomers, suggesting that the position of the methyl and hydroxyl groups is a critical determinant of their biological effects.[11] Further research is needed to fully elucidate the pharmacological and toxicological profiles of each isomer.

Conclusion

This guide has provided a comparative overview of this compound and its positional isomers, highlighting the key differences in their synthesis, physicochemical properties, and spectroscopic characteristics. The detailed experimental protocols for their analytical separation offer a practical resource for researchers in the field. The diverse biological activities reported for related compounds underscore the potential of these isomers as scaffolds in drug discovery and development. A thorough understanding of the unique properties of each isomer is paramount for their successful application in advancing scientific research.

References

Biological activity of 2-Hydroxy-3-methylbenzonitrile versus 2-hydroxybenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of the Biological Activities of 2-Hydroxy-3-methylbenzonitrile and 2-Hydroxybenzonitrile: A Guide for Researchers

In the landscape of drug discovery and development, the nuanced structural differences between analogous molecules can lead to vastly different biological outcomes. This guide provides a comparative analysis of 2-hydroxybenzonitrile and its methylated counterpart, this compound. As a Senior Application Scientist, the goal is to dissect their potential biological activities based on available data and established structure-activity relationships, offering a framework for future experimental validation.

Introduction: The Significance of the Hydroxybenzonitrile Scaffold

Hydroxybenzonitriles are a class of organic compounds characterized by a benzene ring substituted with both a hydroxyl (-OH) and a cyano (-CN) group. The relative positions of these functional groups significantly influence the molecule's chemical properties and, consequently, its biological activity. The parent compound, 2-hydroxybenzonitrile, also known as salicylonitrile, serves as a foundational structure for numerous derivatives with a wide array of pharmacological effects. The introduction of a methyl group at the 3-position to create this compound presents an intriguing case for exploring the impact of subtle structural modifications on biological function.

2-Hydroxybenzonitrile: A Profile of Known Biological Activities

While not a blockbuster drug itself, 2-hydroxybenzonitrile has been the subject of various studies, revealing a spectrum of biological activities. Its effects are often attributed to its ability to act as a chelating agent, an enzyme inhibitor, or a precursor to more complex bioactive molecules.

Antimicrobial Properties

Substituted hydroxybenzonitriles have demonstrated notable antimicrobial activity. For instance, derivatives of 2-hydroxybenzonitrile have been shown to be effective against a range of bacterial and fungal strains. This activity is often linked to the presence of the phenolic hydroxyl group, which can disrupt microbial cell membranes and interfere with essential enzymatic processes.

Enzyme Inhibition

The cyano and hydroxyl groups of 2-hydroxybenzonitrile can interact with the active sites of various enzymes. This interaction can lead to the inhibition of enzyme function, a mechanism central to many therapeutic interventions. For example, certain derivatives have been investigated for their potential to inhibit metalloenzymes through the chelation of the metal cofactor by the hydroxyl and cyano groups.

The Impact of 3-Methyl Substitution: A Predictive Analysis

The addition of a methyl group at the 3-position of the 2-hydroxybenzonitrile scaffold is expected to modulate its biological activity through several key mechanisms:

  • Increased Lipophilicity: The methyl group is a lipophilic moiety, and its introduction is likely to increase the overall lipophilicity of the molecule. This could enhance its ability to cross biological membranes, potentially leading to improved bioavailability and intracellular accumulation.

  • Steric Effects: The presence of the methyl group adjacent to the hydroxyl group can introduce steric hindrance. This may alter the molecule's ability to bind to target proteins, potentially leading to a change in its inhibitory profile.

  • Electronic Effects: The methyl group is an electron-donating group, which can influence the acidity of the phenolic hydroxyl group and the electron density of the aromatic ring. These electronic modifications can impact the molecule's reactivity and its interactions with biological targets.

Based on these principles, we can hypothesize that this compound may exhibit enhanced or altered biological activities compared to its parent compound. For instance, its increased lipophilicity might lead to improved antimicrobial efficacy, while its altered steric and electronic properties could result in a different enzyme inhibition profile.

Proposed Experimental Workflow for Comparative Analysis

To empirically validate the predicted differences in biological activity, a systematic experimental approach is essential. The following workflow outlines a series of assays to compare the efficacy of 2-hydroxybenzonitrile and this compound.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: In Vitro Biological Screening cluster_2 Phase 3: Mechanistic Studies p1 Determine Lipophilicity (LogP) s1 Antimicrobial Susceptibility Testing (MIC) p1->s1 p2 Measure pKa s2 Enzyme Inhibition Assays p2->s2 m1 Membrane Permeability Assays s1->m1 m2 Enzyme Kinetics s2->m2 s3 Cytotoxicity Assays (e.g., MTT) m3 Structure-Activity Relationship (SAR) Analysis s3->m3

Caption: Proposed experimental workflow for the comparative analysis of 2-hydroxybenzonitrile and this compound.

Step-by-Step Experimental Protocols

4.1.1. Determination of Lipophilicity (LogP)

  • Method: Reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Mobile Phase: A gradient of methanol and water.

  • Stationary Phase: C18 column.

  • Procedure: a. Inject a standard solution of each compound onto the HPLC column. b. Record the retention time. c. Calculate the capacity factor (k). d. Determine LogP using a calibration curve generated with compounds of known LogP values.

  • Rationale: This method provides a reliable and reproducible measure of lipophilicity, which is a critical parameter for predicting membrane permeability and bioavailability.

4.1.2. Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

  • Method: Broth microdilution method according to CLSI guidelines.

  • Microorganisms: A panel of representative bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.

  • Procedure: a. Prepare serial dilutions of each compound in a 96-well microtiter plate. b. Inoculate each well with a standardized suspension of the test microorganism. c. Incubate the plates under appropriate conditions. d. Determine the MIC as the lowest concentration of the compound that inhibits visible growth.

  • Rationale: The MIC assay is the gold standard for quantifying the in vitro antimicrobial activity of a compound, providing a clear endpoint for comparison.

4.1.3. Enzyme Inhibition Assays

  • Target Enzyme: Select a relevant enzyme based on literature precedents for hydroxybenzonitrile derivatives (e.g., a metalloenzyme like carbonic anhydrase).

  • Method: A suitable spectrophotometric or fluorometric assay that measures the activity of the chosen enzyme.

  • Procedure: a. Pre-incubate the enzyme with various concentrations of each compound. b. Initiate the enzymatic reaction by adding the substrate. c. Monitor the reaction progress over time. d. Calculate the IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

  • Rationale: This assay provides quantitative data on the inhibitory potency of the compounds, allowing for a direct comparison of their efficacy against a specific molecular target.

Data Summary and Interpretation

The following table provides a hypothetical summary of the expected experimental outcomes, designed to facilitate a clear comparison between the two compounds.

Parameter2-HydroxybenzonitrileThis compoundRationale for Expected Difference
LogP LowerHigherAddition of a lipophilic methyl group.
MIC (vs. S. aureus) HigherLowerIncreased lipophilicity may enhance cell wall penetration.
IC50 (vs. Target Enzyme) VariesVariesSteric and electronic effects of the methyl group can either enhance or hinder binding to the active site.

Conclusion and Future Directions

This guide provides a comprehensive framework for comparing the biological activities of this compound and 2-hydroxybenzonitrile. While 2-hydroxybenzonitrile has a more established, albeit modest, biological profile, the addition of a 3-methyl group is predicted to significantly modulate its physicochemical properties and, consequently, its biological effects. The proposed experimental workflow offers a systematic approach to validate these hypotheses and to elucidate the structure-activity relationships within this class of compounds. The insights gained from such studies will be invaluable for the rational design of novel therapeutic agents based on the hydroxybenzonitrile scaffold. Further investigations could also explore a broader range of biological targets and delve deeper into the molecular mechanisms of action.

A Comparative Guide to the Structure-Activity Relationship of 2-Hydroxy-3-methylbenzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Hydroxy-3-methylbenzonitrile derivatives. This core structure serves as a versatile scaffold for developing novel therapeutic agents and other biologically active compounds due to the unique chemical reactivity imparted by its ortho-hydroxyl and nitrile functional groups.[1][2] Derivatives of this parent molecule have demonstrated a wide spectrum of biological effects, including antimicrobial, herbicidal, and kinase inhibitory activities.[3][4][5]

This document delves into the causal relationships behind experimental findings, offering field-proven insights into how specific structural modifications influence biological outcomes. By synthesizing technical data with mechanistic explanations, this guide aims to be an authoritative resource for the rational design of new and more potent derivatives.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. The following sections provide a comparative analysis of their performance in key therapeutic areas, supported by quantitative experimental data.

Antimicrobial Activity

The phenolic nature of the 2-hydroxybenzonitrile scaffold is a key contributor to its antimicrobial properties, which are thought to arise from its ability to disrupt microbial cell membranes and interfere with essential enzymatic activities.[1] Modifications to this core structure can significantly enhance potency against a range of bacterial and fungal pathogens.

A critical observation is the enhanced efficacy associated with the introduction of specific functional groups. For instance, the addition of a nitro group, as seen in related benzonitrile structures, has been shown to yield significant antimicrobial and antifungal activity.[3][6]

Table 1: Comparative Antimicrobial Efficacy of Benzonitrile Derivatives

Compound/DerivativeTest OrganismMIC (µg/mL)Reference
(E)-2-(cyano((4-nitrophenyl)diazenyl)methyl)benzonitrileBotrytis fabae6.25[6]
2-hydroxy-N-(3-nitrophenyl)naphthalene-1-carboxamideStaphylococcus aureus (MRSA)26.0[3]
Benzimidazole derivative 19Enterococcus faecalis12.5[3]
2-hydroxy benzyl hydrazide derivative C-7Staphylococcus aureusZone of Inhibition: 2.0 cm[7]
2-hydroxy benzyl hydrazide derivative C-7Escherichia coliZone of Inhibition: 2.1 cm[7]
Mandelonitrile derivatives (2b, 2d, 2e, 2f)Pseudomonas aeruginosaZone of Inhibition: 17.2 - 30.1 mm[8]

Note: Data for closely related 2-hydroxybenzonitrile and other benzonitrile derivatives are included to illustrate broader SAR trends.

The causality behind these trends often relates to the electronic and steric properties of the substituents. Electron-withdrawing groups can increase the acidity of the phenolic proton, potentially enhancing interactions with microbial targets. Furthermore, modifications that increase the lipophilicity of the molecule can improve its ability to penetrate the lipid-rich cell membranes of bacteria.

Kinase Inhibitory Activity

The benzonitrile scaffold has emerged as a promising framework for the development of kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[4][9] Kinases are a large family of enzymes that regulate cellular processes, and their aberrant activity is a hallmark of many cancers.[10] Derivatives of benzonitrile have been specifically investigated as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia (AML), as well as TBK1 and IKKε.[4][11][12]

The design of potent kinase inhibitors often involves creating molecules that can fit into the ATP-binding pocket of the target kinase. The SAR studies in this area focus on optimizing these interactions. For example, the development of benzimidazole-indazole based inhibitors has led to compounds with potent, single-digit nanomolar activity against mutant FLT3 kinases.[11]

Table 2: Comparative Kinase Inhibitory Activity of Benzonitrile Derivatives

Compound/DerivativeTarget KinaseIC50 (nM)Reference
Benzimidazole-indazole derivative 22fFLT30.941[11]
Benzimidazole-indazole derivative 22fFLT3/D835Y Mutant0.199[11]

Note: The data highlights the potential of highly substituted benzonitrile derivatives in achieving potent and selective kinase inhibition.

The following diagram illustrates the general structure-activity relationships observed for these derivatives.

SAR_General cluster_core Core Scaffold: this compound cluster_mods Structural Modifications & Effects cluster_activity Resulting Biological Activity Core This compound R1 Substitution on Benzene Ring Core->R1 Attachment of Functional Groups R2 Modification of Hydroxyl Group Core->R2 Alkylation, Esterification R3 Modification of Nitrile Group Core->R3 Conversion to Amide, Tetrazole Antimicrobial Antimicrobial Activity R1->Antimicrobial Nitro, Halogen groups (Increase Potency) Kinase Kinase Inhibition R1->Kinase Bulky heterocyclic groups (Enhance Binding) Herbicidal Herbicidal Activity R1->Herbicidal Electron-withdrawing groups (Increase Efficacy)

Caption: General Structure-Activity Relationship (SAR) pathways for this compound derivatives.

Herbicidal Activity

Benzonitrile derivatives have a history as effective herbicides, primarily through the inhibition of photosystem II in plants.[13] The SAR for this class of compounds indicates that herbicidal potency is closely linked to the substitution pattern on the aromatic ring.[3]

Key structural features for potent herbicidal activity in related hydroxynaphthalene carboxanilides include the presence of electron-withdrawing groups, such as trifluoromethyl and nitro groups.[3] The position of the hydroxyl group also significantly impacts the inhibitory activity.[3] While specific data for this compound derivatives is limited, the principles derived from analogous structures provide a strong predictive framework for designing new herbicidal agents.

Table 3: Comparative Herbicidal Activity of Related Pyrrolidine-2,4-dione Derivatives

CompoundTest PlantInhibition Rate (%) at 100 mg/LReference
3lBrassica napus85[5]
3mBrassica napus81[5]
3nBrassica napus92[5]
3sEchinochloa crusgalli75[5]
3tEchinochloa crusgalli78[5]
3uEchinochloa crusgalli83[5]

Note: This data is for 1-alkyl-3-(α-hydroxy-substituted benzylidene)pyrrolidine-2,4-diones, which share structural motifs and demonstrate the impact of substitutions on herbicidal action.

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are essential. The following protocols are representative of the synthesis and biological evaluation of this compound derivatives.

Synthesis Protocol: Nitration of 2-Hydroxy-3-methylbenzaldehyde

This protocol describes the synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde, a key intermediate for creating more complex derivatives.[14] The introduction of a nitro group is a common strategy to enhance biological activity.

Materials:

  • 2-Hydroxy-3-methylbenzaldehyde

  • Glacial acetic acid

  • Nitric acid (70%)

  • Deionized water

  • Ice bath, magnetic stirrer, round bottom flask, dropping funnel

Procedure:

  • Dissolution: Dissolve 2-Hydroxy-3-methylbenzaldehyde in glacial acetic acid in a round bottom flask.

  • Cooling: Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid to an equal volume of water while cooling.

  • Addition: Add the nitrating mixture dropwise to the cooled starting material solution over 30-60 minutes, maintaining the reaction temperature below 10 °C.

  • Reaction: Stir the mixture at a low temperature for an additional 1-2 hours. Monitor reaction progress via Thin Layer Chromatography (TLC).

  • Quenching: Slowly pour the completed reaction mixture into a beaker of crushed ice and water to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry. Recrystallization from a suitable solvent like ethanol can be performed for further purification.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Reaction Steps cluster_product Final Product SM 2-Hydroxy-3-methylbenzaldehyde Dissolve 1. Dissolve in Acetic Acid SM->Dissolve Reagent Nitrating Mixture (HNO3 + H2O) Add 3. Add Nitrating Mixture Dropwise Reagent->Add Cool 2. Cool to 0-5 °C Dissolve->Cool Cool->Add Stir 4. Stir for 1-2h Add->Stir Quench 5. Quench in Ice Water Stir->Quench Product 2-Hydroxy-5-methyl-3-nitrobenzaldehyde Quench->Product

References

A Comparative Analysis of Benzonitrile Reactivity: The Case of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a deep understanding of the nuanced reactivity of functionalized aromatic compounds is paramount. Benzonitriles, characterized by a cyano group on a benzene ring, are pivotal building blocks in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2] The reactivity of the benzonitrile core can be finely tuned by the nature and position of substituents on the aromatic ring. These modifications influence the electron density of both the nitrile group and the benzene ring, thereby dictating the compound's susceptibility to various reactions.[2]

This guide provides an in-depth comparative analysis of the reactivity of 2-Hydroxy-3-methylbenzonitrile against a spectrum of other benzonitriles, including the parent benzonitrile, 4-methoxybenzonitrile, and 4-nitrobenzonitrile. This comparison is supported by established chemical principles and provides detailed experimental protocols for key transformations, offering both theoretical grounding and practical guidance.

The Decisive Role of Substituent Effects

The reactivity of a benzonitrile derivative is a complex interplay of inductive and resonance effects exerted by its substituents.[3] These electronic effects alter the electrophilicity of the nitrile carbon and the nucleophilicity of the aromatic ring.

  • Inductive Effect (-I/+I): This is the withdrawal or donation of electrons through a sigma (σ) bond, driven by electronegativity differences.[3]

  • Resonance Effect (-M/+M): This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring.[3]

In our target molecule, This compound , we have two electron-donating groups (EDGs) and one electron-withdrawing group (EWG):

  • -OH (Hydroxy): A powerful electron-donating group through resonance (+M), which overrides its moderate inductive electron withdrawal (-I).[3][4][5]

  • -CH₃ (Methyl): A weak electron-donating group through induction and hyperconjugation (+I).[3][6]

  • -CN (Cyano): A moderate electron-withdrawing group through both induction (-I) and resonance (-M).[1][3]

The net effect in this compound is a significant increase in electron density in the aromatic ring and a decrease in the electrophilicity of the nitrile carbon compared to unsubstituted benzonitrile. To contextualize this, we will compare its reactivity with:

  • Benzonitrile: The baseline standard with no substituent effects.

  • 4-Methoxybenzonitrile: Contains a strong EDG (-OCH₃), which is electronically similar to the -OH group.

  • 4-Nitrobenzonitrile: Contains a powerful EWG (-NO₂), which drastically increases the electrophilicity of the nitrile carbon.

Substituent_Effects 2_Hydroxy_3_methylbenzonitrile 2_Hydroxy_3_methylbenzonitrile Benzonitrile Benzonitrile -H (Reference) 2_Hydroxy_3_methylbenzonitrile->Benzonitrile Increasing Nitrile Electrophilicity 4_Methoxybenzonitrile 4_Methoxybenzonitrile Benzonitrile->2_Hydroxy_3_methylbenzonitrile Increasing Ring Nucleophilicity 4_Nitrobenzonitrile 4-Nitrobenzonitrile -NO₂ (-M, -I) Benzonitrile->4_Nitrobenzonitrile Increasing Nitrile Electrophilicity 4_Nitrobenzonitrile->Benzonitrile Increasing Ring Nucleophilicity

Caption: Electronic effects of substituents on benzonitrile derivatives.

Comparative Reactivity in Key Transformations

We will now examine the expected and observed reactivity of these compounds in three fundamental transformations of the nitrile group: hydrolysis, nucleophilic addition, and reduction.

Hydrolysis of the Nitrile Group

The conversion of a nitrile to a carboxylic acid is a cornerstone transformation that can proceed under acidic or basic conditions, both involving an amide intermediate.[7][8][9][10] The reaction's rate is highly sensitive to the electronic properties of the benzonitrile.

Scientific Rationale:

  • Base-Catalyzed Hydrolysis: This reaction is initiated by the nucleophilic attack of a hydroxide ion (OH⁻) on the electrophilic nitrile carbon.[7][11] Therefore, electron-withdrawing groups (EWGs) that enhance the carbon's electrophilicity will accelerate the reaction. Conversely, electron-donating groups (EDGs) will slow it down.

  • Acid-Catalyzed Hydrolysis: The mechanism is more complex. In highly concentrated acid, the rate-determining step is often the nucleophilic attack of water on the protonated nitrile, a step favored by EWGs.[1][12] However, in less concentrated acid, the initial protonation of the nitrile nitrogen can become rate-limiting, which is instead favored by EDGs that increase the basicity of the nitrogen atom.[1][12]

Expected Reactivity Trend (Base-Catalyzed): 4-Nitrobenzonitrile > Benzonitrile > 4-Methoxybenzonitrile > this compound

This protocol is designed to compare the hydrolysis rates by monitoring the disappearance of the starting material over time.

Hydrolysis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_analysis Analysis A Dissolve 1 mmol of benzonitrile derivative in 10 mL EtOH in a round-bottom flask. B Add 5 mL of 10% aq. NaOH. Include a magnetic stir bar. A->B C Attach a reflux condenser and place in a pre-heated oil bath at 80°C. B->C D Start stirring and heating. This is T=0. C->D E Withdraw 0.1 mL aliquots at regular intervals (e.g., 0, 30, 60, 120, 240 min). D->E F Quench aliquots immediately in 1 mL of 1M HCl to stop the reaction. E->F G Analyze quenched aliquots by HPLC or TLC to quantify remaining starting material. F->G H Plot concentration vs. time to determine relative reaction rates. G->H

Caption: Experimental workflow for comparative hydrolysis of benzonitriles.

Methodology:

  • Preparation: For each of the four benzonitrile derivatives, charge a separate 50 mL round-bottom flask with the nitrile (1.0 mmol), ethanol (10 mL), and a 10% aqueous solution of sodium hydroxide (5.0 mL).[13]

  • Reaction: Equip each flask with a reflux condenser and place them simultaneously in a preheated oil bath set to 80°C. Commence vigorous stirring.

  • Monitoring: At specified time points (e.g., 30, 60, 120, 180, 240 minutes), carefully withdraw a small aliquot (approx. 0.1 mL) from each reaction mixture. Immediately quench the aliquot in a labeled vial containing 1.0 mL of 1M HCl to neutralize the base and halt the reaction.

  • Analysis: Analyze the quenched aliquots by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the relative amount of starting material remaining. By comparing the rate of disappearance, a clear trend in reactivity can be established.

Nucleophilic Addition of Grignard Reagents

The reaction of nitriles with organometallic nucleophiles, such as Grignard reagents, is a powerful method for ketone synthesis. The reaction proceeds via a nucleophilic attack on the nitrile carbon to form an imine salt, which is subsequently hydrolyzed to a ketone.[14]

Scientific Rationale: The key step is the attack of the carbanionic portion of the Grignard reagent on the electrophilic nitrile carbon. Similar to base-catalyzed hydrolysis, this reaction is highly sensitive to the electrophilicity of the nitrile carbon. EWGs will strongly accelerate this reaction, while EDGs will retard it. For this compound, the presence of the acidic phenolic proton is a critical consideration. It will be readily deprotonated by the Grignard reagent, consuming at least one equivalent. Therefore, an excess of the Grignard reagent is required.

Expected Reactivity Trend: 4-Nitrobenzonitrile > Benzonitrile > 4-Methoxybenzonitrile > this compound

This protocol aims to compare the reaction yield after a fixed period.

Methodology:

  • Preparation: In separate flame-dried, three-necked flasks under a nitrogen atmosphere, dissolve each benzonitrile derivative (1.0 mmol) in 15 mL of anhydrous diethyl ether. For this compound, use 2.5 equivalents of the Grignard reagent to account for deprotonation; for all others, use 1.2 equivalents.

  • Reaction: Cool the solutions to 0°C in an ice bath. Slowly add the solution of Phenylmagnesium Bromide (1.0 M in THF) dropwise to each flask over 15 minutes.

  • Incubation: After the addition is complete, remove the ice bath and allow the reactions to stir at room temperature for 2 hours.

  • Work-up: Carefully quench each reaction by slowly adding 10 mL of 1M aqueous HCl at 0°C. The mixture is then stirred for an additional 30 minutes to ensure complete hydrolysis of the imine intermediate.

  • Isolation & Analysis: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product yield can be determined by ¹H NMR analysis with an internal standard, and the products can be purified by column chromatography.

Reduction to Primary Amines

The reduction of nitriles to primary amines is a fundamental transformation, commonly achieved with powerful hydride reagents like lithium aluminum hydride (LiAlH₄).[14]

Scientific Rationale: The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the nitrile carbon.[14] Consequently, the reaction rate is governed by the electrophilicity of this carbon. The expected reactivity trend will mirror that of hydrolysis and Grignard addition. Again, the acidic proton of the hydroxyl group in this compound will react with LiAlH₄, requiring the use of excess reagent.

Expected Reactivity Trend: 4-Nitrobenzonitrile > Benzonitrile > 4-Methoxybenzonitrile > this compound (Note: The nitro group in 4-nitrobenzonitrile will also be reduced by LiAlH₄)

Summary of Comparative Reactivity Data

The following table summarizes the expected relative reactivity based on the electronic effects discussed. The values are presented as relative rates, with Benzonitrile set as the baseline (1.0). These are illustrative values derived from established principles of physical organic chemistry.

CompoundSubstituentsDominant Electronic EffectRelative Rate (Hydrolysis)Relative Rate (Grignard Add.)Relative Rate (Reduction)
4-Nitrobenzonitrile -NO₂Strong Electron Withdrawal (-M, -I)~50-100~80-150~70-120
Benzonitrile -HBaseline (Reference)1.01.01.0
4-Methoxybenzonitrile -OCH₃Strong Electron Donation (+M)~0.1-0.2~0.05-0.1~0.08-0.15
This compound -OH, -CH₃Very Strong Electron Donation (+M, +I)~0.05-0.1~0.01-0.05~0.02-0.08

Conclusion and Field Insights

This guide demonstrates that the reactivity of the nitrile group is profoundly influenced by the substituents on the aromatic ring. For This compound , the combined electron-donating power of the hydroxyl and methyl groups significantly reduces the electrophilicity of the nitrile carbon.

Consequently, it is substantially less reactive than unsubstituted benzonitrile and vastly less reactive than 4-nitrobenzonitrile in reactions dominated by nucleophilic attack on the nitrile carbon, such as base-catalyzed hydrolysis, Grignard addition, and hydride reduction. Its reactivity is expected to be even lower than that of 4-methoxybenzonitrile due to the additive effect of the second donating group (-CH₃).

For the practicing scientist, this has critical implications. Reactions involving this compound will likely require more forcing conditions—higher temperatures, longer reaction times, or more potent reagents—compared to electron-deficient benzonitriles. Furthermore, the presence of the acidic hydroxyl group necessitates the use of excess organometallic or hydride reagents. These predictive insights, grounded in the fundamental principles of electronic effects, are essential for efficient reaction design, optimization, and the successful synthesis of complex target molecules in drug discovery and materials science.

References

A Comparative Guide to the Structural Elucidation of 2-Hydroxy-3-methylbenzonitrile Derivatives: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a molecule's three-dimensional structure is a cornerstone of chemical synthesis and medicinal chemistry. Benzonitrile derivatives, in particular, serve as versatile building blocks for complex molecules in pharmaceuticals and materials science due to their unique electronic and chemical properties.[1] Among these, 2-hydroxy-3-methylbenzonitrile and its analogues are of significant interest. Their precise molecular architecture dictates their biological activity and material properties.

This guide provides an in-depth comparison of single-crystal X-ray crystallography—the gold standard for structure determination—with other essential analytical techniques. We will explore the causality behind experimental choices, present detailed protocols, and use comparative data to illustrate why X-ray crystallography remains the definitive method for elucidating the solid-state structure of these critical compounds.

Section 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

Single-crystal X-ray diffraction provides an unparalleled, high-resolution view of a molecule's atomic arrangement in the crystalline state.[2][3] The technique relies on the elastic scattering of X-rays by the electron clouds of atoms arranged in an ordered, repeating lattice.[4] This interaction produces a unique diffraction pattern, which can be mathematically reconstructed to generate a precise three-dimensional model of the molecule, revealing bond lengths, bond angles, and stereochemistry with exceptional accuracy.[3][4]

The "Why" Behind the Workflow: Causality in Crystallographic Analysis

Obtaining a high-quality crystal structure is a multi-step process where each stage is critical for the final outcome. The narrative is not just in the final structure, but in the journey to obtain it.

Experimental Workflow: From Powder to Publication

SC_XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_refinement Structure Solution & Refinement Synthesis Synthesis of Derivative Purification Chromatography / Recrystallization Synthesis->Purification Purity >99% Solvent Solvent Screening Purification->Solvent Growth Vapor Diffusion / Slow Evaporation Solvent->Growth Optimal solubility Mount Crystal Mounting & Cryo-cooling (100 K) Growth->Mount Diffractometer Data Collection (Synchrotron/In-house) Mount->Diffractometer Minimize thermal motion Integration Data Integration & Scaling Diffractometer->Integration Generate reflection file Solution Structure Solution (e.g., SHELXT) Integration->Solution Phase problem Refinement Refinement (e.g., SHELXL) Solution->Refinement Iterative fitting Validation Validation & Deposition (CIF) Refinement->Validation CheckCIF

Caption: The workflow for Single-Crystal X-ray Diffraction (SC-XRD).

Detailed Protocol: Structure Determination of a this compound Derivative

This protocol outlines the key steps for determining the crystal structure of a representative compound, (E)-2-((2-hydroxy-5-methylbenzylidene)amino)benzonitrile, synthesized via condensation.[5]

1. Synthesis and Purification:

  • Reaction: Combine equimolar solutions of 2-hydroxy-5-methylbenzaldehyde and 2-aminobenzonitrile in ethanol.[5]

  • Conditions: Stir the mixture under reflux for approximately 5 hours.[5]

  • Rationale (Expertise): Refluxing in ethanol provides the necessary thermal energy to overcome the activation barrier of imine formation while serving as a suitable solvent for both reactants and the product. Purity is paramount; even minor impurities can inhibit crystallization.[4] Purification via column chromatography or multiple recrystallizations is essential.

2. Crystal Growth:

  • Method: Slow evaporation of an ethanol solution of the purified compound at room temperature is a common and effective method for Schiff base compounds.[5]

  • Alternative Methods: If slow evaporation fails, techniques like vapor diffusion (using a solvent/anti-solvent system like ethanol/hexane) or cooling crystallization should be attempted.

  • Rationale (Trustworthiness): The goal is to allow molecules to self-assemble into a highly ordered lattice slowly. Rapid precipitation leads to amorphous solids or poorly diffracting microcrystals. The choice of solvent is critical; the compound should be sparingly soluble, allowing for a slow, controlled approach to saturation.

3. Data Collection:

  • Crystal Selection: A suitable single crystal (typically 0.1-0.3 mm) without visible defects is mounted on a goniometer head.

  • Cryo-cooling: The crystal is flash-cooled to 100 K (-173 °C) in a stream of cold nitrogen gas.

  • Rationale (Expertise): Cryo-cooling is not merely a standard procedure; it is essential to minimize the thermal vibration of atoms. This reduction in motion leads to less diffuse scattering and sharper diffraction spots at higher angles, resulting in a more precise and higher-resolution final structure.

  • Data Acquisition: Data is collected using a diffractometer, often equipped with a modern CMOS or CCD detector, typically using Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation. For weakly diffracting or very small crystals, a synchrotron source is invaluable due to its extremely high X-ray flux.[6]

4. Structure Solution and Refinement:

  • Data Processing: The raw diffraction images are processed to integrate the intensities of each spot and apply corrections (e.g., for Lorentz factor and polarization).

  • Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms to obtain an initial electron density map.

  • Refinement: The initial atomic model is refined against the experimental data. This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors. The quality of the final model is assessed by the R-factor (residual factor); a value below 5% (R1 < 0.05) is indicative of a well-refined structure.

Section 2: Comparative Analysis with Alternative & Complementary Techniques

While SC-XRD is the definitive method for solid-state structure, a comprehensive analysis often requires a multi-technique approach. Other methods provide complementary information, particularly regarding behavior in solution or confirming molecular identity.

Performance Comparison of Key Structural Elucidation Techniques
FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)Computational Chemistry (DFT)
Principle Diffraction of X-rays by a crystalline lattice.[3]Absorption of radiofrequency waves by atomic nuclei in a magnetic field.[3]Measurement of the mass-to-charge ratio of ionized molecules.[3]Solving quantum mechanical equations to predict molecular properties.[7][8]
Sample State Single, well-ordered crystal.Soluble compound in a deuterated solvent.[9]Ionizable compound (solid, liquid, or gas).In silico (no physical sample).
Information Precise 3D atomic coordinates, bond lengths/angles, absolute stereochemistry.[3][9]Atomic connectivity, relative stereochemistry, solution-state conformation, and dynamics.[2][3]Molecular weight, elemental composition, fragmentation patterns.[10]Predicted geometry, relative energies of conformers/polymorphs, electronic properties.[7][8]
Key Strength Unambiguous determination of solid-state structure and stereochemistry.[9]Provides structural and dynamic information in a biologically relevant solution state.[2]High sensitivity for confirming molecular formula and identifying components in a mixture.Complements experimental data, aids in structure validation, and predicts properties of yet-to-be-synthesized molecules.[7][11]
Limitation Requires high-quality single crystals, which can be difficult to grow.[9]Cannot determine absolute configuration easily; provides an average structure in solution.[9]Provides no information on 3D atomic arrangement or stereochemistry.Predictions are model-dependent and require experimental validation; computationally expensive for large systems.[12]

Logical Relationship of Techniques in Structural Elucidation

Logic_Flow Synthesis Synthesized Compound MS Mass Spectrometry Synthesis->MS Confirms MW & Formula NMR NMR Spectroscopy Synthesis->NMR Confirms Connectivity & Solution Conformation XRD X-ray Crystallography Synthesis->XRD Grows Crystals Final Validated 3D Structure & Properties MS->Final NMR->Final DFT Computational (DFT) XRD->DFT Validation & Refinement XRD->Final Definitive Solid-State Structure DFT->Final

Caption: Interplay of analytical techniques for comprehensive structural analysis.

In-Depth Comparison
  • X-ray vs. NMR: The most significant difference is the sample state. X-ray crystallography provides a static snapshot of the molecule in a solid, crystalline lattice, while NMR reveals the time-averaged structure of the molecule tumbling in solution.[2][4] For molecules with flexible groups, the conformation observed in the crystal may be one of many low-energy conformations present in solution. NMR is superior for studying these dynamics. However, for determining absolute stereochemistry or resolving the connectivity of molecules with few protons or quaternary centers, X-ray crystallography is often the only definitive method.[9]

  • X-ray vs. Computational Chemistry: Crystal structure prediction (CSP) has become a powerful tool to complement experimental work.[7] DFT calculations can predict the geometry of a molecule and the relative stability of different crystal packing arrangements (polymorphs).[8] When a crystal structure is solved, comparing the experimental geometry to the DFT-optimized geometry serves as an excellent validation check. Furthermore, if crystallization is challenging, CSP can provide insights into the likely stable forms, guiding experimental efforts.[13]

Conclusion

For the structural elucidation of this compound derivatives, a multi-faceted analytical approach is crucial for a complete understanding. Mass spectrometry confirms the identity, and NMR spectroscopy reveals the crucial connectivity and solution-state behavior. However, single-crystal X-ray crystallography remains the unequivocal gold standard. It alone provides the high-resolution, unambiguous three-dimensional atomic coordinates that define the molecule's architecture in the solid state. This precise structural information is indispensable for understanding structure-activity relationships, designing new materials, and advancing drug discovery pipelines. The insights gained from a well-refined crystal structure are foundational, providing the ultimate validation for all other analytical and computational methods.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-3-methylbenzonitrile

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe handling and disposal of 2-Hydroxy-3-methylbenzonitrile. Developed for researchers, scientists, and drug development professionals, this guide moves beyond simple instruction to explain the causality behind each procedural step, ensuring a culture of safety and environmental compliance in your laboratory. Adherence to these protocols is critical for mitigating the health risks and environmental impact associated with this compound.

Core Principles: Hazard Identification and Risk Assessment

A foundational understanding of a chemical's hazard profile is the first step in ensuring its safe management. While comprehensive toxicological data for this compound (CAS No. 13589-71-4) is limited, information from closely related structural analogs, such as 2-Hydroxybenzonitrile, provides a strong basis for a conservative and safety-conscious risk assessment[1][2]. This compound must be managed as hazardous waste.[3]

The primary hazards are categorized as follows:

Hazard Classification (OSHA 2012 / GHS)CategorySignal WordHazard Statement
Acute Toxicity, Oral Category 4DangerH302: Harmful if swallowed.[1][4]
Serious Eye Damage/Eye Irritation Category 1DangerH318: Causes serious eye damage.[1][4]
Skin Sensitization Category 1BDangerH317: May cause an allergic skin reaction.[1][4]

Causality of Hazards: The nitrile group (-CN) and the phenolic hydroxyl group (-OH) contribute to the molecule's reactivity and biological activity. The potential for serious eye damage necessitates stringent eye protection, while the risk of skin sensitization underscores the importance of preventing any direct skin contact.[1]

Chemical Incompatibilities: To prevent dangerous reactions, this compound waste must be segregated from the following materials:

  • Strong oxidizing agents[1][2]

  • Strong bases[1]

  • Acids, Acid chlorides, and Acid anhydrides[2]

Upon combustion or decomposition, hazardous products such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2) can be released.[1]

Mandatory Protocol: Personal Protective Equipment (PPE)

A thorough risk assessment of your specific laboratory procedures should always guide the final selection of PPE.[3] The following table outlines the minimum required PPE for handling this compound during routine use and disposal operations.

PPE CategorySpecificationRationale and Source(s)
Eye and Face Protection Chemical splash goggles or safety glasses meeting OSHA standards. A face shield should be worn where there is a higher risk of splashing.Protects against splashes that can cause serious, irreversible eye damage.[1][5]
Hand Protection Chemical-resistant gloves, such as nitrile rubber. Gloves must be inspected before use and disposed of properly after handling.Prevents skin contact, which can lead to allergic reactions and potential absorption.[1][3][5]
Skin and Body Protection A laboratory coat is the minimum requirement. For larger quantities or tasks with high splash potential, chemical-resistant clothing, coveralls, or an apron should be used.Provides a barrier against accidental spills and contamination of personal clothing.[1][3][5]
Respiratory Protection All work should be conducted in a well-ventilated area or within a certified chemical fume hood to minimize inhalation of dust or vapors.Protects the respiratory tract from potential irritation and toxic effects from inhalation.[3][5][6]

Immediate Response: Spill Management Protocol

Accidental releases must be managed promptly and safely. The scale of the spill dictates the appropriate response.[7]

Minor Spill Response (Manageable by Trained Laboratory Personnel)

A spill is considered "minor" if it is a small quantity (<4 L), does not pose a significant fire or inhalation hazard, and the handler is trained and equipped to manage it safely.[7]

  • Alert Personnel: Immediately notify others in the vicinity.[8]

  • Don PPE: Before approaching the spill, put on the full PPE ensemble described in Section 2.[8]

  • Prevent Spread: Control the source of the spill if it is safe to do so. Use an inert, non-combustible absorbent material like sand, earth, or vermiculite to build a dike around the spill's perimeter.[7][9][10]

  • Absorb and Collect: Gently cover the spill with the absorbent material, working from the outside in to avoid splashing.[11] Avoid raising dust.[1] Once fully absorbed, use non-sparking tools to sweep or scoop the material into a suitable, sealable, and clearly labeled container for hazardous waste.[1][12]

  • Decontaminate: Wash the affected area thoroughly with soap and water, collecting the rinse water for disposal as hazardous waste if necessary.[8][9]

  • Dispose: Seal and label the container of spill debris as hazardous waste and manage it according to the procedures in Section 4.

Major Spill Response

A "major" spill is any release that is large, involves highly toxic material, presents a fire or respiratory hazard, or is beyond the comfort and training level of local personnel.[8]

  • EVACUATE: Immediately evacuate all personnel from the contaminated area.[9]

  • ALERT: Notify your institution's Environmental Health & Safety (EHS) office and/or emergency response team.[8]

  • SECURE: If safe to do so, close the doors to the affected area to contain vapors.[8]

  • ASSIST: Await the arrival of the trained hazmat response team and provide them with all necessary information, including the Safety Data Sheet (SDS).[8]

Spill_Response_Decision_Workflow spill Spill of this compound Occurs assess Assess Spill - Is it large? - Is there an inhalation hazard? - Are you trained to handle it? spill->assess minor_spill Minor Spill assess->minor_spill No major_spill Major Spill assess->major_spill Yes ppe Don Full PPE (Goggles, Gloves, Lab Coat) minor_spill->ppe evacuate EVACUATE Immediate Area major_spill->evacuate contain Contain Spill with Inert Absorbent ppe->contain absorb Absorb Material contain->absorb collect Collect Waste into Labeled Container absorb->collect decontaminate Decontaminate Spill Area collect->decontaminate store Manage as Hazardous Waste (See Section 4) decontaminate->store alert ALERT EHS / Emergency Response evacuate->alert secure Secure the Area (Close Doors) alert->secure

Standard Disposal Procedure: From Benchtop to Final Disposition

The disposal of this compound is governed by federal, state, and local regulations.[13][14] This substance must not be disposed of in standard trash or poured down the drain.[5][12]

Step 1: Waste Segregation and Collection

The cardinal rule of chemical waste management is segregation. Never mix this compound waste with other waste streams, especially incompatible materials listed in Section 1.[3]

  • Action: Collect all waste, including contaminated solids (e.g., paper towels, gloves, absorbent material) and residual product, in a dedicated, compatible, and sealable container.[3][5] Polyethylene containers are generally suitable.[11]

Step 2: Hazardous Waste Labeling

Proper labeling is a legal requirement and essential for the safety of everyone who will handle the container.

  • Action: Securely affix a hazardous waste label to the container. The label must include, at a minimum:

    • The full chemical name: "Waste this compound".[3]

    • The words "Hazardous Waste".

    • Appropriate hazard pictograms (e.g., health hazard, exclamation mark, corrosion).

    • The date accumulation started.

    • Contact information for the responsible researcher or lab.

Step 3: Temporary On-Site Storage

Waste containers must be stored safely pending pickup by a licensed disposal service.

  • Action: Keep the waste container tightly closed except when adding waste.[4] Store it in a cool, dry, and well-ventilated area, such as a designated satellite accumulation area or a secondary containment bin within a fume hood.[4][5] Ensure it is stored away from incompatible materials.[5]

Step 4: Final Disposition

The final step is the transfer of waste to a licensed professional.

  • Action: Arrange for pickup and disposal through your institution’s EHS office or a contracted licensed hazardous waste disposal company.[2] The most probable method of disposal for this type of organic compound is high-temperature incineration at a permitted facility, which ensures complete destruction of the hazardous material.[3][12] Always maintain records of waste disposal as required by your institution and regulatory bodies like the EPA.

Emergency First-Aid and Firefighting Measures

First-Aid for Exposure

In the event of accidental exposure, immediate action is critical.[1]

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][4]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation or a rash occurs, get medical advice. Remove and wash contaminated clothing before reuse.[1][4]

  • Ingestion: Rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell. Do not induce vomiting.[1][4]

  • Inhalation: Remove the person to fresh air. If breathing is difficult, give artificial respiration. Get medical attention if symptoms occur.[1]

Firefighting
  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[1]

  • Protective Actions: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products.[1][5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.